Methyl 3-(cyclopentylamino)propanoate
Description
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Properties
IUPAC Name |
methyl 3-(cyclopentylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYUCALUVDREAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651267 | |
| Record name | Methyl N-cyclopentyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754125-43-4 | |
| Record name | Methyl N-cyclopentyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Methyl 3-(cyclopentylamino)propanoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(cyclopentylamino)propanoate
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a valuable β-amino ester intermediate in medicinal chemistry and drug development. Designed for researchers and chemical development professionals, this document emphasizes the scientific rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of β-Amino Esters
β-amino acids and their ester derivatives are critical structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. Their incorporation can significantly influence the pharmacological properties of a lead compound, enhancing metabolic stability, modulating conformational preferences, and improving binding affinity. This compound (CAS No. 754125-43-4) is a versatile building block used to introduce a cyclopentylamino moiety, a common substituent in modern drug discovery for its ability to occupy hydrophobic pockets in target proteins.[1]
This guide details a robust and efficient synthesis via an aza-Michael addition, followed by a thorough characterization protocol to validate the structure and purity of the final product.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 754125-43-4 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol [1] |
Critical Health and Safety Considerations
The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Reagent | Key Hazards | Recommended PPE |
| Cyclopentylamine | Highly flammable, Toxic if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction.[2][3] | Chemical-resistant gloves (Nitrile), safety goggles, face shield, flame-retardant lab coat. |
| Methyl Acrylate | Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation, Toxic if inhaled, May cause respiratory irritation.[4][5][6][7] | Chemical-resistant gloves, safety goggles, lab coat. Use in an explosion-proof environment.[4] |
| Methanol (Solvent) | Highly flammable, Toxic if swallowed, inhaled, or in contact with skin, Causes damage to organs (optic nerve). | Chemical-resistant gloves, safety goggles, lab coat. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek immediate medical aid.[8]
Synthetic Strategy: Aza-Michael Addition
The most direct and atom-economical approach for synthesizing β-amino esters is the conjugate addition (or aza-Michael addition) of a primary or secondary amine to an α,β-unsaturated ester.[9][10] This method avoids the use of protecting groups and harsh reagents often associated with other synthetic routes.
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the cyclopentylamine nitrogen on the β-carbon of methyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic. The resulting enolate intermediate is then protonated by a proton source (often the solvent or another amine molecule) to yield the final product.
Caption: Aza-Michael addition of cyclopentylamine to methyl acrylate.
Rationale for Experimental Design
-
Choice of Reactants: Cyclopentylamine is a primary amine and a potent nucleophile. Methyl acrylate is an effective Michael acceptor.
-
Solvent: While the reaction can be run neat, using a protic solvent like methanol can facilitate the final protonation step and help control the reaction temperature. For this guide, a solvent-free approach is chosen to maximize reactant concentration and simplify workup, a common practice in green chemistry.[11]
-
Temperature Control: The Michael addition is exothermic. Furthermore, methyl acrylate can undergo spontaneous, hazardous polymerization at elevated temperatures.[4][5] Therefore, the initial addition is performed at a reduced temperature (0 °C) to ensure controlled reaction kinetics and prevent polymerization.
-
Stoichiometry: A slight excess of methyl acrylate is used to ensure the complete consumption of the more valuable cyclopentylamine.
Detailed Experimental Protocol
-
Reactor Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reagent Charging: Charge the flask with cyclopentylamine (8.52 g, 100 mmol).
-
Controlled Addition: Add methyl acrylate (9.47 g, 110 mmol) to the dropping funnel. Add the methyl acrylate dropwise to the stirred cyclopentylamine over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (30:70). Visualize with potassium permanganate stain. The reaction is complete when the cyclopentylamine spot (baseline) is no longer visible.
-
Workup: Upon completion, remove any unreacted starting material and low-boiling impurities under reduced pressure using a rotary evaporator. The resulting crude oil is typically of sufficient purity for many applications but can be further purified as described below.
Purification of this compound
While distillation is a viable option, residual basicity of the amine can be problematic. Flash column chromatography is the preferred method for achieving high purity, as it effectively separates the polar product from non-polar impurities and any potential dialkylation byproducts.
Rationale for Purification Strategy
-
Stationary Phase: Silica gel is a polar adsorbent suitable for separating compounds of moderate polarity like the target ester.
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane is ideal. Starting with a low polarity eluent (e.g., 10% ethyl acetate) will wash off non-polar impurities. Gradually increasing the polarity (to 30-40% ethyl acetate) will then elute the desired product. The basic nature of the product can cause tailing on the silica column; adding a small amount of triethylamine (~1%) to the eluent system can mitigate this by neutralizing acidic sites on the silica.
Detailed Protocol for Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in 10% ethyl acetate/hexane and pack the column.
-
Sample Loading: Adsorb the crude oil (~17 g) onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with 10% ethyl acetate/hexane, collecting fractions.
-
Gradient Increase: Gradually increase the ethyl acetate concentration to 30%.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (identified by a single spot on TLC).
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield this compound as a clear, colorless to pale yellow oil.
Structural Characterization
Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[9][12][13][14]
Caption: Workflow for the spectroscopic characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.67 | Singlet | 3H | -OCH₃ | Characteristic singlet for a methyl ester.[14] |
| ~ 2.85 | Triplet | 2H | -NH-CH₂ -CH₂- | Adjacent to a CH₂ group (n+1=3). Deshielded by the adjacent nitrogen. |
| ~ 2.70 | Quintet | 1H | Cyclopentyl CH -NH- | Adjacent to four protons on the cyclopentyl ring. Deshielded by nitrogen. |
| ~ 2.50 | Triplet | 2H | -CH₂-CH₂ -C=O | Adjacent to a CH₂ group (n+1=3). Deshielded by the carbonyl group. |
| ~ 1.80 - 1.40 | Multiplet | 8H | Cyclopentyl -CH₂ - | Overlapping signals from the four methylene groups of the cyclopentyl ring. |
| ~ 1.20 | Broad Singlet | 1H | -NH - | Amine proton, often broad and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173.0 | C =O | Typical chemical shift for an ester carbonyl carbon.[9] |
| ~ 58.0 | Cyclopentyl C H-NH- | Carbon attached directly to nitrogen. |
| ~ 51.5 | -OC H₃ | Methyl ester carbon.[9] |
| ~ 45.0 | -NH-C H₂- | Carbon adjacent to the amine nitrogen. |
| ~ 35.0 | -C H₂-C=O | Carbon adjacent to the carbonyl group. |
| ~ 33.0 | Cyclopentyl C H₂ | Carbons on the cyclopentyl ring adjacent to the CH-NH group. |
| ~ 24.0 | Cyclopentyl C H₂ | Remaining carbons on the cyclopentyl ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected peak would be for the protonated molecule [M+H]⁺.
Predicted Mass Spectrum Data (ESI+):
| m/z | Assignment |
| 172.1 | [M+H]⁺ (Calculated for C₉H₁₈NO₂⁺: 172.13) |
| 86.1 | [Cyclopentylamine+H]⁺ fragment |
| 87.1 | [CH₂=CH-COOCH₃+H]⁺ fragment or related fragmentation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands (Liquid Film):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 (broad) | N-H Stretch | Secondary Amine |
| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl and Ethyl chain) |
| ~ 1735 (strong) | C=O Stretch | Ester Carbonyl[12][15] |
| ~ 1170 (strong) | C-O Stretch | Ester[12] |
| ~ 1120 | C-N Stretch | Aliphatic Amine |
Summary of Physicochemical Properties
| Parameter | Description |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water. |
| Purity (Post-Chromatography) | Typically >95% as determined by ¹H NMR and GC-MS. |
Conclusion
This guide outlines a reliable and well-characterized method for the synthesis of this compound. The aza-Michael addition provides a high-yield, straightforward route to this valuable synthetic intermediate. The detailed purification and comprehensive spectroscopic characterization protocols described herein serve as a self-validating system, ensuring that researchers and drug development professionals can produce and verify this compound with a high degree of confidence and scientific rigor. Adherence to the safety protocols is paramount for the successful and safe execution of this synthesis.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopentylamine, 99+%. Retrieved from [Link]
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Chemius. (n.d.). Methyl Acrylate (MA) :: Safety Data Sheet. Retrieved from [Link]
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Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]
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Alfa Aesar. (2013). Safety Data Sheet - Cyclopentylamine. Retrieved from [Link]
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Valdés-García, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]
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MDPI. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Brown, W. P. (n.d.). infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Brown, W. P. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
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Brown, W. P. (n.d.). The 1H NMR spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
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- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Physicochemical Properties of N-cyclopentyl-beta-alanine methyl ester
Introduction
N-cyclopentyl-beta-alanine methyl ester is a derivative of β-alanine, a naturally occurring beta-amino acid. While β-alanine is a component of biologically significant molecules like carnosine and pantothenic acid, its synthetic derivatives are of considerable interest in medicinal chemistry and drug development.[1] The introduction of a cyclopentyl group on the nitrogen atom and the esterification of the carboxylic acid to a methyl ester significantly modify the parent molecule's physicochemical properties, influencing its lipophilicity, basicity, and solubility. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclopentyl-beta-alanine methyl ester. As experimentally determined data for this specific molecule is not extensively available in public literature, this guide integrates established theoretical principles and computational prediction methodologies with detailed experimental protocols. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and manipulating the properties of this and similar molecules.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to discussing its properties. The logical relationship between the different components of the molecule dictates its overall characteristics.
Caption: Structural components of N-cyclopentyl-beta-alanine methyl ester.
| Identifier | Value |
| IUPAC Name | Methyl 3-(cyclopentylamino)propanoate |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| Canonical SMILES | COC(=O)CCNC1CCCC1 |
| InChI Key | InChIKey=GeneratedBasedOnStructure |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide reliable estimates for key physicochemical parameters. These predictions are invaluable for initial assessments in drug discovery and development.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the molecule. A positive logP suggests greater solubility in lipids, which can influence membrane permeability and absorption. |
| pKa (Acid Dissociation Constant) | 8.5 - 9.5 (for the protonated amine) | Determines the ionization state of the molecule at a given pH. The secondary amine is basic and will be protonated at physiological pH, impacting solubility and receptor binding. |
| Aqueous Solubility | Moderately Soluble | Affects dissolution and bioavailability. The presence of both a polar amine group and a nonpolar cyclopentyl group results in moderate solubility. |
| Polar Surface Area (PSA) | 38.3 Ų | Influences membrane transport and blood-brain barrier penetration. |
| Number of Rotatable Bonds | 5 | Relates to conformational flexibility, which can impact binding affinity to target proteins. |
Synthesis and Reactivity
The synthesis of N-cyclopentyl-beta-alanine methyl ester can be approached through several established organic chemistry reactions. A common strategy involves the reductive amination of a cyclopentanone precursor with beta-alanine methyl ester, or the N-alkylation of beta-alanine methyl ester with a cyclopentyl halide.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic routes to N-cyclopentyl-beta-alanine methyl ester.
The primary reactive centers of the molecule are the secondary amine and the methyl ester. The amine is nucleophilic and can undergo further alkylation, acylation, or participate in hydrogen bonding. The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid, N-cyclopentyl-beta-alanine.
Experimental Determination of Physicochemical Properties
To validate predicted values and for regulatory purposes, experimental determination of physicochemical properties is essential. The following sections detail the methodologies for key parameters.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing lipid and aqueous environments, respectively.
Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.
-
Sample Preparation: Accurately weigh a sample of N-cyclopentyl-beta-alanine methyl ester and dissolve it in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning of the analyte.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[2]
Determination of pKa
The pKa value indicates the strength of an acid or base. For N-cyclopentyl-beta-alanine methyl ester, the pKa of the secondary amine is of primary interest.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of the compound in deionized water.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the buffer region of the titration curve.[3]
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.
Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of N-cyclopentyl-beta-alanine methyl ester to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow any undissolved solid to settle.
-
Sample Analysis: Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.[4][5][6]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopentyl protons, the two methylene groups of the beta-alanine backbone, the N-H proton, and the methyl protons of the ester group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the cyclopentyl ring, the methylene carbons, and the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the nitrogen atom and loss of the methoxy group from the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.
Conclusion
N-cyclopentyl-beta-alanine methyl ester is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its moderate lipophilicity, basicity, and solubility can be fine-tuned through further chemical modification. This guide has provided a framework for understanding and evaluating these properties through a combination of computational prediction and established experimental protocols. The methodologies and principles discussed herein are broadly applicable to the characterization of novel small molecules in a research and development setting.
References
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Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018). The Journal of Chemical Physics. [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health. [Link]
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2022). MDPI. [Link]
-
Predicting Solubility. (n.d.). Rowan. [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]
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Computational Approaches to Predict pKa Values. (2015). ResearchGate. [Link]
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The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. [Link]
-
β-Alanine. (n.d.). Wikipedia. [Link]
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Methyl 3-(cyclopentylamino)propanoate CAS number and structure
An In-depth Technical Guide to Methyl 3-(cyclopentylamino)propanoate
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core attributes, synthesis, and applications, grounding all information in established scientific principles.
Core Identification and Molecular Architecture
This compound is a secondary amino ester. Its structure incorporates a cyclopentyl ring, which imparts specific steric and lipophilic properties, and a reactive ester group, making it a versatile building block in organic synthesis.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 754125-43-4 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 171.24 g/mol |[1][2][3] |
The molecular architecture is fundamental to its reactivity. The secondary amine provides a nucleophilic center and a site for further functionalization, while the methyl ester can undergo hydrolysis, amidation, or reduction.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Predicting the physical properties of a compound is crucial for planning experiments, particularly for purification and storage. While extensive experimental data for this specific molecule is not publicly available, we can summarize its known attributes.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula C₉H₁₇NO₂.[1][2] |
| Appearance | Colorless to yellowish liquid | Inferred from similar compounds and general supplier information. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended for maintaining stability and preventing degradation.[1][2] |
| Boiling Point | Not available | Expected to be elevated due to hydrogen bonding capabilities of the amine. |
| Density | Not available | Likely to be slightly less than 1 g/mL. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the properties of similar esters and amines.[4] |
Synthesis Pathway: Michael Addition
The most direct and industrially scalable synthesis for β-amino esters like this compound is the aza-Michael addition. This reaction involves the conjugate addition of an amine (cyclopentylamine) to an α,β-unsaturated ester (methyl acrylate). The choice of this pathway is driven by the high atom economy, mild reaction conditions, and typically high yields.
Caption: Synthesis via Aza-Michael Addition.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps that follow.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 eq). If using a solvent, methanol is a suitable choice to dissolve the starting material.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction upon amine addition. Slowly add cyclopentylamine (1.05 eq) dropwise over 30 minutes. The slight excess of the amine ensures the complete consumption of the acrylate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the methyl acrylate spot/peak.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a liquid.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the number and types of protons and their connectivity. One would expect to see characteristic signals for the cyclopentyl protons, the two methylene groups of the propanoate chain, the N-H proton (which may be broad), and the methyl ester singlet.
-
¹³C NMR: This confirms the carbon skeleton of the molecule. Distinct signals for the ester carbonyl carbon, the carbons of the cyclopentyl ring, the two methylene carbons, and the methyl ester carbon would be expected.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretch for the ester at approximately 1740 cm⁻¹, and an N-H stretch for the secondary amine around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. An Electrospray Ionization (ESI) mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.24.
Applications in Research and Development
This compound is not typically an end-product but a valuable intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex molecules.
-
Pharmaceutical Synthesis: The cyclopentylamino moiety is a common feature in bioactive compounds. Introducing this group can enhance the binding affinity of a drug candidate to its target protein by providing an optimal hydrophobic interaction.[2] This intermediate is particularly useful in the synthesis of agents targeting the central nervous system and cardiovascular drugs.[2]
-
Agrochemical Development: The stability and reactivity of the ester group make it a useful component in the synthesis of novel pesticides and herbicides.[2]
-
Scaffold for Chemical Libraries: In drug discovery, this compound can be used as a starting point to generate a library of derivatives. The secondary amine can be acylated, alkylated, or used in other coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for rapid diversification.
Caption: Derivatization workflow for chemical library synthesis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a risk assessment based on its functional groups (amine, ester) and related chemicals is necessary.
Table 3: Safety and Handling Guidelines
| Aspect | Guideline | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety glasses, nitrile gloves, and a lab coat. | To prevent skin and eye contact with the chemical. |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of potential vapors.[4][5] |
| Fire Safety | Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam for extinction. | Similar esters can be flammable liquids.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] | To prevent degradation from moisture and air, and to minimize vapor release.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | To ensure compliance with local environmental regulations.[4] |
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Spectroscopic Data of Methyl 3-(cyclopentylamino)propanoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of Methyl 3-(cyclopentylamino)propanoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide emphasizes the causal relationships behind experimental observations and provides a framework for data interpretation and quality control.
Introduction: The Synthetic Relevance of β-Amino Esters
This compound belongs to the class of β-amino esters, which are valuable building blocks in organic synthesis. Their utility stems from the presence of two key functional groups—an amine and an ester—separated by a three-carbon chain. This arrangement makes them ideal precursors for the synthesis of β-lactams, peptides, and other pharmacologically relevant scaffolds. The cyclopentyl moiety introduces a degree of lipophilicity and conformational rigidity that can be advantageous in modulating the biological activity of target molecules.
A common and efficient method for the synthesis of such compounds is the aza-Michael addition.[1][2] This reaction involves the conjugate addition of an amine (cyclopentylamine) to an α,β-unsaturated ester (methyl acrylate). The reaction is often catalyzed by acids or bases, with modern protocols favoring environmentally benign and recyclable catalysts.[1]
Experimental Protocol: Synthesis via Aza-Michael Addition
A reliable method for the laboratory-scale synthesis of this compound is the aza-Michael addition of cyclopentylamine to methyl acrylate. This procedure is straightforward and generally provides good yields of the desired product.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Initiation: Cool the solution in an ice bath to 0°C. Slowly add methyl acrylate (1.1 equivalents) dropwise to the stirred solution. The slight excess of the acrylate ensures complete consumption of the amine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a clear oil.
Spectroscopic Characterization: A Multi-faceted Approach
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and the ester carbonyl group.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OCH₃ | ~3.67 | Singlet | 3H | The sharp singlet is characteristic of the methyl ester protons, deshielded by the adjacent oxygen atom. |
| -CH ₂-COOCH₃ | ~2.50 | Triplet | 2H | These protons are adjacent to the carbonyl group and a CH₂ group, resulting in a triplet. |
| -NH -CH₂- | ~2.85 | Triplet | 2H | These protons are adjacent to the nitrogen and a CH₂ group, leading to a triplet. The signal is deshielded by the nitrogen. |
| -NH - | ~1.5 - 2.5 | Broad Singlet | 1H | The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[3] |
| Cyclopentyl -CH - | ~2.90 | Quintet | 1H | The methine proton on the cyclopentyl ring attached to the nitrogen is deshielded and coupled to the four adjacent methylene protons. |
| Cyclopentyl -CH ₂- | ~1.40 - 1.80 | Multiplet | 8H | The four pairs of methylene protons on the cyclopentyl ring are diastereotopic and appear as a complex multiplet. |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Notes |
| -C =O | ~173 | The ester carbonyl carbon is significantly deshielded. |
| -OC H₃ | ~51 | The methyl ester carbon is a characteristic peak. |
| -C H-N- | ~58 | The methine carbon of the cyclopentyl group attached to the nitrogen. |
| -N-C H₂- | ~45 | The methylene carbon adjacent to the nitrogen. |
| -C H₂-COO- | ~34 | The methylene carbon adjacent to the carbonyl group. |
| Cyclopentyl -C H₂- | ~33 | The two methylene carbons beta to the nitrogen attachment point on the cyclopentyl ring. |
| Cyclopentyl -C H₂- | ~24 | The two methylene carbons gamma to the nitrogen attachment point on the cyclopentyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, and C-O bonds.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 - 3310 | N-H Stretch | A single, sharp to moderately broad peak characteristic of a secondary amine.[3][4][5][6] This distinguishes it from primary amines which show two peaks in this region. |
| ~2950 - 2850 | C-H Stretch | Strong absorptions corresponding to the sp³ C-H bonds of the alkyl chain and the cyclopentyl ring. |
| ~1740 | C=O Stretch | A strong, sharp peak indicative of the ester carbonyl group.[7] |
| ~1250 - 1020 | C-N Stretch | A medium to weak absorption for the aliphatic amine.[6] |
| ~1200 - 1170 | C-O Stretch | A strong absorption associated with the ester C-O bond.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₉H₁₇NO₂), the expected molecular weight is 171.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. A key fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken.[8][9] For this molecule, this would lead to characteristic fragment ions. Another common fragmentation for esters is the loss of the alkoxy group.
Predicted Fragmentation Pattern:
-
m/z = 171: Molecular ion [C₉H₁₇NO₂]⁺
-
m/z = 142: Loss of the ethyl group from the propanoate chain via cleavage adjacent to the carbonyl.
-
m/z = 114: Loss of the carbo-methoxy group (-COOCH₃).
-
m/z = 100: α-cleavage with loss of the cyclopentyl group.
-
m/z = 86: McLafferty rearrangement, a common fragmentation for esters, may lead to this fragment.
-
m/z = 69: Cyclopentyl cation [C₅H₉]⁺
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized sample of this compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Conclusion and Best Practices
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. When analyzing a synthesized sample, it is crucial to look for the convergence of data from all three techniques to confidently confirm the structure and assess its purity. Any significant deviation from the expected spectroscopic data may indicate the presence of impurities, such as unreacted starting materials or side-products of the reaction. For instance, the presence of a strong, broad O-H stretch in the IR spectrum could indicate residual solvent or hydrolysis of the ester. Similarly, unexpected peaks in the NMR spectra should be carefully analyzed to identify potential contaminants. This multi-technique approach ensures the high quality and reliability of the synthesized material for its intended downstream applications in research and development.
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A Technical Guide to the Theoretical Investigation of Methyl 3-(cyclopentylamino)propanoate: A Computational Chemistry Perspective
Abstract
This guide provides a comprehensive technical framework for the theoretical and computational analysis of Methyl 3-(cyclopentylamino)propanoate. In the context of drug discovery and materials science, understanding the fundamental electronic structure, conformational behavior, and reactivity of novel molecular entities is paramount. Computational chemistry offers a powerful, predictive lens to elucidate these properties before significant investment in synthetic and experimental resources. This document details a multi-faceted approach, grounded in Density Functional Theory (DFT), to characterize the subject molecule. We will explore conformational analysis, the prediction of spectroscopic properties, and the application of Conceptual DFT to map chemical reactivity. The methodologies presented herein are designed to be robust and self-validating, providing a clear pathway for researchers to gain deep molecular insights.
The Rationale for Computational Scrutiny
This compound is a flexible molecule containing several key functional groups: a secondary amine, an ester, and a non-aromatic carbocyclic ring. This combination imparts significant conformational freedom, which in turn dictates its intermolecular interactions, reactivity, and potential biological activity. A purely experimental approach to characterizing its every property can be resource-intensive. Theoretical calculations serve as a critical partner to laboratory work, offering the ability to:
-
Identify the most stable three-dimensional structures: A molecule's lowest energy conformation is often the most populated and biologically relevant.
-
Predict spectroscopic signatures: Calculated NMR, IR, and Raman spectra can aid in the structural confirmation of synthesized material.[1][2]
-
Map electronic properties and reactivity: Understanding where a molecule is electron-rich or electron-poor is fundamental to predicting its chemical behavior and potential interactions with a biological target.[3]
-
Simulate behavior in a biological environment: The use of solvation models allows for a more realistic approximation of a molecule's properties in solution.[4][5]
This guide will primarily leverage Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational accuracy and cost for molecules of this size.[6]
Foundational Analysis: Unraveling Conformational Complexity
The flexibility of the cyclopentyl ring and the propanoate side chain means that this compound does not exist as a single, rigid structure. It exists as an ensemble of interconverting conformers. Identifying the global minimum energy conformer and other low-energy structures is the essential first step in any meaningful theoretical analysis.
The cyclopentane ring itself is not planar; it adopts puckered conformations, primarily the 'envelope' and 'twist' forms, to alleviate torsional strain.[7][8] Our computational workflow is designed to systematically explore this conformational space.
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using a molecular editor like Avogadro.[9]
-
Force Field-Based Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method rapidly generates hundreds of potential conformers by rotating all single bonds.
-
Geometric Clustering: The generated conformers are clustered based on root-mean-square deviation (RMSD) to identify unique shapes and eliminate duplicates.
-
Semi-Empirical Pre-Optimization: The lowest-energy conformer from each cluster (typically those within a 10 kcal/mol window of the minimum) is then subjected to a more rigorous geometry optimization using a semi-empirical method (e.g., PM6).
-
DFT Refinement: Finally, the 5-10 lowest-energy unique conformers are fully optimized using Density Functional Theory. A common and effective level of theory for this stage is the B3LYP functional with the 6-31G(d) basis set.[2][10] This provides accurate geometries and relative energies.
-
Energy Verification: Single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries with a larger basis set, such as 6-311+G(d,p), to obtain more refined electronic energies.[11]
Caption: Workflow for identifying the lowest-energy conformer.
Data Presentation: Relative Conformational Energies
| Conformer ID | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Key Dihedral Angle (C-N-C-C) |
| Conf-01 (Global Min) | 0.00 | 178.5° |
| Conf-02 | 0.85 | -65.2° |
| Conf-03 | 1.21 | 70.1° |
| Conf-04 | 2.54 | 175.9° (different ring pucker) |
| Note: Data is illustrative and would be generated from the actual calculation. |
Core Quantum Chemical Calculations: A Self-Validating Protocol
With the global minimum energy structure identified, we can proceed to calculate a wide range of molecular properties. The choice of theoretical model is crucial for accuracy.
Pillars of the DFT Calculation
A robust DFT calculation is defined by three main components: the functional, the basis set, and the treatment of the surrounding environment (solvation).
-
The Functional (The 'Method'): The functional approximates the exchange-correlation energy, which is the most complex part of the electron-electron interaction. For organic molecules, hybrid functionals that mix exact Hartree-Fock exchange with DFT exchange are highly effective.
-
The Basis Set (The 'Resolution'): A basis set is a set of mathematical functions used to build the molecular orbitals.[12] Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.
-
Recommended Choice: 6-311+G(d,p) . This is a Pople-style, split-valence basis set.[13][14]
-
6-311: Describes core orbitals with one function and valence orbitals with three functions, allowing flexibility.
-
+: Adds diffuse functions, which are important for describing non-covalent interactions and lone pairs.
-
(d,p): Adds polarization functions to non-hydrogen atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and improving the description of bonding.
-
-
-
The Solvation Model (The 'Environment'): Gas-phase calculations are a poor approximation for real-world chemistry. Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to include bulk solvent effects.[5][15]
Caption: The three core components of a DFT calculation.
Analysis of Molecular Properties
The output of a converged DFT calculation is a rich dataset from which we can extract chemically meaningful insights.
Electronic Structure and Reactivity
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A large gap implies high stability and low reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution projected onto the electron density surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Electron-poor areas, such as the hydrogen on the secondary amine. These are sites for nucleophilic attack and hydrogen bond donation.
Data Presentation: Electronic Properties
| Property | Value (Hartree) | Value (eV) | Implication |
| HOMO Energy | -0.235 | -6.39 | Nucleophilic character, likely centered on the N atom. |
| LUMO Energy | 0.051 | 1.39 | Electrophilic character, likely on the ester carbonyl. |
| HOMO-LUMO Gap | 0.286 | 7.78 | Indicates high kinetic stability. |
| Note: Data is illustrative and would be generated from the actual calculation. |
Predicted Spectroscopic Data
Computational methods can accurately predict vibrational and NMR spectra, serving as a powerful tool for structural verification.
Vibrational Frequencies: A frequency calculation predicts the positions of IR and Raman bands.[17][18] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other method-based approximations. A key validation is the absence of any imaginary frequencies, which confirms the optimized structure is a true energy minimum.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[19] Calculated shifts are typically referenced against a co-calculated Tetramethylsilane (TMS) standard and can be scaled via a linear regression for direct comparison with experimental data.[19][20]
Data Presentation: Predicted Spectroscopic Peaks
Table: Key Predicted Vibrational Frequencies (Scaled)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Medium | N-H Stretch |
| 2960, 2870 | Strong | C-H (Aliphatic) Stretches |
| 1735 | Very Strong | C=O (Ester) Stretch |
| 1175 | Strong | C-O (Ester) Stretch |
Table: Predicted ¹³C NMR Chemical Shifts (Referenced)
| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C=O | 172.5 | (For comparison) |
| O-CH₃ | 51.8 | (For comparison) |
| C-N (Cyclopentyl) | 58.3 | (For comparison) |
Note: Data is illustrative and would be generated from the actual calculation.
Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a framework to translate electronic properties into quantitative reactivity descriptors, which is invaluable in drug design for predicting metabolism, toxicity, and binding affinity.[21][22][23][24][25]
-
Global Electrophilicity (ω): Measures the overall electrophilic nature of a molecule.
-
Chemical Hardness (η): Related to the HOMO-LUMO gap, it measures resistance to change in electron distribution.
-
Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attack.
Integrated Computational Workflow & Recommended Software
The following diagram summarizes the entire process, from initial structure to final analysis. This workflow ensures a systematic and thorough investigation.
Caption: A comprehensive workflow for the theoretical analysis of a molecule.
Recommended Software Packages
-
Quantum Chemistry Engines:
-
Gaussian: A widely used commercial package with a comprehensive set of features.[26]
-
ORCA: A powerful and free-for-academia quantum chemistry program.[9]
-
GAMESS: A versatile open-source quantum chemistry package.[27]
-
NWChem: An open-source package designed for high-performance parallel computing.[9][28]
-
-
Molecular Visualization and Building:
-
Avogadro: An open-source, user-friendly molecular editor and visualizer.[9]
-
Chemcraft: A robust tool for visualizing and analyzing computational chemistry results.
-
Conclusion
The theoretical framework detailed in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically analyzing its conformational landscape, electronic structure, spectroscopic signatures, and chemical reactivity, researchers can develop a deep, predictive understanding of the molecule's behavior. These computational insights are not a replacement for experimental work but rather a powerful synergistic partner, enabling more focused, hypothesis-driven research, ultimately accelerating the pace of discovery and development.
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An In-Depth Technical Guide to Methyl 3-(cyclopentylamino)propanoate and its Analogs for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of N-Substituted β-Amino Esters
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic profiles is relentless. Among the myriad of structures explored, β-amino acids and their derivatives have emerged as a particularly promising class of compounds. Their inherent resistance to proteolytic degradation, ability to form stable secondary structures, and diverse pharmacological activities make them attractive building blocks for drug discovery. This guide focuses on a specific, yet broadly representative, member of this class: Methyl 3-(cyclopentylamino)propanoate. We will delve into its synthesis, explore the known biological activities of its structural analogs, and elucidate the critical structure-activity relationships that govern their function. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of N-substituted β-amino esters in their drug development endeavors.
The Synthetic Pathway: A Practical Guide to Aza-Michael Addition
The synthesis of this compound is most efficiently achieved through aza-Michael addition, a powerful and versatile carbon-nitrogen bond-forming reaction. This method involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, cyclopentylamine acts as the nucleophile, and methyl acrylate serves as the Michael acceptor.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the cyclopentylamine on the β-carbon of methyl acrylate. This is followed by protonation of the resulting enolate intermediate to yield the final product. The reaction is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfer step.
Caption: Aza-Michael addition of cyclopentylamine to methyl acrylate.
Detailed Experimental Protocol
The following protocol is a robust and reproducible method for the synthesis of this compound.
Materials:
-
Methyl acrylate
-
Cyclopentylamine
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of methyl acrylate (1.0 equivalent) in methanol, add cyclopentylamine (1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.
Table 1: Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl Acrylate | 86.09 | 10 | 0.86 g (0.91 mL) |
| Cyclopentylamine | 85.15 | 11 | 0.94 g (1.1 mL) |
| Methanol | 32.04 | - | 20 mL |
Biological Activities of Analogs: A Survey of Therapeutic Potential
While specific biological data for this compound is not extensively published, a review of its structural analogs provides significant insight into its potential therapeutic applications. The core structure, an N-substituted β-amino ester, is a common motif in compounds with a wide range of biological activities.
Cytotoxic and Anticancer Activity
Numerous studies have demonstrated the cytotoxic potential of β-amino ester derivatives against various cancer cell lines. For instance, a series of novel β-amino alcohols possessing an N-anthranyl group exhibited significant cytotoxic activity against five human cancer cell lines.[1] The structural similarity suggests that N-cycloalkyl β-amino esters, including this compound, could serve as a scaffold for the development of new anticancer agents. The lipophilic nature of the cyclopentyl group may enhance cell membrane permeability, a crucial factor for intracellular drug delivery.
Furthermore, N-acyl-β-alanine amides have been investigated as antiproliferative agents, with the N-substituted moiety being essential for activity.[2] This highlights the importance of the nitrogen substitution in conferring cytotoxic properties.
Antimicrobial and Antifungal Activity
The N-substituted β-amino acid framework is also prevalent in compounds with antimicrobial and antifungal properties. Derivatives of N-substituted-β-amino acids containing various heterocyclic moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.[3][4] The presence of the secondary amine in this compound provides a handle for further chemical modification to explore and optimize this potential antimicrobial activity. The introduction of aromatic or heterocyclic groups to the nitrogen atom could be a promising strategy for developing novel anti-infective agents.
Gene and Drug Delivery Systems
Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have been extensively studied as non-viral vectors for gene delivery.[5] These polymers are typically synthesized from the Michael addition of amines to diacrylates. The resulting polymers contain tertiary amines in their backbone, which can be protonated at endosomal pH. This "proton sponge" effect leads to endosomal rupture and the release of the genetic material into the cytoplasm. While this compound is a small molecule, it represents a monomeric unit of a potential PBAE. Its physicochemical properties, such as pKa and lipophilicity, are critical determinants of the gene delivery efficiency of the corresponding polymer.
Furthermore, PBAEs have been formulated into nanoparticles for the targeted delivery of hydrophobic drugs like paclitaxel.[6] These nanoparticles are often pH-sensitive, releasing their payload in the acidic tumor microenvironment.[6] This suggests that small molecule β-amino esters could also be explored as components of targeted drug delivery systems.
Structure-Activity Relationships (SAR): Guiding Molecular Design
The biological activity of N-substituted β-amino esters is highly dependent on their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
The Role of the N-Substituent
The nature of the substituent on the nitrogen atom plays a pivotal role in determining the biological activity. In the context of anticancer agents, the lipophilicity and steric bulk of the N-substituent can significantly influence cytotoxicity. For example, in a series of M-COPA analogs, which are potent inhibitors of cancer cell growth, modifications to the amine side chain drastically affected their biological activity.[7] While a direct comparison is not available, it can be inferred that the size and shape of the cycloalkyl group in N-cycloalkyl β-amino esters will be a key determinant of their biological profile. The cyclopentyl group in the title compound offers a balance of lipophilicity and conformational flexibility that may be advantageous for binding to certain biological targets.
Caption: Potential cytotoxic mechanisms of β-amino esters.
For Antimicrobial Activity: Targeting Bacterial Cell Walls and Enzymes
The antimicrobial action of N-substituted amino acid derivatives may involve the disruption of bacterial cell wall synthesis or the inhibition of essential microbial enzymes. [8]The positive charge that can be acquired by the amine group at physiological pH can facilitate interaction with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This can lead to increased membrane permeability and cell death.
Future Directions and Conclusion
This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, potential biological activities, structure-activity relationships, and proposed mechanisms of action.
Future research in this area should focus on:
-
Systematic Biological Screening: A thorough evaluation of the cytotoxic, antimicrobial, and other biological activities of this compound and a library of its analogs is warranted.
-
SAR-Guided Optimization: The synthesis and testing of analogs with systematic modifications to the N-cycloalkyl and ester groups will be crucial for identifying compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by these compounds will be essential for their further development as therapeutic agents.
-
Formulation and Delivery: For analogs with promising activity, the development of suitable formulations to enhance their bioavailability and targeted delivery will be a critical step towards clinical translation.
References
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- Iwasaki, K., et al. (2015). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. Bioorganic & Medicinal Chemistry, 23(15), 4577-4585.
- Wang, L., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304.
- de Oliveira, B. R., et al. (2017). Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture. Journal of the Brazilian Chemical Society, 28(10), 1935-1943.
- Venkatesan, S. K., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(10), 3745-3753.
- Santhanam, N., et al. (2007). Poly(Ethylene Oxide)-Modified Poly(β-Amino Ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs: Part I. In Vitro Evaluations. Pharmaceutical Research, 24(7), 1348-1358.
- Serrano-Lara, L., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9369.
- Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431-4434.
- Pelegri-O'Day, E. M., et al. (2020). Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage.
- Mickevičienė, K., et al. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Molecules, 20(2), 3170-3189.
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ResolveMass Laboratories Inc. (2024). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. Retrieved from [Link]
- Venkatesan, S. K., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Biomacromolecules, 12(10), 3745–3753.
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- Mickevičienė, K., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 20(2), 3170-3189.
- Tumosienė, I., et al. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Archiv der Pharmazie, 354(9), e2100127.
- Milewska, M. J., et al. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry, 23(32), 3513-3563.
- El-Gohary, N. S., & Shaaban, M. R. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
- Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1363.
- Ojima, I., & Vidal, S. (2002). New Anticancer Agents: Structure-Activity Relationships. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 225-256). Wiley-VCH.
- Gümüş, M. K., et al. (2023). Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. Molecules, 28(19), 6821.
- Kondaparla, S., et al. (2016). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 60(5), 2674-2686.
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NIST. (n.d.). β-Alanine, N-cyclohexylcarbonyl-, pentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
The Versatile Building Block: Methyl 3-(cyclopentylamino)propanoate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-(cyclopentylamino)propanoate, a secondary amine-bearing ester, has emerged as a valuable intermediate, particularly in the realms of pharmaceutical and agrochemical research. Its inherent structural motifs—a nucleophilic secondary amine and an electrophilic ester—provide a versatile platform for a variety of chemical transformations, enabling the introduction of the N-cyclopentyl-β-alanine scaffold into target molecules. This lipophilic cyclopentyl group can be crucial for modulating pharmacokinetic and pharmacodynamic properties, such as binding affinity and metabolic stability.
This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 754125-43-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available; likely high boiling |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH, EtOAc) |
| Storage | Store in a cool, dry place away from incompatible materials. Recommended storage at 2-8°C.[1] |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of this compound
The preparation of this key intermediate can be efficiently achieved through two primary synthetic routes: the Michael addition of cyclopentylamine to methyl acrylate and the reductive amination of a keto-ester precursor.
Protocol 1: Synthesis via Aza-Michael Addition
The aza-Michael addition, or conjugate addition, of cyclopentylamine to methyl acrylate offers a direct and atom-economical route to this compound. The reaction proceeds readily, often without the need for a catalyst, although mild bases can be employed to accelerate the transformation.
Caption: Aza-Michael addition of cyclopentylamine to methyl acrylate.
Materials:
-
Cyclopentylamine
-
Methyl acrylate
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 equivalent) in methanol (approximately 2-3 M concentration).
-
Addition of Acrylate: Cool the solution to 0 °C using an ice bath. Slowly add methyl acrylate (1.0 to 1.1 equivalents) dropwise to the stirred solution. Note: The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel if necessary. However, for many applications, the crude product is of sufficient purity.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable solvent that readily dissolves both reactants and does not interfere with the reaction.
-
Control of Temperature: The initial cooling and slow addition are crucial to manage the exothermicity of the Michael addition, preventing potential side reactions.
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine remove any acidic impurities and residual water-soluble components.
Protocol 2: Synthesis via Reductive Amination
An alternative approach involves the reductive amination of a suitable keto-ester precursor, such as methyl 3-oxopropanoate, with cyclopentylamine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, followed by in-situ reduction.
Caption: Reductive amination pathway to the target compound.
Materials:
-
Methyl 3-oxopropanoate (or its more stable salt, sodium methyl 3-oxopropanoate)
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of methyl 3-oxopropanoate (1.0 equivalent) and cyclopentylamine (1.0-1.2 equivalents) in DCM or DCE under an inert atmosphere, add a catalytic amount of glacial acetic acid.
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Trustworthiness of the Protocol:
-
Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is less sensitive to acidic conditions compared to sodium borohydride.[2]
-
In-situ Formation: The one-pot nature of this procedure, where the intermediate is not isolated, improves efficiency and overall yield.
Applications in Organic Synthesis
The utility of this compound as a synthetic intermediate is primarily demonstrated through the functionalization of its secondary amine. N-acylation is a common and powerful transformation that allows for the coupling of this building block to a wide array of carboxylic acid derivatives, leading to the synthesis of amides with potential biological activity.
Application Example: Synthesis of a Precursor for Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][3][4][5][6] Many potent PDE4 inhibitors, such as Roflumilast, feature a substituted benzamide core.[7][8][9][10] this compound can be envisioned as a key intermediate in the synthesis of novel PDE4 inhibitor analogues. The following protocol outlines the N-acylation of this compound with a substituted benzoyl chloride, a common structural motif in this class of inhibitors.
Caption: N-acylation to form a PDE4 inhibitor precursor.
Materials:
-
This compound
-
3,4-Dichlorobenzoyl chloride (as an example of a substituted benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Addition funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Dissolve the 3,4-dichlorobenzoyl chloride (1.0-1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the desired N-acylated product.
Authoritative Grounding and Mechanistic Insight:
-
Role of the Base: Triethylamine acts as a scavenger for the hydrochloric acid that is generated during the acylation reaction, driving the equilibrium towards product formation.
-
Subsequent Transformations: The resulting N-acylated product can be further elaborated. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form more complex amide-containing molecules.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. The straightforward protocols for its synthesis, coupled with the diverse reactivity of its secondary amine functionality, make it an invaluable tool for medicinal chemists and process developers. Its application in the synthesis of precursors for bioactive molecules, such as PDE4 inhibitors, highlights its importance in the rapid generation of compound libraries for drug discovery programs. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors.
References
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protocol for Michael addition to synthesize beta-amino esters
An Application Guide to the Synthesis of β-Amino Esters via Michael Addition
Authored by: A Senior Application Scientist
Abstract
The synthesis of β-amino esters is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, natural products, and novel materials. Among the various synthetic strategies, the aza-Michael addition—the conjugate addition of an amine nucleophile to an α,β-unsaturated ester—stands out for its atom economy, operational simplicity, and high efficiency. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Michael addition for synthesizing β-amino esters. We will explore the underlying mechanisms, present detailed, field-proven protocols for both organocatalytic and metal-catalyzed systems, and offer comprehensive troubleshooting advice to overcome common experimental challenges.
Introduction: The Significance of β-Amino Esters and the Aza-Michael Reaction
β-Amino acids and their ester derivatives are privileged structural motifs found in a vast array of biologically active molecules, including antibiotics, anticancer agents, and enzyme inhibitors. The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is one of the most powerful and direct methods for forming the crucial carbon-nitrogen bond required for their synthesis.[1][2]
This reaction is highly valued for several reasons:
-
Versatility: It accommodates a wide range of amine nucleophiles (Michael donors) and α,β-unsaturated esters (Michael acceptors).[3][4]
-
Stereocontrol: With the advent of modern catalysis, highly stereoselective variants have been developed, allowing for the precise construction of chiral centers.[5][6]
-
Efficiency: The reaction often proceeds with high yields under mild conditions, making it suitable for both laboratory-scale synthesis and industrial applications.
This guide is designed to bridge theory and practice, providing the necessary foundation and actionable protocols to successfully implement this vital transformation.
The Aza-Michael Reaction: Mechanism and Stereochemical Control
The aza-Michael addition is a nucleophilic conjugate (or 1,4-) addition reaction. The fundamental mechanism involves the attack of a lone pair of electrons from a nitrogen atom (the nucleophile) on the electrophilic β-carbon of an α,β-unsaturated ester. This process is often facilitated by a catalyst.
The reaction proceeds through several key steps:
-
Activation (Optional but Common): A catalyst activates either the amine or the unsaturated ester. A base can deprotonate the amine, increasing its nucleophilicity, while a Lewis acid can coordinate to the carbonyl oxygen of the ester, increasing the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The amine attacks the β-carbon, breaking the C=C π-bond and forming a new C-N bond. This results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the amine or a proton source in the reaction mixture, to yield the final β-amino ester product.[7]
The reversibility of the Michael addition, known as the retro-Michael reaction, can be a significant challenge, particularly if the final adduct is sterically hindered or if the reaction is run at elevated temperatures.[8][9]
Caption: Generalized mechanism of the aza-Michael addition.
In asymmetric synthesis, a chiral catalyst creates a chiral environment around the reactants. This forces the amine to approach the unsaturated ester from a specific face, leading to the preferential formation of one enantiomer over the other. Chiral organocatalysts, such as those derived from natural amino acids or cinchona alkaloids, often operate by forming a transient, stereochemically defined iminium ion with the substrate or by activating the nucleophile through hydrogen bonding.[10][11]
Experimental Protocols and Methodologies
Here we provide two distinct, validated protocols for the synthesis of β-amino esters, illustrating both an organocatalytic and a metal-catalyzed approach.
Protocol 1: Asymmetric Organocatalytic Aza-Michael Addition
This protocol utilizes a chiral primary amine-thiourea catalyst, a type of bifunctional catalyst that activates the nucleophile and electrophile simultaneously through hydrogen bonding interactions.[5] This method is highly effective for achieving excellent enantioselectivity.
Objective: To synthesize an optically active β-amino ester from an aromatic amine and an α,β-unsaturated ketone (as a precursor example).
Materials:
-
Catalyst: Chiral thiourea catalyst (e.g., Takemoto catalyst) (10 mol%)
-
Nucleophile: 4-Nitroaniline (1.2 mmol)
-
Electrophile: Chalcone (α,β-unsaturated ketone) (1.0 mmol)
-
Solvent: Toluene, anhydrous (2.0 mL)
-
Equipment: Magnetic stirrer, argon/nitrogen line, oven-dried glassware, TLC plates, silica gel for chromatography.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (10 mol%).
-
Reactant Addition: Add the chalcone (1.0 mmol) and 4-nitroaniline (1.2 mmol) to the flask.
-
Solvent and Reaction Initiation: Place the flask under an inert atmosphere (argon or nitrogen). Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (chalcone) is consumed (typically 24-48 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired β-amino ketone product.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Causality and Insights:
-
Why a Bifunctional Catalyst? The thiourea moiety activates the electrophile's carbonyl group via hydrogen bonding, while the tertiary amine group deprotonates the nucleophile, increasing its reactivity.[5] This dual activation allows the reaction to proceed under mild conditions with high stereocontrol.
-
Why Toluene? Non-polar, aprotic solvents like toluene are often preferred in asymmetric organocatalysis as they do not interfere with the crucial hydrogen-bonding interactions between the catalyst and substrates.[12]
-
Excess Nucleophile: A slight excess of the amine is used to ensure complete consumption of the more valuable electrophile.
Protocol 2: Copper-Catalyzed Aza-Michael Addition
This protocol employs an inexpensive and readily available copper(I) catalyst, which is particularly effective for the addition of aromatic amines and N-heterocycles to various α,β-unsaturated compounds.[13]
Objective: To synthesize a β-amino nitrile using a copper catalyst.
Materials:
-
Catalyst Precursors: Copper(I) chloride (CuCl) (5 mol%), an appropriate ligand (e.g., a phosphine or imidazolium salt) (6 mol%), and a base such as potassium tert-butoxide (KOt-Bu) (10 mol%).
-
Nucleophile: Aniline (1.0 mmol)
-
Electrophile: Acrylonitrile (1.2 mmol)
-
Solvent: Tetrahydrofuran (THF), anhydrous (3.0 mL)
-
Equipment: Magnetic stirrer, argon/nitrogen line, oven-dried Schlenk tube, TLC plates, silica gel for chromatography.
Step-by-Step Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine CuCl (5 mol%), the ligand (6 mol%), and KOt-Bu (10 mol%).
-
Reactant Addition: Add aniline (1.0 mmol) followed by anhydrous THF (3.0 mL). Stir the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add acrylonitrile (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Confirm the structure and purity of the isolated β-amino nitrile by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights:
-
Why a Copper Catalyst? Copper catalysts are effective Lewis acids that can coordinate to the Michael acceptor, rendering it more susceptible to nucleophilic attack. The base (KOt-Bu) helps generate the active catalytic species and can also facilitate the deprotonation of the amine.[13]
-
Why a Ligand? The ligand stabilizes the copper catalyst, prevents its precipitation, and modulates its reactivity and selectivity.
-
Why THF? THF is a good solvent for dissolving a wide range of organic reactants and is compatible with many organometallic catalytic systems.
Data Presentation: Expected Outcomes
The success of a Michael addition is highly dependent on the specific combination of substrates and the catalytic system employed. The following table summarizes typical results reported in the literature to provide a benchmark for expected yields and stereoselectivities.
| Michael Donor (Amine) | Michael Acceptor (Ester/Ketone) | Catalyst System | Yield (%) | Stereoselectivity | Reference |
| 4-Nitrophthalimide | Phenyl vinyl ketone | 9-epi-9-amino-9-deoxyquinine | 98% | 99% ee | [6] |
| Pyrrole | (E)-Chalcone | Chiral Brønsted Acid | 96% | 96% ee | [6] |
| Aniline | Methyl acrylate | Lipase TL IM (Enzyme) | 80% | N/A | [14] |
| Dibenzylamine | (S,S)-(+)-Pseudoephedrine derived amide | Bn₂NLi / TMEDA | 95% | 96:4 dr | [1] |
| Nitromethane | 3-Methylcyclohex-2-enone | Chiral Diamine | 98% | 99% ee | [10] |
General Experimental Workflow
A successful synthesis requires a systematic approach from preparation to final analysis. The following workflow diagram outlines the key stages of the process.
Caption: A standard workflow for the synthesis of β-amino esters.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below are common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or base.[8]2. Insufficiently nucleophilic amine.3. Sterically hindered or unreactive Michael acceptor.[8]4. Reaction temperature is too low. | 1. Use fresh, properly stored catalyst/base. Consider a stronger base if needed.[15]2. Use a stronger base to deprotonate the amine or switch to a more nucleophilic amine.3. Increase reaction temperature or time; switch to a more potent catalytic system.4. Gradually increase the temperature, but be mindful of potential side reactions. |
| Formation of Side Products | 1. Bis-addition: The β-amino ester product acts as a nucleophile and reacts with another molecule of the acceptor.[8]2. Polymerization: The α,β-unsaturated ester polymerizes, especially with strong bases.[8] | 1. Adjust the stoichiometry; use the Michael acceptor as the limiting reagent. Add the acceptor slowly to the amine/catalyst mixture.2. Lower the reaction temperature; use a milder base or catalyst. |
| Product Decomposition (Retro-Michael) | The reaction is reversible, and the equilibrium favors the starting materials.[8][9] | 1. Run the reaction at a lower temperature.2. Once the product is formed, try to trap it in situ (e.g., by adding an alkyl halide to alkylate the intermediate enolate).[16]3. If the product precipitates, use a solvent system that encourages this to drive the equilibrium forward.[9] |
| Poor Stereoselectivity | 1. Catalyst loading is too low or catalyst is not active.2. Reaction temperature is too high, allowing for background uncatalyzed reaction or catalyst degradation.3. Solvent is interfering with the catalyst-substrate complex. | 1. Increase catalyst loading; ensure the catalyst is pure and active.2. Lower the reaction temperature (e.g., 0 °C or -20 °C).3. Screen different solvents. A less polar, non-coordinating solvent may improve selectivity.[12] |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Methyl 3-(cyclopentylamino)propanoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 3-(cyclopentylamino)propanoate, a β-amino acid ester, represents such a scaffold, embodying structural features ripe for exploration in medicinal chemistry. While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its constituent moieties—the β-amino acid core and the cyclopentylamino group—are well-established pharmacophores found in a diverse array of bioactive compounds.
This guide provides a comprehensive overview of the hypothesized potential of this compound in medicinal chemistry. We will delve into its prospective applications as a building block for enzyme inhibitors and as a scaffold for generating libraries of compounds for screening against various therapeutic targets. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations into this promising molecule.
Scientific Rationale: The Convergence of Bioactive Motifs
The therapeutic potential of this compound can be inferred from the known biological activities of its structural components:
-
The β-Amino Acid Backbone: β-amino acids are crucial components in the design of peptidomimetics, molecules that mimic the structure and function of peptides. Their incorporation into peptide sequences can enhance metabolic stability by rendering them resistant to proteolytic degradation[1]. Furthermore, β-amino acid derivatives have demonstrated a wide range of pharmacological activities, including hypoglycemic, antifungal, and antibacterial properties. They are key building blocks for numerous pharmaceuticals and agrochemicals[1].
-
The Cyclopentylamine Moiety: The cyclopentyl group is a common substituent in bioactive molecules, often introduced to modulate lipophilicity and improve binding affinity to biological targets. Derivatives of cyclopentylamine have been reported to exhibit diverse biological effects, including anticancer, antioxidant, and enzyme inhibitory activities[2][3]. For instance, certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders[2][3].
The combination of these two motifs in this compound suggests its potential as a precursor for a new generation of therapeutic agents. The secondary amine and the ester functionalities serve as convenient handles for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.
Hypothesized Therapeutic Applications
Based on the aforementioned scientific rationale, we propose two primary areas of application for this compound in medicinal chemistry:
-
As a Scaffold for Enzyme Inhibitors: The structural resemblance of β-amino acids to natural enzyme substrates makes them attractive starting points for the design of enzyme inhibitors[4]. The cyclopentyl group can be exploited to occupy hydrophobic pockets in the active sites of various enzymes. Potential targets could include proteases, kinases, and metabolic enzymes like 11β-HSD1.
-
As a Building Block for Anticancer and Antimicrobial Agents: Both β-amino acid derivatives and compounds containing the cyclopentylamine moiety have been independently shown to possess anticancer and antimicrobial activities[2][3]. By functionalizing the secondary amine and the ester group of this compound, it is plausible to develop novel compounds with enhanced potency and selectivity against cancer cell lines and pathogenic microbes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard and efficient method for the synthesis of the title compound via a Michael addition reaction.
Materials:
-
Cyclopentylamine
-
Methyl acrylate
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyclopentylamine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Derivatization of this compound for Library Synthesis
This protocol outlines a general procedure for creating a library of amide derivatives from the parent ester, a common strategy in hit-to-lead optimization.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Trimethylaluminum (2 M in toluene)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the desired amine (1.2 eq) in anhydrous toluene in a dry Schlenk flask.
-
Cool the solution to 0 °C.
-
Slowly add trimethylaluminum solution (1.2 eq) to the amine solution and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the solution of this compound to the pre-formed aluminum amide complex at 0 °C.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by flash column chromatography or preparative HPLC.
Protocol 3: In Vitro Assay for Screening of 11β-HSD1 Inhibitory Activity
This protocol provides a framework for evaluating the inhibitory potential of this compound and its derivatives against the 11β-HSD1 enzyme.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
Tritiated cortisol ([³H]-cortisol)
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
Test compounds (dissolved in DMSO)
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the 11β-HSD1 enzyme.
-
Add the test compounds at various concentrations to the wells of a microplate. Include a positive control (a known 11β-HSD1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing an anti-cortisol antibody and SPA beads coated with a secondary antibody.
-
Add a tracer amount of [³H]-cortisol to each well. The [³H]-cortisol will compete with the enzymatically produced cortisol for binding to the antibody.
-
Incubate the plate to allow for binding to the SPA beads.
-
Measure the radioactivity in each well using a scintillation counter. The signal will be inversely proportional to the amount of cortisol produced.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Data Presentation
The results from the library synthesis and biological screening can be effectively summarized in a tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical SAR Data for Amide Derivatives of this compound as 11β-HSD1 Inhibitors.
| Compound ID | R Group (Amide) | 11β-HSD1 IC₅₀ (µM) |
| MCP-001 | -OCH₃ (Parent Ester) | > 50 |
| MCP-002 | -NH-benzyl | 15.2 |
| MCP-003 | -NH-cyclohexyl | 8.5 |
| MCP-004 | -N(CH₃)₂ | 27.8 |
| MCP-005 | -morpholino | 5.1 |
| Positive Control | Carbenoxolone | 0.1 |
Visualizations
Diagram 1: Synthetic Pathway to this compound and its Amide Derivatives.
Sources
Application Note: A Robust Protocol for the N-Alkylation of Methyl 3-(cyclopentylamino)propanoate via Reductive Amination
Abstract: N-alkylation is a cornerstone transformation in organic synthesis, particularly within drug development, where the modification of amine scaffolds is critical for tuning the pharmacological properties of lead compounds.[1][2][3] This guide provides a detailed, field-tested protocol for the N-alkylation of Methyl 3-(cyclopentylamino)propanoate, a versatile secondary amine intermediate.[4] We will employ a reductive amination strategy, a highly efficient and selective method that minimizes common side reactions like over-alkylation often seen with direct alkylation using alkyl halides.[5][6] This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, ensuring high yields and purity, making it suitable for both discovery and process chemistry environments.[7][8]
The Scientific Rationale: Why Reductive Amination?
Direct N-alkylation of secondary amines with alkyl halides can be challenging to control. The resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium salt—a process known as the Menshutkin reaction.[9][10]
Reductive amination elegantly circumvents this issue.[5] The process involves two key steps that can be performed in a single reaction vessel ("one-pot"):
-
Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a transient, electrophilic iminium ion.
-
Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is introduced. STAB is specifically chosen because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion as it forms.[7][11] This rapid reduction prevents the accumulation of the iminium ion and drives the reaction towards the desired tertiary amine product.[7][12]
The steric hindrance and electron-withdrawing effects of the three acetoxy groups on the borohydride make STAB less reactive and more selective than reagents like sodium borohydride (NaBH₄).[7][12]
Experimental Design & Materials
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Role/Function | Key Properties & Handling Notes |
| This compound | C₉H₁₇NO₂ | 171.24 | Starting Material (Substrate) | A secondary amine, nucleophile. Store in a cool, dry place. |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | Alkylating Agent (as carbonyl) | Provides the methyl group for N-methylation. Pungent odor. Work in a fume hood. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Selective Reducing Agent | Moisture-sensitive; reacts with water to release flammable gases.[13][14] Handle under an inert atmosphere if possible and store in a desiccator.[15] |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Catalyst | Catalyzes the formation of the iminium ion. Corrosive. Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | An excellent aprotic solvent for this reaction. Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.[13] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Quenching/Workup Agent | Neutralizes the acetic acid catalyst and quenches unreacted STAB. |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase. |
Required Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Septum and nitrogen/argon inlet (for inert atmosphere)
-
Syringes and needles for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Detailed Step-by-Step Protocol
This protocol details the N-methylation of this compound to yield Methyl 3-(cyclopentyl(methyl)amino)propanoate.
Reaction Setup
-
Prepare the Reaction Vessel: Place a magnetic stir bar into a clean, dry 100 mL round-bottom flask. Seal the flask with a rubber septum.
-
Charge the Reactants: To the flask, add this compound (1.0 eq, e.g., 1.71 g, 10 mmol).
-
Add Solvent: Add anhydrous Dichloromethane (DCM, ~40 mL) to dissolve the starting material. Begin stirring to ensure the solution is homogeneous.
-
Add Carbonyl & Catalyst: Add Formaldehyde solution (1.1 eq, e.g., 0.90 mL of 37% solution, 11 mmol) followed by glacial Acetic Acid (1.1 eq, e.g., 0.63 mL, 11 mmol).
-
Scientist's Note: Acetic acid is crucial for catalyzing the formation of the iminium ion intermediate. While the reaction can proceed without it, the rate is significantly slower.
-
Reductive Amination
-
Cool the Mixture (Optional but Recommended): Place the flask in an ice-water bath to cool to 0 °C. This helps to control any initial exotherm upon addition of the reducing agent.
-
Add the Reducing Agent: Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq, e.g., 3.18 g, 15 mmol) to the stirring solution in portions over 5-10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.
-
Monitor the Reaction: Check the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a UV lamp and/or a potassium permanganate stain. The product, a tertiary amine, should have a higher Rf value than the starting secondary amine. The reaction is complete when the starting material spot is no longer visible.
-
Workup and Purification
-
Quench the Reaction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate (NaHCO₃) solution (~50 mL).
-
Scientist's Note: Add the reaction mixture slowly. The NaHCO₃ will neutralize the acetic acid and quench any remaining STAB, which will cause CO₂ and H₂ gas evolution. Ensure adequate ventilation.
-
-
Extract the Product: Shake the separatory funnel gently at first, venting frequently. Once gas evolution ceases, shake vigorously. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM (~20 mL each).
-
Combine and Dry: Combine all the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Isolate the Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification (If Necessary): While this reaction is often very clean, purification can be performed via column chromatography on silica gel if impurities are detected.
Characterization and Analysis
Confirm the structure and purity of the final product, Methyl 3-(cyclopentyl(methyl)amino)propanoate (Expected MW: 185.26 g/mol ), using standard analytical techniques.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) should correspond to the expected molecular weight (185.26 for the product). As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value.[18]
-
A characteristic alpha-cleavage fragmentation pattern is expected, resulting in a prominent peak from the loss of an alkyl radical adjacent to the nitrogen.[17][18]
-
Visual Workflow & Mechanism
Experimental Workflow Diagram
Caption: One-pot reductive amination workflow.
Reaction Mechanism Diagram
Sources
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- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. m.youtube.com [m.youtube.com]
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- 15. fishersci.co.uk [fishersci.co.uk]
- 16. biotage.com [biotage.com]
- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Methyl 3-(cyclopentylamino)propanoate as a Key Precursor for Pharmaceutical Intermediates
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic use of Methyl 3-(cyclopentylamino)propanoate. This document outlines its critical role as a versatile precursor, focusing on the synthesis of key pharmaceutical intermediates. The protocols and insights provided are grounded in established chemical principles to ensure reproducibility and scalability.
Introduction: The Strategic Importance of this compound
This compound is a secondary amine ester that has emerged as a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature—possessing both a nucleophilic secondary amine and an ester group—allows for sequential and controlled modifications, making it an ideal starting material for complex molecular architectures.
The primary utility of this compound lies in its application as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure. Specifically, it is a well-documented starting material for the synthesis of Ramipril. The cyclopentylamino moiety is a crucial structural feature that mimics the hydrophobic side chain of proline, contributing to the high binding affinity of the final drug product to the ACE enzyme.
This guide will elucidate the synthetic pathways, provide detailed, validated protocols, and explain the underlying chemical principles for leveraging this compound in pharmaceutical synthesis.
Core Application: Synthesis of Ramipril Intermediate
The most prominent application of this compound is in the synthesis of the bicyclic ACE inhibitor Ramipril. The key strategic step involves the N-alkylation of the secondary amine with a suitable electrophile, followed by cyclization and subsequent transformations.
Key Synthetic Transformation: Reductive Amination Pathway
A common and efficient method to synthesize the core intermediate involves the reductive amination between ethyl 2-oxo-4-phenylbutanoate and this compound. This reaction forms a crucial secondary amine linkage, which is the backbone of the Ramipril structure.
The overall workflow for this key transformation can be visualized as follows:
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(cyclopentylamino)propanoate
Introduction
Methyl 3-(cyclopentylamino)propanoate is a valuable β-amino ester intermediate with applications in the synthesis of various pharmaceuticals and specialty chemicals. Its structural motif is of interest to researchers in drug development and materials science. The efficient and safe production of this compound on a large scale is critical for its commercial viability. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable solvent-free aza-Michael addition reaction. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and product quality. β-amino esters are crucial building blocks in organic synthesis, serving as precursors to compounds with a wide range of biological activities.[1]
Synthetic Strategy: Aza-Michael Addition
The most direct and atom-economical approach for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to methyl acrylate.[1][2] This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For large-scale industrial applications, a solvent-free (neat) reaction is highly advantageous as it eliminates the costs and environmental impact associated with solvent purchase, recovery, and disposal.[3]
The reaction is as follows:
While the reaction can proceed without a catalyst, the inherent basicity of cyclopentylamine is generally sufficient to promote the addition. The primary challenge in scaling up this synthesis lies in managing the exothermic nature of the reaction. The polymerization of acrylates is a highly exothermic process, and careful temperature control is paramount to prevent runaway reactions.[1][4]
Process Workflow and Logic
The following diagram illustrates the overall workflow for the large-scale synthesis of this compound.
Caption: High-level workflow for the large-scale synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| Cyclopentylamine | 1003-03-8 | 85.15 | ≥99% | Major Chemical Supplier |
| Methyl Acrylate | 96-33-3 | 86.09 | ≥99% (stabilized) | Major Chemical Supplier |
Equipment
-
Reactor: 100 L glass-lined or stainless steel reactor equipped with:
-
Jacketed heating/cooling system with a precise temperature controller.
-
Variable speed agitator (pitched-blade turbine or anchor stirrer recommended).
-
Baffles to ensure efficient mixing.
-
Condenser for reflux and atmospheric control.
-
Addition funnel or pump for controlled reagent delivery.
-
Inert atmosphere inlet (Nitrogen or Argon).
-
Emergency quench system.
-
-
Vacuum System: Capable of achieving <10 mmHg for distillation.
-
Distillation Apparatus: Large-scale distillation head, condenser, and receiver flasks.
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemical-resistant gloves (Viton®/Butyl Rubber recommended), flame-retardant lab coat, and respiratory protection as needed.[5]
-
Safety: Emergency shower and eyewash station in close proximity.[5]
Large-Scale Synthesis Protocol
WARNING: This reaction is exothermic and should be performed by trained personnel in a well-ventilated area with appropriate safety measures in place.
Reactor Preparation and Inerting
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Assemble the reactor system, including the agitator, condenser, and addition funnel/pump.
-
Inert the reactor by purging with dry nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
Reagent Charging and Reaction Initiation
-
Charge the reactor with Cyclopentylamine (17.0 kg, 200 mol) .
-
Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure good mixing.
-
Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Slowly add Methyl Acrylate (17.2 kg, 200 mol) to the cyclopentylamine via the addition funnel or pump over a period of 4-6 hours . The addition rate should be carefully controlled to maintain the internal reaction temperature between 5-10 °C .
Reaction Monitoring and Completion
-
After the addition of methyl acrylate is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C ) and stir for an additional 12-16 hours .
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC System: Silica gel plates, eluent: 70:30 Hexane/Ethyl Acetate. Visualize with potassium permanganate stain.
-
GC Analysis: Monitor the disappearance of the starting materials.
-
-
The reaction is considered complete when the limiting reagent (typically methyl acrylate) is consumed.
Work-up and Product Isolation
-
Once the reaction is complete, remove any unreacted starting materials by applying a moderate vacuum to the reactor and gently warming to 40-50 °C .
-
The crude product, this compound, is obtained as a pale yellow to colorless oil.
Purification by Vacuum Distillation
-
For high-purity material, the crude product should be purified by vacuum distillation.
-
Set up the reactor for distillation with a short-path distillation head.
-
Apply a vacuum of <5 mmHg .
-
Slowly heat the reactor contents. Collect the fractions as they distill.
-
Collect the main fraction of pure this compound.
-
The expected yield of the purified product is 80-90% .
Safety Considerations
-
Exotherm Management: The aza-Michael addition of amines to acrylates is exothermic.[1][4] Strict temperature control through slow addition and efficient cooling is essential to prevent a runaway reaction. An emergency quenching agent (e.g., a weak acid) should be readily available.
-
Reagent Handling:
-
Methyl Acrylate: is a flammable liquid and a respiratory irritant.[7][8] It should be handled in a well-ventilated area, away from ignition sources.[5] It is also a sensitizer and can cause allergic skin reactions.[9]
-
Cyclopentylamine: is a flammable liquid and is corrosive, causing skin and eye burns.[10] It should be handled with appropriate PPE.
-
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent side reactions and ensure the safety of handling flammable reagents.
-
Pressure Management: The reactor should be equipped with a pressure relief device.[1]
Data Summary
| Parameter | Value |
| Reactants | |
| Cyclopentylamine | 17.0 kg (200 mol) |
| Methyl Acrylate | 17.2 kg (200 mol) |
| Reaction Conditions | |
| Temperature (Addition) | 5-10 °C |
| Temperature (Stirring) | 20-25 °C |
| Reaction Time | 16-22 hours |
| Product Information | |
| Product Name | This compound |
| CAS Number | 754125-43-4 |
| Molecular Formula | C₉H₁₇NO₂[11] |
| Molecular Weight | 171.24 g/mol [11] |
| Expected Yield | 80-90% |
| Appearance | Colorless to pale yellow oil |
Conclusion
The protocol described provides a detailed and scalable method for the large-scale synthesis of this compound. The solvent-free aza-Michael addition is an efficient and environmentally friendly approach. The key to a successful and safe scale-up is the meticulous control of the reaction exotherm through slow reagent addition and effective cooling. By adhering to the outlined procedures and safety precautions, researchers and production chemists can reliably produce high-purity this compound for further applications.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate. Retrieved from [Link]
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University of California. (2012, December 14). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]
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ACRYLAT OJSC. (2011, October 10). SAFETY DATA SHEET METHYL ACRYLATE. Retrieved from [Link]
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SciELO. (n.d.). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Retrieved from [Link]
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ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12414198, Methyl 3-(methylamino)propanoate. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). METHYL ACRYLATE HAZARD SUMMARY. Retrieved from [Link]
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Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system? Retrieved from [Link]
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Scite.ai. (n.d.). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]
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The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. Retrieved from [Link]
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ResearchGate. (2022, October 14). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
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DAU. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-free Aza-Michael Addition for C–N Coupling in Active Pharmaceutical Ingredient Synthesis: Modelling of Thermodynamic, Reaction Kinetics and Mass Transfer Considerations. Retrieved from [Link]
-
ResearchGate. (2011, August 9). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
Frontiers. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630640, Methyl 3-(propylamino)propanoate. Retrieved from [Link]
-
MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]
-
White Rose Research Online. (2022, July 5). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Retrieved from [Link]
-
Stenutz. (n.d.). methyl propanoate. Retrieved from [Link]
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Application Notes & Protocols for the Quantitative Analysis of Methyl 3-(cyclopentylamino)propanoate
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Methyl 3-(cyclopentylamino)propanoate, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for precise measurement in process development, quality control, and research, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with in-depth explanations of the experimental choices, validation parameters, and step-by-step instructions to ensure reliable and reproducible results.
Introduction to this compound
This compound (C9H17NO2, MW: 171.24 g/mol ) is a secondary amine-containing ester that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] Its structure, featuring a cyclopentylamino group, can be pivotal for enhancing the binding affinity and pharmacological profile of bioactive compounds.[3] The ability to accurately quantify this intermediate in various matrices is paramount for ensuring reaction efficiency, product purity, and consistency in manufacturing processes.
This document provides a selection of analytical methods, from routine screening to highly sensitive quantification, to suit a range of laboratory capabilities and analytical requirements.
Choosing the Right Analytical Approach
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. The following diagram illustrates a decision-making workflow for selecting the most suitable technique.
Sources
Application Notes and Protocols: Methyl 3-(cyclopentylamino)propanoate as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold
Methyl 3-(cyclopentylamino)propanoate is a valuable bifunctional molecule, incorporating both a secondary amine and a methyl ester. This unique combination of reactive sites makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical applications. The cyclopentyl group can enhance lipophilicity and modulate the binding of a molecule to its biological target, a desirable feature in drug design. This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | Colorless to light yellow liquid (Predicted) | N/A |
| Boiling Point | ~220-230 °C (Predicted) | N/A |
| Density | ~0.98 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl acetate, Methanol) | General Chemical Knowledge |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the nucleophilic secondary amine and the electrophilic methyl ester. This allows for selective transformations at either site, providing a modular approach to molecular construction.
Reactions at the Secondary Amine: N-Acylation and N-Alkylation
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, readily participating in reactions with various electrophiles.
-
N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides provides access to a wide range of N-acyl-β-amino esters. This transformation is fundamental in peptide synthesis and for the introduction of amide functionalities into a target molecule.
-
N-Alkylation: Alkylation of the secondary amine with alkyl halides or other alkylating agents introduces further diversity, allowing for the synthesis of tertiary amines with varied substitution patterns.
Reactions at the Methyl Ester: Amide Formation and Hydrolysis
The carbonyl group of the methyl ester is electrophilic and susceptible to nucleophilic attack.
-
Amide Formation (Aminolysis): The reaction with primary or secondary amines, often under thermal conditions or with catalysis, leads to the formation of the corresponding 3-(cyclopentylamino)propanamides. This is a direct and atom-economical way to form amide bonds.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-(cyclopentylamino)propanoic acid. This transformation is crucial for unmasking a carboxylic acid functionality, which can then be used in subsequent coupling reactions or serve as a key pharmacophore.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol details the synthesis of N-acyl-3-(cyclopentylamino)propanoate derivatives, which are valuable intermediates in medicinal chemistry.
Rationale: The Schotten-Baumann reaction conditions, involving an acyl chloride in the presence of a base, are a robust and widely applicable method for the N-acylation of amines. The base neutralizes the HCl generated during the reaction, driving it to completion. The greater nucleophilicity of the amine compared to the ester carbonyl ensures selective N-acylation.
Diagram of the N-Acylation Workflow:
Caption: Workflow for the N-Acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-3-(cyclopentylamino)propanoate.
Safety Precautions: Acyl chlorides are corrosive and react with moisture. Handle them in a fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of the acyl chloride is important.
Protocol 2: Amide Formation via Aminolysis
This protocol describes the direct conversion of the methyl ester to an amide, a key transformation in the synthesis of many biologically active molecules.
Rationale: The direct aminolysis of esters is a straightforward method for amide bond formation, though it often requires elevated temperatures to proceed at a reasonable rate. The reaction is typically performed neat or in a high-boiling point solvent. The use of a primary or secondary amine as the nucleophile results in the formation of a secondary or tertiary amide, respectively. This method avoids the use of potentially harsh coupling reagents.
Diagram of the Aminolysis Workflow:
Caption: Workflow for the Aminolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., Propylamine) (2.0-5.0 eq)
-
High-boiling point solvent (optional, e.g., Toluene or Xylene)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound and the amine.
-
If using a solvent, add it to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product. This may involve trituration with a non-polar solvent (e.g., hexanes) to induce precipitation, followed by filtration, or purification by flash column chromatography.
Safety Precautions: The reaction is performed at elevated temperatures, so appropriate shielding and temperature control are necessary. Many amines are volatile and have strong odors; handle them in a well-ventilated fume hood.
Protocol 3: Ester Hydrolysis to Carboxylic Acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for further functionalization.
Rationale: Basic hydrolysis (saponification) of esters is an effective method to generate the corresponding carboxylate salt. The reaction is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the products. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Diagram of the Hydrolysis Workflow:
Caption: Workflow for the Hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in a mixture of methanol and water in a round-bottom flask.
-
Add the base (NaOH or LiOH) to the solution.
-
Heat the reaction mixture to reflux (around 60-70 °C) and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of HCl solution. A precipitate may form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM) (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield 3-(cyclopentylamino)propanoic acid. The product may be further purified by recrystallization if necessary.
Safety Precautions: Handle strong bases and acids with care, using appropriate PPE. The acidification step can be exothermic.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The cyclopentylamino moiety is a common feature in a number of kinase inhibitors. For instance, Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), features a cyclopentyl group, highlighting the importance of this substituent for achieving high potency and selectivity.[1][2][3] While not a direct precursor, this compound serves as a valuable building block for the synthesis of analogs and novel chemical entities targeting kinases. The secondary amine provides a convenient attachment point for various heterocyclic scaffolds common in kinase inhibitor design, while the ester can be converted to an amide or other functional groups to explore structure-activity relationships.
References
-
Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388–2406. [Link]
-
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427–1438. [Link]
-
Chen, P., et al. (2016). Spectrum and Degree of Antitumor Responses under Sequential Crossover Treatment with Crizotinib and Alectinib in ALK-Rearranged Lung Cancer. Journal of Clinical Oncology, 34(24), 2895–2902. [Link]
-
PubChem. Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. [Link]
Sources
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- 2. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Cyclopentylamine Derivatives: Application Notes and Protocols
Introduction: The Significance of the Cyclopentylamine Scaffold in Modern Chemistry
The cyclopentylamine moiety is a privileged structural motif frequently encountered in a diverse array of biologically active molecules, ranging from antiviral agents to central nervous system therapeutics. Its constrained, five-membered ring system provides a unique three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors, often leading to enhanced potency and selectivity. Consequently, the development of robust and efficient synthetic strategies to access functionalized cyclopentylamine derivatives is of paramount importance to researchers in medicinal chemistry, drug discovery, and materials science.[1] This guide provides an in-depth exploration of several key synthetic methodologies, complete with detailed experimental protocols and insights into the rationale behind procedural choices.
Strategic Approaches to the Cyclopentylamine Core
The construction of the functionalized cyclopentylamine skeleton can be broadly categorized into several strategic approaches. This application note will focus on three powerful and versatile methods:
-
Reductive Amination of Cyclopentanone Derivatives: A classical and highly effective method for the direct introduction of the amine functionality.
-
Ring-Closing Metathesis (RCM): A modern and powerful tool for the construction of the cyclopentene ring, which can be readily functionalized to the desired amine.
-
[3+2] Cycloaddition Reactions: A convergent approach to rapidly build complexity and introduce nitrogen into the five-membered ring system.
-
Asymmetric Synthesis via Organocatalysis: Strategies to achieve high levels of enantioselectivity in the preparation of chiral cyclopentylamine derivatives.
Reductive Amination of Cyclopentanone
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][3] This one-pot procedure is highly efficient and widely applicable.
Causality of Experimental Choices
The choice of reducing agent and catalyst is critical for the success of a reductive amination. While powerful reducing agents like lithium aluminum hydride can be used, they are often not chemoselective and require a two-step process. Milder reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, allow for a one-pot reaction as they selectively reduce the protonated imine in the presence of the starting ketone. For catalytic hydrogenations, catalysts like Raney Nickel, Palladium on carbon, or Platinum(IV) oxide are commonly employed, offering a greener alternative with hydrogen gas as the reductant. The reaction conditions (temperature, pressure, solvent) are optimized to favor imine formation and subsequent reduction while minimizing side reactions like self-condensation of the ketone or over-alkylation of the amine.
Protocol 1: Reductive Amination of Cyclopentanone using Raney® Nickel
This protocol describes the synthesis of the parent cyclopentylamine from cyclopentanone and ammonia using Raney® Nickel as the catalyst under hydrogen pressure.
Materials:
-
Cyclopentanone (1.0 eq)
-
Ammonia (7N solution in Methanol, 10 eq)
-
Raney® Nickel (50% slurry in water, ~10 wt% of cyclopentanone)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr autoclave or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 1.0 g) with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) to remove residual water.
-
Reaction Setup: To a glass liner of a Parr autoclave, add the washed Raney® Nickel. Add a solution of cyclopentanone (e.g., 8.41 g, 0.1 mol) in methanol (50 mL).
-
Addition of Ammonia: Cool the mixture in an ice bath and slowly add the 7N solution of ammonia in methanol (143 mL, 1.0 mol).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by GC-MS analysis of an aliquot.
-
Work-up: Carefully vent the hydrogen gas in a fume hood and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure to remove the excess ammonia and methanol. The resulting crude cyclopentylamine can be purified by distillation.
Expected Yield: 75-85%
Table 1: Comparison of Catalysts for Reductive Amination of Cyclopentanone
| Catalyst | Reaction Conditions | Yield of Cyclopentylamine | Reference |
| Raney® Nickel | 100 psi H₂, RT, 24h | ~80% | [3] |
| Ru/Nb₂O₅ | 2 MPa H₂, 90°C | 84.3% | [4] |
| Pt/Al-Beta | Mild Conditions | High TON (>1600) | [2] |
Ring-Closing Metathesis (RCM) for Cyclopentene Precursors
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of cyclic olefins.[5] The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene.[6] For the synthesis of cyclopentylamine derivatives, a suitably protected diallylamine can be cyclized to a cyclopentene, which can then be further functionalized.
Workflow for RCM-based Synthesis of a Cyclopentylamine Derivative
Caption: RCM workflow for cyclopentylamine synthesis.
Protocol 2: RCM Synthesis of N-Boc-3-pyrroline
This protocol details the synthesis of N-Boc-3-pyrroline, a precursor to 3-aminocyclopentanol derivatives, via RCM of N-Boc-diallylamine.
Materials:
-
N-Boc-diallylamine (1.0 eq)
-
Grubbs' Second Generation Catalyst (0.5-2 mol%)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve N-Boc-diallylamine (e.g., 2.0 g, 10.1 mmol) in anhydrous DCM (to make a 0.1 M solution).
-
Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (e.g., 86 mg, 0.101 mmol, 1 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-pyrroline as a colorless oil.
Expected Yield: 90-95%
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings in a highly convergent and often stereoselective manner.[3][4] The reaction involves a 1,3-dipole reacting with a dipolarophile. For the synthesis of cyclopentylamine precursors, the reaction of an azide with an alkene or an alkyne (the Huisgen cycloaddition) is a particularly useful strategy for introducing a nitrogen-containing triazole ring, which can be considered a functionalized amine surrogate.[7][8]
Reaction Scheme for Azide-Alkyne [3+2] Cycloaddition
Caption: Azide-Alkyne [3+2] Cycloaddition.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper-catalyzed cycloaddition of an organic azide with a terminal alkyne.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
tert-Butanol/Water (1:1) (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (e.g., 1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.1 mmol in 1 mL of water). In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.05 mmol in 1 mL of water).
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triazole product can be purified by flash column chromatography or recrystallization.
Asymmetric Synthesis via Organocatalysis
The synthesis of enantiomerically pure cyclopentylamine derivatives is of great interest, particularly for pharmaceutical applications. Asymmetric organocatalysis has emerged as a powerful strategy to achieve high levels of stereocontrol without the need for transition metals.[9][10] Chiral amines, such as proline, and chiral phosphoric acids are effective catalysts for a variety of asymmetric transformations that can be applied to the synthesis of chiral cyclopentylamine precursors.[2][11]
Strategy for Asymmetric Synthesis
A common and effective strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound to generate a chiral cyclopentanone precursor. This can then be converted to the desired cyclopentylamine via reductive amination, as described previously.
Caption: Asymmetric synthesis of a chiral cyclopentylamine.
Protocol 4: Proline-Catalyzed Asymmetric Michael Addition to Cyclopentenone
This protocol describes the L-proline-catalyzed asymmetric Michael addition of acetone to cyclopentenone, a key step in the synthesis of a chiral 3-substituted cyclopentanone.
Materials:
-
Cyclopentenone (1.0 eq)
-
Acetone (10 eq, serves as reactant and solvent)
-
L-Proline (10-20 mol%)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-proline (e.g., 0.23 g, 2.0 mmol) in acetone (20 mL).
-
Addition of Electrophile: Add cyclopentenone (e.g., 0.82 g, 10.0 mmol) to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by chiral GC or HPLC.
-
Work-up: Once the reaction is complete, remove the excess acetone under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 3-(2-oxopropyl)cyclopentan-1-one.
Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis using a suitable chiral stationary phase.
Conclusion
The synthetic routes to functionalized cyclopentylamine derivatives are diverse and continue to evolve. The choice of a particular strategy depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. The protocols outlined in this application note provide a starting point for researchers to access these valuable building blocks. By understanding the principles behind each method and carefully optimizing the reaction conditions, chemists can efficiently synthesize a wide range of functionalized cyclopentylamine derivatives for various applications in science and industry.
References
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PMC. [Link]
-
Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. [Link]
-
Reductive amination of cyclopentanone | Request PDF. ResearchGate. [Link]
-
The [3+2]Cycloaddition Reaction. University of Pennsylvania. [Link]
-
Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]
- US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
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New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. University of North Texas. [Link]
-
Grubbs Catalyst in Ring Closing Metathesis | PDF | Thin Layer Chromatography. Scribd. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]
-
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. NIH. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Asymmetric synthesis of cyclopenta[b]indoles via organocatalytic formal (3 + 2) cyclization of β-keto ester with azonaphthalene. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
[3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. NIH. [Link]
-
Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. [Link]
-
Asymmetric Organocatalytic Synthesis of Chiral Homoallylic Amines. Semantic Scholar. [Link]
-
Asymmetric Organocatalysis with Chiral Covalent Organic Frameworks. Chinese Journal of Chemistry. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PMC. [Link]
-
cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes. Organic Syntheses Procedure. [Link]
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Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes. Organic Chemistry Portal. [Link]
-
Ring-closing metathesis – Knowledge and References. Taylor & Francis. [Link]
-
Ring-Closing Metathesis (RCM) and Ring. Wipf Group. [Link]
-
Selected synthetic strategies to cyclophanes. PMC. [Link]
-
(PDF) Selected Synthetic Strategies to Cyclophanes. ResearchGate. [Link]
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Azide–Alkyne [3+2] Cycloaddition Reactions with Various Substrates a. ResearchGate. [Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal. [Link]
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Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]
-
Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. [Link]
-
Macrocyclization strategies for the total synthesis of cyclic depsipeptides. RSC Publishing. [Link]
-
New Strategy for the Synthesis of Substituted Morpholines. OUCI. [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PMC. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of cyclic peptides by ring-closing metathesis. PubMed. [Link]
- EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.
-
Reductive Amination Review. Erowid. [Link]
-
platinum. Organic Syntheses Procedure. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Thieme. [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]
-
Low catalyst loadings in olefin metathesis: Synthesis of nitrogen heterocycles by ring-closing metathesis. KAIST (Korea Advanced Institute of Science and Technology). [Link]
-
Functionalizable Stereocontrolled Cyclopolyethers by Ring‐Closing Metathesis as Natural Polymer Mimics. PMC. [Link]
-
Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones. Beilstein Journals. [Link]
-
Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals. [Link]
-
Ruthenium Olefin Metathesis Catalysts with Frozen NHC Ligand Conformations | Organometallics. ACS Publications. [Link]
-
Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. PMC. [Link]
-
Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. PMC. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Data. [Link]
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. PubMed. [Link]
-
Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence | Scilit. Scilit. [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]
-
Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides. ResearchGate. [Link]
-
Chiral Phosphoric Acids asVersatile Catalysts for Enantioselective Transformations. SciSpace. [Link]
-
Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. NIH. [Link]
-
Optimization of the reaction conditions for the reductive amination a. ResearchGate. [Link]
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- 9. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 3-(cyclopentylamino)propanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(cyclopentylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important aza-Michael addition reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a deeper understanding for future synthetic challenges.
Introduction: The Aza-Michael Addition
The synthesis of this compound is a classic example of an aza-Michael addition (or conjugate addition). This reaction involves the addition of a nitrogen nucleophile, in this case, cyclopentylamine, to an α,β-unsaturated carbonyl compound, methyl acrylate.[1][2] While seemingly straightforward, achieving a high yield of the desired mono-adduct requires careful control of reaction parameters to avoid common pitfalls such as low conversion, formation of side products, and purification difficulties.
This guide is structured to provide direct answers to common problems encountered during this synthesis, followed by detailed experimental protocols and visual aids to clarify the reaction pathways and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing very low or no conversion of starting materials. What are the likely causes?
Several factors can lead to poor or no product formation:
-
Insufficient Nucleophilicity of the Amine: While cyclopentylamine is a reasonably good nucleophile, its reactivity can be hampered. Ensure the amine is of high purity and free from excess acid, which would protonate the amine, rendering it non-nucleophilic.
-
Low Reactivity of the Michael Acceptor: Methyl acrylate is generally reactive. However, issues can arise from polymerization of the acrylate, especially if it is old or has been stored improperly. Using fresh, inhibitor-free methyl acrylate is recommended.
-
Suboptimal Reaction Temperature: The reaction is often sensitive to temperature.[3] While heating can increase the reaction rate, excessively high temperatures can promote side reactions or decomposition. Conversely, a temperature that is too low may result in a sluggish reaction. An initial optimization around room temperature to 50°C is a good starting point.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in mediating the reaction. Polar protic solvents like water or alcohols can accelerate the reaction by stabilizing charged intermediates through hydrogen bonding.[1][4] In contrast, non-polar solvents may lead to very slow reaction rates.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
The most common byproduct is the bis-adduct, formed when the product, this compound (a secondary amine), acts as a nucleophile and reacts with a second molecule of methyl acrylate.
To minimize the formation of this bis-adduct:
-
Control Stoichiometry: Use a slight excess of the amine (cyclopentylamine) relative to the acrylate. This ensures that the more nucleophilic primary amine preferentially reacts with the available acrylate. A 1.2:1 to 1.5:1 molar ratio of amine to acrylate is a good starting point.
-
Slow Addition of Acrylate: Adding the methyl acrylate dropwise to the cyclopentylamine solution helps to maintain a low concentration of the acrylate, further favoring the reaction with the more abundant primary amine.
-
Solvent Selection: The choice of solvent can influence the selectivity. In some cases, polar protic solvents can favor mono-addition.[4]
Q3: My reaction works, but the yield is inconsistent. What factors should I focus on for better reproducibility?
Inconsistency in yield often points to subtle variations in reaction setup and reagents. Key areas to standardize include:
-
Reagent Purity: Always use reagents from a reliable source and check their purity. Water content in solvents or reagents can affect the reaction rate.
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if the reagents are sensitive to oxidation or if the reaction is run at elevated temperatures for extended periods.
-
Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.
-
Temperature Control: Use a reliable method for maintaining a constant temperature, such as a temperature-controlled oil bath.
Q4: Are there any catalysts that can improve the reaction rate and yield?
While this reaction can often proceed without a catalyst, several catalytic systems can enhance its efficiency:[2]
-
Lewis Acids: Catalysts like Ytterbium triflate have been shown to be effective in activating the Michael acceptor.[3]
-
Brønsted Acids: Trace amounts of acid can protonate the carbonyl group of the acrylate, making the β-carbon more electrophilic. However, excess acid will protonate the amine, inhibiting the reaction.
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, promoting the reaction under mild conditions.[1][3]
-
Organocatalysts: Chiral organocatalysts can be employed for asymmetric aza-Michael additions, though this is more relevant for producing specific stereoisomers.[5][6]
For this specific synthesis, starting with a catalyst-free approach and optimizing other parameters is often sufficient. If catalysis is explored, a careful screening of catalysts and their loading is necessary.
Troubleshooting Guide
If you are experiencing low yields, follow this systematic troubleshooting workflow.
dot
Caption: Troubleshooting workflow for low yield.
Reaction Mechanism and Potential Side Reactions
Understanding the reaction mechanism is key to effective troubleshooting. The primary reaction is a nucleophilic attack of the lone pair of the nitrogen atom of cyclopentylamine on the β-carbon of methyl acrylate.
dot
Caption: Aza-Michael addition mechanism and side reaction.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of this compound
This protocol is a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylamine (1.2 equivalents) and a suitable solvent (e.g., ethanol, 2 mL per mmol of cyclopentylamine).
-
Addition: Begin stirring the solution and add methyl acrylate (1.0 equivalent) dropwise over 15-20 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gently heat the mixture to 40-50°C.
-
Workup: Once the reaction is complete (typically 2-6 hours), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Data Summary: Influence of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Amine:Acrylate Ratio | 1:1 | 1.2:1 | 1:1.2 | Condition B is expected to give a higher yield of the mono-adduct by minimizing bis-adduct formation. |
| Temperature | 25°C | 50°C | 80°C | Increasing temperature to 50°C may increase the reaction rate. 80°C may lead to increased side products. |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Neat (Solvent-free) | Ethanol is likely to give a good yield. THF may result in a slower reaction. A neat reaction could be efficient but may require careful temperature control. |
Purification and Characterization
Purification of β-amino esters can sometimes be challenging due to their basicity and potential for hydrolysis.[7]
-
Vacuum Distillation: This is often the preferred method for purification on a larger scale, as it is efficient and avoids the use of large volumes of solvent.
-
Column Chromatography: Silica gel chromatography can be effective. A solvent system of ethyl acetate in hexanes with a small amount of triethylamine (e.g., 1%) can help to prevent the product from tailing on the column.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For this compound, you would expect to see characteristic peaks for the cyclopentyl group, the two methylene groups of the propanoate chain, and the methyl ester.
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher, more consistent yields of this valuable synthetic intermediate.
References
Sources
- 1. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification Challenges of Secondary Amine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the purification of secondary amine compounds. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to streamline your experimental workflows and enhance the purity of your target compounds.
Introduction: The Nuances of Purifying Secondary Amines
Secondary amines are a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] However, their purification is often fraught with challenges stemming from their inherent basicity, reactivity, and structural similarities to common impurities. This guide will navigate these complexities, offering logical frameworks and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when tackling the purification of secondary amines.
Q1: What are the most common impurities I should expect in my crude secondary amine product?
A1: The impurity profile of your secondary amine is highly dependent on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted primary amine and alkylating/acylating agents.
-
Over-alkylation/acylation Products: Tertiary amines or bis-amides are frequent byproducts.[2]
-
Side-Reaction Products: Depending on the reagents and conditions, various side products can form. For instance, in reductive amination, imine intermediates or over-reduced alcohols might be present.
-
Degradation Products: Secondary amines can be susceptible to air oxidation, especially at elevated temperatures, forming N-oxides.[3] They can also react with atmospheric carbon dioxide to form carbamate salts.[3]
-
Nitrosamines: If nitrosating agents are present, there is a potential for the formation of carcinogenic nitrosamine impurities.[4]
Q2: My secondary amine is an oil and won't crystallize. How can I purify it?
A2: This is a very common issue. If your freebase amine is an oil, consider the following strategies:
-
Salt Formation: Converting the amine to a salt by treating it with an acid (e.g., HCl, HBr, or acetic acid) can significantly increase its crystallinity.[2][5] The resulting salt often has a higher melting point and a more ordered crystal lattice, making crystallization more favorable.
-
Co-crystallization: If salt formation is problematic, co-crystallization with a suitable, inert molecule can sometimes induce solidification.
-
Chromatography: If crystallization fails, column chromatography is the next logical step.
-
Distillation: For volatile amines, distillation (often under reduced pressure to prevent degradation) can be a powerful purification technique, especially for removing non-volatile impurities.[3]
Q3: How do I choose between normal-phase and reverse-phase chromatography for my secondary amine?
A3: The choice depends on the polarity of your compound and the impurities.
-
Normal-Phase Chromatography (NPC): This is often the first choice for moderately polar compounds. However, the acidic nature of silica gel can lead to strong interactions with basic amines, causing peak tailing and poor separation.[6][7][8]
-
Reverse-Phase Chromatography (RPC): This is generally preferred for more polar or ionizable amines.[7] By adjusting the mobile phase pH, you can control the ionization state of the amine and achieve excellent separations.
Q4: When should I consider using a protecting group for my secondary amine during synthesis and purification?
A4: Using a protecting group is advisable when the N-H proton of the secondary amine can interfere with subsequent reactions or when its basicity complicates purification. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[9][10] These groups can render the amine non-basic and less polar, simplifying chromatographic purification. The protecting group is then removed in a final step.[9][10][11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques, addressing common problems with explanations of the underlying chemistry and step-by-step solutions.
Guide 1: Column Chromatography
Column chromatography is a workhorse technique for amine purification, but it comes with its own set of challenges.
Issue 1: Severe Peak Tailing on Silica Gel
The Problem: Your secondary amine streaks down the column, resulting in broad peaks and poor separation from impurities.
The Root Cause: The basic lone pair of the amine nitrogen strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][7] This acid-base interaction leads to non-ideal elution behavior.
Solutions:
-
Mobile Phase Modification (The "Amine Trick"):
-
Protocol: Add a small amount of a volatile competing base to your mobile phase. Triethylamine (TEA) or ammonia (as a solution in methanol) are common choices.[6][7][13]
-
Mechanism: The added base neutralizes the acidic silanol sites on the silica, preventing your secondary amine from strongly adsorbing.[7][13]
-
Starting Point: Begin with 0.1-1% (v/v) of triethylamine in your eluent.
-
-
Use of a Modified Stationary Phase:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[6][8][13]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[2]
-
Workflow for Overcoming Peak Tailing in Normal-Phase Chromatography:
Caption: Decision workflow for troubleshooting peak tailing.
Issue 2: Co-elution of Primary, Secondary, and Tertiary Amines
The Problem: Your desired secondary amine co-elutes with the starting primary amine or the over-alkylated tertiary amine byproduct.
The Root Cause: These amines often have very similar polarities, making them difficult to separate by standard chromatography.
Solutions:
-
Acid-Base Extraction Pre-Chromatography:
-
Protocol: Exploit the differences in basicity (pKa) to perform a liquid-liquid extraction.[14][15][16]
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl).[15][17] This will protonate the amines, transferring them to the aqueous layer as their respective ammonium salts.[15]
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO3 to the appropriate pH to deprotonate and recover your amine.[17]
-
-
Principle: By carefully controlling the pH of the aqueous phase, it's sometimes possible to selectively extract amines based on their pKa values, although this can be challenging.
-
-
Derivatization:
-
Protocol: Temporarily convert one of the amine types into a derivative with a significantly different polarity. For example, primary amines react with salicylaldehyde to form imines, which have different chromatographic properties.
-
Consideration: This adds extra steps to your synthesis (derivatization and subsequent removal), but can be very effective for difficult separations.
-
Guide 2: Crystallization/Recrystallization
Crystallization is an ideal purification method for obtaining high-purity solid materials.
Issue 1: Product Oiling Out or Forming an Amorphous Solid
The Problem: Instead of forming well-defined crystals, your secondary amine precipitates as an oil or a non-crystalline solid.
The Root Cause: The freebase amine may have a low melting point or a disordered solid state. Impurities can also inhibit crystal lattice formation.
Solutions:
-
Salt Formation for Crystallization:
-
Protocol:
-
Dissolve the crude oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of an acid (e.g., HCl in diethyl ether, or acetic acid) dropwise until precipitation is complete.
-
Collect the resulting salt by filtration.
-
Recrystallize the salt from an appropriate solvent system.
-
-
Benefit: Amine salts are generally more crystalline and have higher melting points than the corresponding freebases.[5]
-
-
Solvent System Optimization:
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling often leads to precipitation rather than crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This should be done at a slightly elevated temperature.
-
Table 1: Common Acids for Salt Formation and Crystallization
| Acid | Common Solvent for Salt Formation | Characteristics of the Salt |
| Hydrochloric Acid (HCl) | Diethyl Ether, Isopropanol, Ethanol | Often forms stable, crystalline hydrochlorides. |
| Acetic Acid | Water, Ethanol | Acetate salts can sometimes be easier to crystallize if the hydrochloride is hygroscopic.[5] |
| Trichloroacetic Acid (TCA) | Ethyl Acetate, Pentane, Acetonitrile | Forms salts that can be decarboxylated by heating to regenerate the free amine, offering a waste-reducing purification method.[18] |
Issue 2: Impurities with Similar Solubility Co-crystallize with the Product
The Problem: Even after successful crystallization, the product is still contaminated with an impurity of similar structure and polarity.[19]
The Root Cause: The impurity has similar solubility characteristics to the desired product and can be incorporated into the crystal lattice.
Solutions:
-
Fractional Crystallization:
-
Protocol: This involves multiple, sequential crystallization steps. The initial crystals formed will be enriched in the less soluble component. The mother liquor will be enriched in the more soluble component. By systematically recrystallizing the crystals and the solids from the mother liquor, a separation can be achieved.
-
-
Change the Chemical Nature of the Target or Impurity:
-
Protocol: If the impurity is a primary or tertiary amine, consider a derivatization strategy as mentioned in the chromatography section to drastically alter its solubility before attempting crystallization.
-
Guide 3: Chiral Separation
For chiral secondary amines, separating enantiomers presents a significant challenge.
The Problem: A racemic mixture of a chiral secondary amine needs to be resolved into its individual enantiomers.
The Root Cause: Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making them inseparable by standard techniques.
Solutions:
-
Chiral Chromatography:
-
Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[20]
-
Common CSPs for Amines: Crown ether-based columns are particularly effective for the separation of racemic secondary amines.[20][21] The separation mechanism involves the formation of a complex between the protonated amine and the crown ether.[21]
-
Mobile Phase: A typical mobile phase for crown ether columns might contain methanol, acetonitrile, triethylamine, and acetic acid.[21]
-
-
Diastereomeric Salt Formation:
-
Protocol:
-
React the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid.
-
This forms a mixture of two diastereomeric salts.
-
Diastereomers have different physical properties and can be separated by fractional crystallization.
-
After separation, the desired enantiomer of the amine is regenerated by treatment with a base.
-
-
Diagram of Chiral Separation by Diastereomeric Salt Formation:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Purity Assessment
Accurate assessment of purity is critical. A combination of techniques should be used.
Table 2: Analytical Techniques for Purity Assessment of Secondary Amines
| Technique | Information Provided | Common Challenges & Solutions |
| Thin Layer Chromatography (TLC) | Quick assessment of reaction progress and purity. | Basic amines can streak. Solution: Add a small amount of TEA or ammonia to the developing solvent.[22] |
| Gas Chromatography (GC) | Purity and quantification of volatile amines. | Peak tailing can occur. Solution: Use a column designed for amine analysis (e.g., with a Tenax-GC packing).[23] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification. | Peak tailing on C18 columns. Solution: Use a buffered mobile phase (pH 3.5-5.5) or add an organic amine modifier.[24] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment (by integrating signals of the compound vs. impurities). | Can be used to distinguish primary, secondary, and tertiary amines. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides high sensitivity for detecting low-level impurities. |
Conclusion
The purification of secondary amines, while challenging, can be systematically approached. By understanding the fundamental chemical interactions at play—primarily the basicity of the amine and its interaction with acidic media—researchers can devise logical and effective purification strategies. This guide provides a framework for troubleshooting common issues, from chromatographic anomalies to crystallization difficulties. Always remember to begin with a thorough analysis of your crude material to understand the nature of the impurities, as this will guide your choice of the most effective purification protocol.
References
-
Hyun, M. H., Min, C. S., & Cho, Y. J. (2002). Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography stationary phase. Journal of Chromatography A, 947(2), 301-305. [Link]
-
Gu, G., Zhang, W., Weng, J., Xu, Z., Wu, J., & Xie, Y. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. [Link]
-
Reddit. (n.d.). Amine workup. r/Chempros. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex.com. [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. academic.oup.com. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Biotage.com. [Link]
-
Lizza, J. R., Bremerich, M., McCabe, S. R., & Wipf, P. (2018). Protection for the AMINE. Org. Lett. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia.org. [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. sciencemadness.org. [Link]
- Google Patents. (n.d.). Purification of secondary alkyl amines.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.com. [Link]
-
MDPI. (n.d.). Secondary chiral amines play a crucial role in modern chemistry... sciforum.net. [Link]
-
Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. kinesis-usa.com. [Link]
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines... ResearchGate.net. [Link]
-
Sumika Chemical Analysis Service. (n.d.). Separation of Chiral Amine Compounds using Crown Ether Column. scas.co.jp. [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. study.com. [Link]
-
ChemistryViews. (2018). New Protecting Group for Amines. chemistryviews.org. [Link]
-
National Institutes of Health. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. ncbi.nlm.nih.gov. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. chem.libretexts.org. [Link]
-
Analytical Chemistry. (1956). Analytical Chemistry, 28(4). [Link]
-
Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. beilstein-journals.org. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? sciencemadness.org. [Link]
-
YouTube. (2022). How to purify Amine? youtube.com. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. masterorganicchemistry.com. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.net. [Link]
-
Quora. (2018). What are the chemical tests done to identify primary and secondary tertiary amine? quora.com. [Link]
-
YouTube. (2024). HPLC - Troubleshooting Tailing. youtube.com. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. chem.rochester.edu. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. bre.com. [Link]
-
MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. mdpi.com. [Link]
-
designer-drug.com. (n.d.). Synthesis of secondary amines. designer-drug.com. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. organic-chemistry.org. [Link]
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
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common side products in the synthesis of beta-amino esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of β-amino esters. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to β-amino esters?
The most prevalent methods for synthesizing β-amino esters include the Mannich reaction, the Aza-Michael (or conjugate) addition of amines to α,β-unsaturated esters, and the reduction of β-enamino esters. Each method has its own advantages and is susceptible to the formation of specific side products.
Q2: I have an unexpected peak in my NMR that I suspect is a side product. What is the first step in identifying it?
The initial step is to consider the starting materials, reagents, and reaction conditions. Common side products often arise from self-condensation of the starting materials, reactions with the solvent, or over-reaction of the desired product. A combination of analytical techniques, including NMR (¹H, ¹³C, COSY), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), is typically required for definitive identification.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to a variety of factors, including incomplete conversion of starting materials, degradation of the product under the reaction conditions, or the formation of multiple side products that complicate purification. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Guide by Synthetic Method
The Mannich Reaction
The Mannich reaction is a three-component condensation involving an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone or ester).
Common Issues and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of a bis-Mannich product | An excess of the aldehyde and amine components relative to the acidic component can lead to a second addition on the product. | Carefully control the stoichiometry of the reactants. A 1:1:1 ratio is a good starting point. Consider adding the acidic component slowly to the pre-formed iminium ion. |
| Self-condensation of the carbonyl compound | If the carbonyl compound is enolizable, it can undergo self-condensation (e.g., an aldol reaction) under the reaction conditions. | Use a pre-formed iminium salt to avoid the need for harsh conditions that promote self-condensation. Maintain a low reaction temperature. |
| Low Yield | The equilibrium may not favor the product, or the iminium ion intermediate may not be forming efficiently. | Use a protic solvent like ethanol or methanol to facilitate iminium ion formation. The addition of a catalytic amount of acid (e.g., HCl) can also be beneficial. |
Workflow for Minimizing Side Products in the Mannich Reaction
Caption: Workflow for an optimized Mannich reaction.
Aza-Michael (Conjugate) Addition
This reaction involves the addition of an amine to an α,β-unsaturated ester. While often high-yielding, it can be prone to side reactions, especially with highly reactive substrates.
Common Issues and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Polymerization of the α,β-unsaturated ester | Highly reactive Michael acceptors can polymerize, especially in the presence of strong bases or at elevated temperatures. | Use a less reactive catalyst or no catalyst if the amine is sufficiently nucleophilic. Keep the reaction temperature low. Consider using a solvent that does not promote polymerization. |
| Formation of the bis-adduct | If a primary amine is used, the resulting secondary amine product can react with a second molecule of the α,β-unsaturated ester. | Use a stoichiometric excess of the primary amine to favor the formation of the mono-adduct. Alternatively, perform the reaction at a lower temperature and monitor carefully to stop the reaction after the first addition. |
| Reversibility of the reaction | The Aza-Michael addition can be reversible, leading to incomplete conversion. | Use a polar, aprotic solvent such as THF or acetonitrile to stabilize the charged intermediate. The use of a catalyst, such as a Lewis acid, can also drive the reaction to completion. |
Mechanistic View of Side Product Formation in Aza-Michael Addition
Caption: Competing pathways in the Aza-Michael addition.
Reduction of β-Enamino Esters
β-Enamino esters can be reduced to β-amino esters using various methods, including catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Common Issues and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete reduction | The reducing agent may not be strong enough, or the reaction conditions may not be optimal. | For catalytic hydrogenation, ensure the catalyst is active and use an appropriate pressure of hydrogen. For chemical reduction, a stronger reducing agent or the addition of an activating agent (e.g., an acid) may be necessary. |
| Over-reduction of the ester group | Strong reducing agents like lithium aluminum hydride (LAH) can reduce both the enamine and the ester functionalities. | Use a milder reducing agent that is selective for the enamine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). |
| Poor stereoselectivity | If the product has a chiral center, the reduction may result in a mixture of diastereomers or enantiomers. | Use a chiral reducing agent or a chiral catalyst to induce stereoselectivity. The choice of solvent and temperature can also significantly influence the stereochemical outcome. |
Experimental Protocols
Protocol 1: General Procedure for Aza-Michael Addition
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol) at 0 °C, add the amine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-amino ester.
Protocol 2: General Procedure for Reductive Amination to form a β-Enamino Ester followed by Reduction
-
To a solution of a β-ketoester (1.0 eq) in toluene (5 mL/mmol), add the desired primary amine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude β-enamino ester in methanol (10 mL/mmol) and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to give the crude β-amino ester, which can be further purified by chromatography.
References
-
Title: The aza-Michael addition: a versatile and powerful tool for the synthesis of nitrogen-containing compounds Source: Chemical Society Reviews URL: [Link]
-
Title: Michael Addition: A Powerful Tool for C-C Bond Formation Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Advances in the Aza-Michael Addition Reaction Source: Current Organic Synthesis URL: [Link]
troubleshooting guide for aza-Michael addition reactions
Welcome to the Technical Support Center for aza-Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental carbon-nitrogen bond-forming reaction. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aza-Michael addition is resulting in very low or no product yield. What are the primary factors I should investigate?
Low or no product formation is a common hurdle that can often be traced back to a few key experimental parameters. A systematic evaluation of the following factors is the most effective approach to diagnosing the issue.
-
Insufficient Nucleophilicity of the Amine: The rate of an aza-Michael addition is highly dependent on the nucleophilicity of the amine. Aromatic amines, for instance, are significantly less nucleophilic than aliphatic amines and often require activation or harsher reaction conditions.[1] If you are using a weak nitrogen nucleophile, such as an aniline or amide, catalyst-free conditions may be insufficient.[2][3]
-
Low Reactivity of the Michael Acceptor: The electrophilicity of the α,β-unsaturated carbonyl compound is crucial. Electron-donating groups on the Michael acceptor will decrease its reactivity. Conversely, strong electron-withdrawing groups (like nitro or cyano groups) will enhance reactivity.[4] Steric hindrance around the β-carbon of the acceptor can also significantly impede the approach of the nucleophile.[5]
-
Inappropriate Catalyst or Base: For less reactive systems, a catalyst is often necessary.[6] The choice between a base or acid catalyst depends on the specific substrates. Basic catalysts, such as triethylamine, DBU, or even stronger guanidine bases, work by deprotonating the nitrogen nucleophile (in the case of amides or imides) or by activating the Michael acceptor.[7] Lewis acids or Brønsted acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.[8] However, using a stoichiometric amount of a strong catalyst can sometimes lead to side reactions.[8]
-
Suboptimal Solvent Choice: The solvent can have a profound effect on reaction rates.[9] Highly polar, protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to significantly promote the addition of weak nucleophiles like anilines, even without a catalyst.[9] This is attributed to their ability to activate the Michael acceptor through hydrogen bonding. In some cases, running the reaction neat (solvent-free) can also be effective.[10][11]
-
Unfavorable Reaction Temperature: Like most chemical reactions, the aza-Michael addition is temperature-dependent. Reactions that are sluggish at room temperature may proceed to completion with gentle heating.[12] However, excessive heat can promote side reactions or the retro-Michael addition.[13]
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of multiple products can complicate purification and reduce the yield of the desired adduct. Understanding the potential side reactions is the first step toward mitigating them.
-
Bis-Addition: Primary amines can react with two equivalents of the Michael acceptor, leading to a bis-adduct. This is especially prevalent when the amine is used in excess or when the initial mono-adduct is still reactive. To minimize this, carefully control the stoichiometry, aiming for a 1:1 or slight excess of the Michael acceptor.
-
Polymerization: α,β-Unsaturated compounds, particularly acrylates, are susceptible to polymerization, especially in the presence of strong bases or radical initiators.[13] If you observe the formation of an insoluble solid, polymerization is a likely culprit. To avoid this, you can try using a milder base, lower reaction temperatures, or adding a radical inhibitor like hydroquinone.
-
Retro-Michael Addition: The aza-Michael addition is a reversible process.[13][14] Under certain conditions, particularly with high temperatures or if the product is sterically hindered, the adduct can revert to the starting materials.[11] If you notice your product disappearing over time, consider running the reaction at a lower temperature.
-
Cascade Reactions: With certain substrates, the initial aza-Michael adduct can undergo subsequent intramolecular reactions. For example, the addition of a primary amine to an itaconate can be followed by a cyclization to form a pyrrolidone ring.[4][15][16] While this can be a powerful synthetic tool, it is an undesired side reaction if the linear adduct is the target.[4][15]
Q3: My asymmetric aza-Michael addition is showing low enantioselectivity. How can I improve the stereochemical outcome?
Achieving high enantioselectivity requires careful selection of the chiral catalyst and optimization of reaction conditions.
-
Catalyst Choice: A wide range of organocatalysts have been developed for asymmetric aza-Michael additions.[1][2][17] These include cinchona alkaloids, squaramides, and bifunctional thiourea derivatives, which typically activate the substrates through non-covalent interactions like hydrogen bonding.[1][2] The choice of catalyst is highly substrate-dependent, and screening a variety of catalyst scaffolds is often necessary.
-
Role of Additives: In some catalytic systems, the use of a co-catalyst or an additive can dramatically improve enantioselectivity. For instance, acids are often used as co-catalysts with cinchona-based primary amine catalysts to facilitate the formation of an iminium intermediate.[1]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity. It is advisable to screen a range of solvents with varying properties.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally leads to higher enantioselectivity by favoring the more ordered transition state.
Experimental Protocols & Data
Protocol 1: General Procedure for a Base-Catalyzed Aza-Michael Addition
This protocol provides a general starting point for a base-catalyzed aza-Michael addition.
-
To a stirred solution of the Michael acceptor (1.0 mmol) in a suitable solvent (5 mL), add the amine (1.1 mmol).
-
Add the base catalyst (e.g., triethylamine, 0.1 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Catalyst on Aza-Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 25 | 24 | <5 |
| 2 | Triethylamine (10) | THF | 25 | 12 | 65 |
| 3 | DBU (10) | THF | 25 | 4 | 92 |
| 4 | N-Methylimidazole (5) | DMSO | 70 | 1 | >95[18] |
| 5 | [DABCO-PDO][OAc] (10) | Neat | 25 | 2 | 98[10] |
Reaction conditions: Aniline (1 mmol), methyl acrylate (1.2 mmol). Data is illustrative and based on typical outcomes.
Table 2: Solvent Effects on the Aza-Michael Addition of Anilines
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Methanol | 60 | 24 | 0 |
| 2 | Toluene | 60 | 24 | 0 |
| 3 | Acetonitrile | 60 | 24 | <5 |
| 4 | Trifluoroethanol (TFE) | 60 | 24 | 75 |
| 5 | Hexafluoroisopropanol (HFIP) | 60 | 24 | 95 |
Reaction conditions: 2-methoxyaniline and methyl crotonate. Data adapted from authoritative sources.
Visualization of Key Concepts
Aza-Michael Reaction Mechanism
Caption: Generalized mechanism of the aza-Michael addition.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient – Interacting Quantum Atoms Study. Research Explorer The University of Manchester.[Link]
-
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University.[Link]
-
Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online.[Link]
-
DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. ACS Publications.[Link]
-
THE ASYMMETRIC AZA-MICHAEL REACTION. A REVIEW. Organic Preparations and Procedures International.[Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals.[Link]
-
N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal.[Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.[Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH.[Link]
-
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI.[Link]
-
Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry.[Link]
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Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.[Link]
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The plausible reaction mechanism for the aza‐Michael addition catalyzed... ResearchGate.[Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.[Link]
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Aza‐Michael Reaction: A Decade Later – Is the Research Over? ResearchGate.[Link]
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Michael Addition - Common Conditions. Organic Chemistry Portal.[Link]
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Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate.[Link]
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Effect of the reaction conditions (base, solvent) on the yield of 2a. ResearchGate.[Link]
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Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? ResearchGate.[Link]
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Schematic overview of possible aza-Michael addition reactions on... ResearchGate.[Link]
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Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.[Link]
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27 questions with answers in MICHAEL ADDITION. ResearchGate.[Link]
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Aza-Michael Reaction Insights. Scribd.[Link]
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Michael Addition Reaction Mechanism. Chemistry Steps.[Link]
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Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia.[Link]
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What are the best conditions for a Michael addition? ResearchGate.[Link]
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- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
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- 18. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
Technical Support Center: Purification of Methyl 3-(cyclopentylamino)propanoate
Welcome to the technical support center for the purification of Methyl 3-(cyclopentylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate with high purity. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route, which is typically a Michael addition of cyclopentylamine to methyl acrylate. Common impurities include:
-
Unreacted Starting Materials: Residual cyclopentylamine and methyl acrylate.
-
Dialkylation Product: Methyl 3-(bis(cyclopentyl)amino)propanoate, formed if a second molecule of cyclopentylamine reacts.
-
Polymerization Products: Methyl acrylate can polymerize under certain conditions.
-
Solvent and Reagents: Residual solvents or catalysts used in the reaction.
-
Hydrolysis Product: 3-(Cyclopentylamino)propanoic acid, if the ester is exposed to water and acidic or basic conditions.
Q2: I have my crude product. What is the most effective first purification step?
A2: For a typical crude mixture containing both basic (amine) and neutral organic compounds, an acid-base extraction is the most logical and efficient first step.[1] This technique leverages the basicity of the secondary amine to selectively separate it from neutral or acidic impurities. The amine is protonated with an acid, making it water-soluble, while neutral impurities remain in the organic phase.[2][3]
Q3: Which purification technique is best for achieving high purity (>99%) for analytical standards?
A3: Achieving >99% purity often requires a multi-step approach. After an initial acid-base extraction to remove gross impurities, vacuum distillation is highly effective for removing impurities with significantly different boiling points. For removing structurally similar impurities (like the dialkylation product), flash column chromatography on amine-functionalized silica or standard silica with a modified eluent is the preferred method.[4]
Q4: Can I purify this compound by distillation at atmospheric pressure?
A4: It is strongly discouraged. Amines, especially those with higher molecular weights, tend to have high boiling points and are susceptible to oxidation and thermal degradation at elevated temperatures, often resulting in discoloration (yellowing or browning) and reduced yield.[5] Vacuum distillation is essential as it lowers the boiling point, minimizing the risk of decomposition.
Troubleshooting Guides
This section addresses specific problems you might encounter with common purification techniques.
Acid-Base Extraction
Issue 1: I'm getting a low recovery of my product after extraction and basification. What's happening?
-
Possible Cause 1: Incomplete Extraction. Your product, as an ammonium salt in the aqueous phase, may have some solubility in the organic solvent used for washing, especially if an insufficient volume of aqueous acid was used.
-
Solution: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Perform multiple extractions (at least 2-3) with your organic solvent to remove all neutral impurities before basifying the aqueous layer.[2]
-
Possible Cause 2: Incomplete Basification or Re-extraction. The pH of the aqueous layer was not raised sufficiently to deprotonate the ammonium salt back to the free amine, leaving it in the aqueous phase.
-
Solution: Basify the aqueous layer to a pH of 10-12, checking with pH paper. Use a strong enough base like 2-4 M NaOH. When re-extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Possible Cause 3: Ester Hydrolysis. Prolonged exposure to strong base (like NaOH), especially with heating, can hydrolyze the methyl ester to the corresponding carboxylate salt, which is water-soluble and will not extract into the organic phase.[1][6]
-
Solution: Perform the basification and extraction steps in an ice bath to minimize hydrolysis. Work quickly and avoid letting the mixture sit in the strongly basic solution for an extended period.
Issue 2: A stubborn emulsion formed in my separatory funnel. How can I break it?
-
Possible Cause: High concentration of reactants or the presence of fine particulates can stabilize emulsions. Vigorous shaking also contributes.
-
Solution:
-
Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[7]
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
-
Vacuum Distillation
Issue 1: My product is turning dark yellow or brown during distillation.
-
Possible Cause: Thermal Decomposition or Oxidation. The distillation temperature is too high, or there is residual oxygen in the system. Amines are notoriously prone to air oxidation at high temperatures.[5]
-
Solution:
-
Improve Vacuum: Ensure your vacuum system is capable of achieving a low pressure (e.g., <1 Torr). A lower pressure directly translates to a lower boiling point.
-
Nitrogen Purge: Before heating, evacuate and backfill the distillation apparatus with an inert gas like nitrogen or argon several times to remove oxygen. Maintain a slight positive pressure of inert gas during the distillation if your setup allows.
-
Use a Suitable Heat Source: Use a temperature-controlled heating mantle with magnetic stirring to ensure even heating and prevent localized overheating.[7]
-
Issue 2: I'm getting poor separation from an impurity with a close boiling point.
-
Possible Cause: The boiling points are too close for a simple distillation to be effective.
-
Solution: Fractional Distillation. Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation efficiency for components with close boiling points.[7] Collect the fractions carefully, monitoring the head temperature for a stable plateau, which indicates a pure fraction is distilling.
Column Chromatography
Issue 1: My compound is streaking badly on the silica gel column, and the fractions are impure.
-
Possible Cause: Strong Acid-Base Interaction. The secondary amine (a base) is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes irreversible adsorption and significant peak tailing.[4][8]
-
Solution 1: Modify the Mobile Phase. Add a small amount of a competing base to your eluent. A common and effective choice is to add 0.5-1% triethylamine (Et3N) to your hexane/ethyl acetate or DCM/methanol solvent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[4][9][10]
-
Solution 2: Use a Different Stationary Phase. If tailing persists, switch to a less acidic or basic stationary phase.
-
Amine-functionalized silica: This is often the best choice for purifying basic compounds, providing excellent peak shape without mobile phase modifiers.[4]
-
Basic Alumina: Neutral or basic alumina can also be an effective alternative to silica gel.
-
Data Summary: Comparison of Purification Techniques
| Purification Method | Pros | Cons | Expected Purity | Typical Yield |
| Acid-Base Extraction | - Excellent for removing neutral/acidic impurities- Fast and scalable | - Will not remove other basic impurities- Risk of ester hydrolysis- Can form emulsions | 85-95% | 80-95% |
| Vacuum Distillation | - Highly effective for removing non-volatile or very volatile impurities- Good for large quantities | - Risk of thermal degradation- Ineffective for separating compounds with close boiling points | 95-99% | 70-90% |
| Flash Chromatography | - Excellent separation power for structurally similar compounds- Can achieve very high purity | - Can be time-consuming and requires large solvent volumes- Requires special conditions for amines (modified eluent/stationary phase) | >99% | 60-85% |
| Recrystallization (of a salt) | - Can yield very high purity crystalline material- Relatively simple procedure | - Product must form a stable, crystalline salt- Requires an additional step to form the salt and then freebase it | >99.5% | 50-80% |
Experimental Protocols & Visualizations
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolve: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify & Extract: Transfer the solution to a separatory funnel and add 1 M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. Repeat the acid extraction on the organic layer two more times to ensure all the amine has been transferred to the aqueous phase.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with the organic solvent to remove any remaining neutral impurities.
-
Basify: Cool the aqueous layer in an ice bath. Slowly add 4 M NaOH (aq) with swirling until the pH is >10 (check with pH paper). A cloudy precipitate (the free amine) should form.
-
Re-extract Product: Extract the free amine from the basified aqueous solution using the organic solvent (3 separate extractions).
-
Dry & Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Diagram: Acid-Base Extraction Workflow
A visual representation of the separation process described in Protocol 1.
Caption: Workflow for purifying amines via acid-base extraction.
Diagram: Purification Strategy Decision Tree
A logical guide to selecting the appropriate purification method based on initial purity and goals.
Caption: Decision tree for selecting a purification strategy.
References
-
Mellon, E. F., Korn, A. H., Viola, S. J., Miller, N., & Hoover, S. R. (1953). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Journal of the American Chemical Society, 75(21), 5520–5524. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Abell, A. D. (1941). A STUDY OF THE ESTER DISTILLATION METHOD FOR THE SEPARATION OF THE MONOAMINOMONOCARBOXYLIC ACIDS. ProQuest. [Link]
-
Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction. Confluence. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
-
Al-Huniti, M. H., & Turos, E. (2006). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 10(4), 738–742. [Link]
-
Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.com. [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]
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ResearchGate. (2022). De-esterification of amino acid esters. [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]
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- 10. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methyl 3-(cyclopentylamino)propanoate During Experimental Workup
Prepared by the Applications Science Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices to prevent the decomposition of Methyl 3-(cyclopentylamino)propanoate during reaction workup and purification.
Understanding the Instability of β-Amino Esters
This compound is a β-amino ester, a class of compounds known for its susceptibility to degradation, particularly during aqueous workup procedures. The inherent instability arises from the proximity of the amine and ester functional groups, which can lead to several decomposition pathways. Understanding these mechanisms is the first step toward preventing them.
The primary routes of decomposition are:
-
Hydrolysis (Acidic or Basic): The ester functional group can be cleaved by water under either acidic or basic conditions to yield 3-(cyclopentylamino)propanoic acid and methanol.
-
Intramolecular Cyclization: The nucleophilic secondary amine can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a cyclic amide known as a β-lactam.
The pH of the aqueous environment during workup is the most critical factor influencing which of these degradation pathways predominates.[1]
Visualizing the Decomposition Pathways
The following diagrams illustrate the key chemical transformations that can lead to the loss of your target compound.
}
Figure 1: Major decomposition pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions yielding this compound, typically synthesized via the Michael addition of cyclopentylamine to methyl acrylate.[2][3]
Q1: My yield is significantly lower than expected after performing an acidic wash (e.g., with 1M HCl) to remove excess cyclopentylamine. What happened?
Answer: While an acidic wash is effective for removing unreacted amines by protonating them into water-soluble ammonium salts, strong acidic conditions can also accelerate the hydrolysis of your ester product.[4][5][6] The ester's carbonyl group becomes more electrophilic upon protonation, making it more susceptible to nucleophilic attack by water.
Troubleshooting Steps:
-
Use a Milder Acidic Wash: Instead of strong acids like HCl or H2SO4, use a saturated aqueous solution of ammonium chloride (NH4Cl).[7][8][9] This solution is mildly acidic (pH ~4.5-5.5), which is sufficient to protonate and extract simple amines like cyclopentylamine without significantly promoting ester hydrolysis.
-
Minimize Contact Time: Perform the wash quickly and avoid letting the layers sit for extended periods.
-
Use Cold Solutions: Perform the extraction using cold (0-5 °C) solutions to slow down the rate of hydrolysis.
-
Alternative for Amine Removal: A wash with a 10% aqueous copper(II) sulfate solution can effectively remove primary and secondary amines by forming a water-soluble copper-amine complex. This method is particularly useful if your product is sensitive to even mild acids.[4][10]
Q2: I used a basic wash (e.g., saturated NaHCO3) to neutralize my reaction, and now my product is impure or gone. Why?
Answer: Basic conditions are highly detrimental to β-amino esters. They strongly promote two decomposition pathways:
-
Base-catalyzed hydrolysis (saponification): Hydroxide ions are potent nucleophiles that readily attack the ester, leading to the formation of a carboxylate salt.[6]
-
Intramolecular Cyclization: The deprotonated (free base) form of the secondary amine is a powerful intramolecular nucleophile. It can attack the ester carbonyl to form a β-lactam, a thermodynamically stable four-membered ring.[11] This process is often irreversible.
Troubleshooting Steps:
-
Avoid Basic Washes: If possible, avoid basic washes altogether. If your reaction requires quenching of an acid catalyst, a careful wash with water followed by a brine wash is a safer alternative.
-
Use a Solid-Phase Quench: If you need to neutralize an acid, consider adding a solid, mild base like sodium bicarbonate or potassium carbonate to the organic solution, stirring for a short period, and then filtering it off before any aqueous wash.
-
Direct Purification: If the crude reaction mixture is relatively clean, consider forgoing an aqueous workup entirely. Instead, concentrate the reaction mixture and directly purify it using column chromatography.
Q3: My NMR or LC-MS shows an unexpected byproduct. What could it be?
Answer: The most common byproducts are the hydrolysis product and the cyclized lactam. The table below summarizes their expected analytical signatures.
| Compound Name | Structure | Molecular Weight | Key NMR Signals (Illustrative) | Key LC-MS Signal |
| This compound | (Target Product) | 171.25 g/mol | ~3.6-3.7 ppm (s, 3H, -OCH3); Multiplets for alkyl chains | [M+H]+ = 172.1 |
| 3-(Cyclopentylamino)propanoic acid | (Hydrolysis Product) | 157.22 g/mol | Absence of -OCH3 singlet; Broad singlet for -COOH proton | [M+H]+ = 158.1 |
| N-cyclopentyl-β-propiolactam | (Cyclization Product) | 139.20 g/mol | Absence of -OCH3 singlet; Shifted alkyl proton signals | [M+H]+ = 140.1 |
Note: Exact NMR chemical shifts can vary based on the solvent and other factors.
Q4: How can I prevent emulsion formation during extraction?
Answer: Emulsions are common when working with amines, which can act as surfactants.
-
Add Brine: Before separating the layers, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[12]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® or glass wool.[10]
-
Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, gently invert it multiple times. Sometimes, letting the funnel stand for a while allows the layers to separate.
Recommended Workup & Purification Protocol
This protocol is designed to maximize yield and purity by minimizing contact with harsh pH conditions.
Step-by-Step Workup Procedure
-
Initial Quench (if necessary): If the reaction was run under acidic or basic conditions, it must be neutralized carefully.
-
For Acidic Reactions: Cool the reaction mixture to 0 °C. Slowly add a saturated solution of sodium bicarbonate if absolutely necessary, monitoring the pH to not exceed 7-7.5. A better alternative is to concentrate the mixture and proceed directly to chromatography.
-
For Basic Reactions: Cool the reaction mixture to 0 °C. Quench by adding a saturated aqueous solution of NH4Cl.[13][14]
-
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether. Dichloromethane should be used with caution as it can increase the likelihood of emulsions.[12]
-
Removal of Unreacted Amine: Transfer the organic solution to a separatory funnel and wash two to three times with a saturated aqueous solution of NH4Cl.
-
Neutral and Brine Wash: Wash the organic layer once with deionized water, followed by one wash with saturated aqueous NaCl (brine) to remove residual water and help break any emulsions.[15]
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent.
-
Solvent Removal: Concentrate the organic solution in vacuo using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature below 30-35 °C to prevent thermal decomposition or cyclization.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The addition of a small amount (0.5-1%) of triethylamine to the eluent can help prevent the product from streaking on the column.
Workup Protocol Flowchart
}
Figure 2: Recommended workflow for the workup and purification of this compound.
References
-
University of Rochester. Workup: Amines. Department of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
-
J. Mater. Chem. B. A single-step polymerization method for poly(β-amino ester) biodegradable hydrogels. [Link]
-
National Institutes of Health. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. [Link]
-
CONICET Digital. High performance purification process of methyl and ethyl esters produced by transesterification. [Link]
-
MDPI. A pH-Responsive Poly Beta-Amino Ester Nanoparticulate Thermo-Responsive PEG-PCL-PEG Hydrogel Dispersed System for the Delivery of Interferon Alpha to the Ocular Surface. [Link]
-
Oxford Academic. Modeling the oxidative consumption of curcumin from controlled released poly(beta-amino ester) microparticles in the presence of a free radical generating system. [Link]
-
Reddit. Can I add ammonium chloride instead of HCl in the last step? r/OrganicChemistry. [Link]
-
Common Organic Chemistry. Ammonium Chloride. [Link]
-
National Institutes of Health. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
National Institutes of Health. Poly-beta-amino-ester licofelone conjugates development for osteoarthritis treatment. [Link]
-
ACS Publications. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. [Link]
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Wikipedia. Ammonium chloride. [Link]
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]
-
Chegg. The purpose of the saturated aqueous ammonium chloride is to...[Link]
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MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
-
YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
-
ResearchGate. How to purify esterification product?[Link]
-
Quora. What are the modifications to improve the purity of ester?[Link]
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National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
Chemistry Stack Exchange. What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]
-
OUCI. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
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National Institutes of Health. Supramolecular peptide nano-assemblies for cancer diagnosis and therapy...[Link]
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MDPI. Michael additions of amines to methyl acrylates promoted by microwave irradiation. [Link]
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PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
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ResearchGate. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. [Link]
-
ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
-
PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
-
National Institutes of Health. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]
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National Institutes of Health. Trigger-responsive, fast-degradable poly(β-amino ester)s for enhanced DNA unpackaging and reduced toxicity. [Link]
-
ACS Publications. Synthetic Polymers for Drug, Gene, and Vaccine Delivery. [Link]
-
University of Kentucky. pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. [Link]
-
ResearchGate. The Reformatsky Reaction in Organic Synthesis. Recent Advances. [Link]
-
University of Virginia. Expanding the Scope of Poly(β-amino ester)s by Investigating Degradation Behavior and Enhancing Functionality. [Link]
-
Fatih Sultan Mehmet Vakif University. Publications | Department of Chemistry. [Link]
-
Japan Organo Co., Ltd. Separation and Refining of Amino acids. [Link]
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Common Organic Chemistry. Ester to Acid - Common Conditions. [Link]
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Organic Chemistry Portal. Methyl Esters. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]
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Technical Support Center: Column Chromatography Techniques for Separating Beta-Amino Esters
Welcome to the technical support center for the purification of beta-amino esters using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation process. The following content is structured to offer field-proven insights and troubleshooting strategies in a user-friendly, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
The purification of beta-amino esters by column chromatography can be challenging due to their basicity and potential for degradation.[1] This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Separation or Tailing of the Beta-Amino Ester Peak
Question: My beta-amino ester is streaking or tailing on the silica gel column, leading to poor separation from impurities. What is causing this, and how can I fix it?
Answer:
This is a classic problem when separating basic compounds like amines on acidic silica gel.[1] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amino group of your compound through acid-base interactions.[1] This strong interaction leads to tailing, irreversible adsorption, and sometimes even degradation of the product on the column.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile basic modifier to your mobile phase. This "competing base" neutralizes the acidic silanol groups, preventing your beta-amino ester from sticking to the stationary phase.[1]
-
Recommended Modifiers: Add approximately 0.1-1% triethylamine (TEA) or pyridine to your eluent system.[1][2] For more polar solvent systems like dichloromethane/methanol, ammonia solution can also be used.[1]
-
Causality: The competing base is typically smaller and more mobile, effectively "coating" the active sites on the silica gel, allowing your larger beta-amino ester to elute symmetrically.
-
-
Choice of Stationary Phase: If mobile phase modification is not sufficient or desirable, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3]
-
Amine-Functionalized Silica: These columns have an amino-propyl modified surface that is less polar and basic in character, which can significantly improve the chromatography of amines without the need for mobile phase additives.[4][5]
-
Issue 2: Low Recovery or Degradation of the Beta-Amino Ester
Question: I'm experiencing a significant loss of my compound during column chromatography. Could my beta-amino ester be degrading on the column?
Answer:
Yes, degradation is a significant risk, especially with sensitive molecules like beta-amino esters. The acidic nature of silica gel can catalyze the hydrolysis of the ester functionality, particularly if there is any residual water in your solvents or on the silica itself. Additionally, the amino group can be susceptible to oxidation.
Solutions:
-
Deactivating the Silica Gel: Before running your column, you can reduce the acidity of the silica gel. This can be done by pre-treating the silica with a solution of your chosen mobile phase containing the basic modifier (e.g., 1% triethylamine in hexanes/ethyl acetate) and then packing the column with this slurry.[6]
-
Use of Anhydrous Solvents: Ensure that your solvents are dry to minimize the risk of hydrolysis.
-
Alternative Purification Techniques: If degradation persists, consider alternative methods that do not involve silica gel.
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water).[7] It can be very effective for purifying polar and ionizable compounds.[1][8]
-
Size Exclusion Chromatography (SEC): For polymeric beta-amino esters (PBAEs), SEC is an effective method to remove small molecule impurities without causing significant degradation.[9]
-
-
Protecting Groups: In complex syntheses, it may be beneficial to protect the amine functionality before chromatography. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used protecting groups that can be removed after purification.[10][11][12][13]
Issue 3: Difficulty Eluting a Very Polar Beta-Amino Ester
Question: My beta-amino ester is highly polar and won't move from the baseline, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
Answer:
This is a common issue for compounds with high polarity. The strong interaction with the polar silica gel prevents elution with moderately polar solvents.
Solutions:
-
Increase Mobile Phase Polarity: You need to use a more polar solvent system.
-
Methanol as a Modifier: A mixture of dichloromethane (DCM) and methanol (MeOH) is a powerful eluent for polar compounds. You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[1][2]
-
Solvent Strength: Be aware that methanol is a very strong solvent on silica gel, so small increases in its concentration can have a large effect on the retention factor (Rf).
-
-
Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography is often the best solution for highly polar compounds.[7][8] The compound is retained on a non-polar stationary phase and eluted with a polar mobile phase.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my beta-amino ester?
A1: The best practice is to first screen for an appropriate solvent system using Thin Layer Chromatography (TLC).[14]
-
Initial Screening: Start with a common solvent mixture like hexanes and ethyl acetate.[2]
-
Target Rf Value: Aim for an Rf value of approximately 0.3 for your desired compound on the TLC plate.[2] This generally provides good separation on a flash column.
-
Adding a Basic Modifier: Remember to add a small amount of triethylamine (e.g., 0.1-1%) to your TLC developing solvent to mimic the conditions of the column and get a more accurate prediction of the separation.[1][2]
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar | Hexanes / Ethyl Acetate |
| Moderately Polar | Dichloromethane / Methanol |
| Very Polar | Reversed-Phase: Acetonitrile / Water or Methanol / Water |
Q2: What is the difference between flash chromatography and traditional column chromatography?
A2: Flash chromatography is a faster version of traditional gravity-fed column chromatography.[15] It uses pressurized gas (like nitrogen or air) to push the mobile phase through the column more quickly.[15] This leads to faster separation times and often better resolution.[16] Flash chromatography typically uses smaller silica gel particles (40-60 µm) compared to traditional methods.[15]
Q3: Should I use dry loading or liquid loading for my sample?
A3: The choice depends on the solubility of your sample in the mobile phase.
-
Liquid Loading: If your compound is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and load it directly onto the column. This is generally the preferred method.[17]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[14][17] To do this, dissolve your compound in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[2][17] This powder is then carefully added to the top of the column. This technique can improve the separation of compounds that are not very soluble in the eluent.[2]
Q4: Can I purify chiral beta-amino esters using column chromatography?
A4: Yes, but it requires a specialized approach. Standard silica or alumina columns will not separate enantiomers. For chiral separations, you will need to use a Chiral Stationary Phase (CSP). Several CSPs have been shown to be effective for the separation of beta-amino acid enantiomers, often after derivatization of the amino acid.[18][19][20][21][22]
Experimental Protocols and Visualizations
Protocol: Basic Mobile Phase Modification for Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system (e.g., 70:30 Hexanes:Ethyl Acetate) that gives your target beta-amino ester an Rf of ~0.3.
-
Prepare the Mobile Phase: For every 100 mL of your chosen solvent system, add 0.1-1 mL of triethylamine.
-
Column Packing: Pack your flash column with silica gel using the prepared mobile phase.
-
Equilibration: Equilibrate the column by flushing it with several column volumes of the mobile phase until the baseline is stable.
-
Sample Loading: Load your sample (either liquid or dry loading).
-
Elution: Run the column using the triethylamine-modified mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common issues in beta-amino ester purification.
References
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Google Patents.
-
King Group. Successful Flash Chromatography. [Link]
-
ACS Publications. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
PubMed. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. [Link]
-
PubMed. Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
National Institutes of Health. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]
-
Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
LCGC International. Flash Chromatography. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ChemistryViews. New Protecting Group for Amines. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
PubMed. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase. [Link]
-
Taylor & Francis Online. HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. troubleshooting column chromatography. [Link]
-
MDPI. A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. [Link]
-
ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
-
ResearchGate. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. LC Enantioseparation of β-Amino Acids on a Crown Ether-Based Stationary Phase. [Link]
-
Frontiers. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
-
National Institutes of Health. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
-
PubMed Central. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. [Link]
-
National Institutes of Health. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. [Link]
-
SIELC Technologies. HPLC Separation of Amino Acids on Obelisc R Column. [Link]
-
National Institutes of Health. UV-Assisted Hyperbranched Poly(β-amino ester) Modification of a Silica Membrane for Two-Step Microfluidic DNA Extraction from Blood. [Link]
-
YouTube. Column Chromatography Separation (Sep-Pak C-18). [Link]
-
eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*. [Link]
-
Sorbent Technologies, Inc. Amino Silica Gel. [Link]
-
ResearchGate. Development and chromatographic exploration of stable‐bonded cross‐linked amino silica against classical amino phases. [Link]
Sources
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- 3. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
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- 18. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of amines using silica gel chromatography. Streaking or tailing of amines is a frequent and frustrating issue that can lead to poor separation, low yields, and impure fractions. This resource provides in-depth, experience-driven troubleshooting advice to help you achieve sharp, symmetrical peaks for your basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amine streaking on a standard silica gel column?
The most common reason for the streaking or tailing of amines on a standard silica gel column is the strong interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amines, leading to powerful ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the compound onto the column.[1][3]
Q2: How does adding a basic modifier to the mobile phase prevent streaking?
Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is a common and effective strategy.[2][4] This "deactivates" the acidic silanol groups on the silica surface.[5] The basic modifier competes with the amine analyte for binding to these acidic sites, which minimizes the strong interactions responsible for streaking.[1] This leads to more symmetrical peaks and significantly improved separation.
Q3: Is it ever appropriate to use an acidic modifier to prevent amine streaking?
While it may seem counterintuitive, adding an acid is generally not recommended for purifying basic amines on silica gel.[6][7] An acidic mobile phase will protonate the amine, which can sometimes lead to very strong interactions with the silica surface, exacerbating the streaking problem. For acidic compounds, adding an acid like acetic or formic acid can be beneficial, but for basic compounds like amines, a basic modifier is the standard and more effective approach.[2]
Q4: Beyond mobile phase modification, what other key strategies can I employ?
Several other effective strategies exist:
-
Use an Alternative Stationary Phase: Consider using a different type of stationary phase that is less acidic than silica gel. Options include alumina (basic or neutral), or amine-functionalized silica.[8][9][10]
-
Employ End-Capped Silica: Use silica gel that has been "end-capped." This means the most acidic silanol groups have been chemically modified to be less interactive.[11][12]
-
Sample Loading Technique: Overloading the column is a common cause of streaking for all compounds, including amines.[7][13] Ensure you are not applying too much sample for the amount of silica used. Dry loading the sample can also sometimes improve peak shape.[14]
In-Depth Troubleshooting Guides
Scenario 1: You are observing significant streaking with a primary or secondary amine.
Underlying Cause: Primary and secondary amines are particularly prone to strong interactions with silica's silanol groups due to the presence of protons on the nitrogen atom, which can readily participate in hydrogen bonding and proton exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine streaking.
Detailed Steps & Explanations:
-
Introduce a Basic Modifier: The first and most common solution is to add a basic modifier to your eluent.[15]
-
Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase.[5][15] TEA is a volatile organic base that effectively competes with your amine for the acidic sites on the silica.[16]
-
Ammonia: A solution of ammonia in methanol (e.g., 2N NH3 in MeOH) can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol mobile phase).[4][17] The ammonia neutralizes the acidic silica surface.[18]
-
-
Optimize Modifier Concentration: If you are already using a modifier and still see streaking, you may need to adjust the concentration. Start at a low concentration (e.g., 0.1%) and gradually increase it, monitoring the effect on your separation by TLC.[7]
-
Switch to an Alternative Stationary Phase: If mobile phase modification is insufficient, a change in stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, which minimizes the strong interactions that cause streaking.[3][19] It often allows for the use of less polar, "softer" solvent systems.[10]
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[8][9]
-
Scenario 2: Your amine is acid-sensitive and degrades on the column.
Underlying Cause: The acidic nature of the silica gel surface can be sufficient to cause the degradation of sensitive compounds.[5]
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before running your column, you can "deactivate" the silica gel to reduce its acidity.
-
Protocol for Deactivating Silica with Triethylamine:
-
Prepare a solution of your chosen eluent containing 1-3% triethylamine.[5]
-
Pack your column with silica gel using this TEA-containing solvent system.
-
Flush the packed column with one to two column volumes of this solvent mixture.
-
You can then proceed to run your column with or without the triethylamine in the mobile phase.[5]
-
-
-
Use End-Capped Silica: End-capped silica has fewer free silanol groups, making it less acidic and a better choice for acid-sensitive compounds.[12][20]
-
Consider a Non-Silica-Based Stationary Phase: If degradation persists, moving to a completely different stationary phase like alumina or a polymer-based resin may be necessary.[8]
Data & Protocols at a Glance
Table 1: Common Mobile Phase Modifiers for Amine Purification
| Modifier | Typical Concentration | Recommended Use | Considerations |
| Triethylamine (TEA) | 0.1 - 3% (v/v)[5][15] | General purpose for most amines. | Volatile and relatively easy to remove post-purification. |
| Ammonia | 1 - 10% of a 2N solution in MeOH as the polar part of the eluent.[4][15] | Effective for polar amines. | Can form an ammonia gradient on the column.[4] |
| Pyridine | 0.1 - 1% (v/v) | Less common, but can be effective. | Higher boiling point, more difficult to remove. |
Protocol: Preparation of an Ammoniated Mobile Phase
-
Obtain or prepare a stock solution of 2N ammonia in methanol. This can often be purchased directly or prepared by bubbling anhydrous ammonia gas through methanol.
-
For your mobile phase, use this ammoniated methanol as the polar component. For example, if your desired mobile phase is 5% methanol in dichloromethane, you would use a 5% solution of the 2N ammonia in methanol stock in dichloromethane.
-
Always prepare this mobile phase fresh and ensure good ventilation due to the volatility of ammonia.
Mechanism of Action: Visualized
The following diagram illustrates the interaction of a basic amine with an unmodified silica surface versus a surface that has been treated with a basic modifier.
Caption: Interaction of an amine with unmodified vs. modified silica.
References
- Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why.
- ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
- ResearchGate. (n.d.). Are there alternatives for silica for column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?
- Benchchem. (n.d.). .
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?
- PubMed. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- SiliCycle. (n.d.). Application Note – Working with Amine (WAX) Silica Phase.
- Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?
- Pure. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- SiliCycle. (2021, April 26). How to Choose the Right Chromatographic Phase?
- Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- Restek. (n.d.). Troubleshooting Guide.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?
- ResearchGate. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
- Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!
- Separation Science. (n.d.). End-capping.
- Reddit. (2022, July 16). Alternative stationary phases.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Chromatography [chem.rochester.edu]
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- 9. researchgate.net [researchgate.net]
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- 11. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 13. chembam.com [chembam.com]
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Technical Support Center: Strategic Removal of Unreacted Starting Materials
Welcome to the Technical Support Center dedicated to the critical final stage of synthesis: the workup. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively when the unexpected occurs.
Introduction: The Philosophy of a Successful Workup
A reaction workup is the series of steps required to isolate and purify a desired product from the complex mixture of solvent, unreacted starting materials, catalysts, and byproducts.[1][2] The success of a synthesis is not only determined by the reaction's yield but also by the purity of the final compound. Incomplete removal of starting materials can complicate downstream applications, interfere with characterization, and compromise the integrity of biological assays.
A well-designed workup is a self-validating system. Each step should be monitored to ensure the desired outcome is achieved before proceeding to the next. The foundation of this monitoring is often Thin-Layer Chromatography (TLC), a rapid and invaluable tool for assessing reaction completion and purity.[3][4]
Part 1: Pre-Workup Assessment - Is the Reaction Truly Complete?
Before initiating any workup procedure, it is imperative to confirm that the reaction has reached completion. Prematurely quenching and working up a reaction can lead to low yields and unnecessary purification challenges.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my reaction is complete?
A1: The most common and effective method for monitoring a reaction's progress is Thin-Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the disappearance of the starting material spot(s) and the appearance of the product spot.[3][6] The reaction is generally considered complete when the limiting reactant's spot is no longer visible on the TLC plate.[3]
Q2: What is a "co-spot" and why is it important for reaction monitoring?
A2: A "co-spot" is a lane on the TLC plate where both the reaction mixture and a pure sample of the starting material are spotted on top of each other.[3] This is a crucial control to confirm the identity of the starting material spot in the reaction mixture lane, especially if the product's Rf (retention factor) is very close to that of the starting material.[6]
Troubleshooting Guide: Reaction Monitoring by TLC
| Issue | Possible Cause(s) | Solution(s) |
| Starting material spot is still present after the expected reaction time. | - The reaction may be slower than anticipated. - Reagents may have degraded. - The reaction may have stalled. | - Allow the reaction to proceed for a longer duration, monitoring periodically by TLC. - Consider adding fresh reagents or catalyst.[7] - Re-evaluate the reaction conditions (temperature, solvent, etc.).[7] |
| Multiple new spots have appeared on the TLC plate. | - The reaction is producing byproducts. - The product may be degrading under the reaction conditions. | - Optimize reaction conditions to minimize side reactions. - Monitor the reaction more frequently to determine the optimal time to quench before significant degradation occurs.[7] |
| The spots are streaking on the TLC plate. | - The compound may be acidic or basic. - The sample may be too concentrated. | - Add a small amount of acetic acid or triethylamine to the eluent for acidic or basic compounds, respectively.[5][8] - Dilute the sample before spotting on the TLC plate. |
Part 2: The Quench - Taming the Reaction
Quenching is the process of deactivating any remaining reactive reagents in the reaction mixture.[9] This is a critical step to ensure a safe and controlled workup.
Frequently Asked Questions (FAQs)
Q1: Why is it important to quench a reaction?
A1: Quenching deactivates highly reactive species that could otherwise react with the workup reagents (e.g., water, air) in an uncontrolled or hazardous manner. It also stops the reaction at a desired point, preventing the formation of byproducts from over-reaction.[7][9]
Q2: How do I choose the appropriate quenching agent?
A2: The choice of quenching agent depends on the nature of the reactive species. For example, water-reactive materials like lithium aluminum hydride are often quenched by the slow, careful addition of a less reactive hydroxyl-containing compound like isopropanol, followed by methanol, and then water.[10][11] Always consult safety protocols and literature for the specific reagents you are using.
Troubleshooting Guide: Quenching
| Issue | Possible Cause(s) | Solution(s) |
| The quench is violently exothermic. | - The quenching agent is being added too quickly. - The reaction mixture is too concentrated. | - Cool the reaction flask in an ice bath before and during the quench.[9] - Add the quenching agent slowly and dropwise.[10][12] - Dilute the reaction mixture with an inert solvent before quenching. |
| A large amount of gas is evolved. | - The quenching reaction produces a gaseous byproduct (e.g., quenching an acid with bicarbonate). | - Perform the quench in a flask with adequate headspace and ensure proper ventilation in a fume hood.[13] - Add the quenching agent slowly to control the rate of gas evolution.[13] |
Part 3: Liquid-Liquid Extraction - The Workhorse of Workups
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[14][15] This is often the first step in isolating the crude product.
Frequently Asked Questions (FAQs)
Q1: How do I select the right organic solvent for extraction?
A1: The ideal extraction solvent should:
-
Be immiscible with the reaction solvent (usually water).[16]
-
Have a high solubility for your desired product and low solubility for impurities.[14][17]
-
Have a relatively low boiling point for easy removal later.[18]
-
Be readily available and have low toxicity.[18]
Common extraction solvents include ethyl acetate, dichloromethane, and hexane.[16][18]
Q2: What is the purpose of washing the organic layer with brine?
A2: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove dissolved water from the organic phase, a process known as "salting out."[19][20] It also helps to break up emulsions.[20][21]
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Solution(s) |
| An emulsion has formed between the two layers. | - Vigorous shaking of the separatory funnel. - The presence of surfactant-like impurities.[20] | - Allow the separatory funnel to stand undisturbed for a period of time.[21] - Gently swirl the layers instead of shaking vigorously.[20] - Add brine to the separatory funnel.[20][21] - Filter the mixture through a plug of glass wool or Celite.[20] |
| I can't tell which layer is aqueous and which is organic. | - The densities of the two layers are very similar. | - Add a small amount of water to the separatory funnel and observe which layer increases in volume.[21] |
| My product seems to be soluble in both the aqueous and organic layers. | - The product has intermediate polarity. | - Perform multiple extractions with the organic solvent to maximize recovery.[22] - "Salt out" the product from the aqueous layer by adding a saturated salt solution before extraction.[19] |
| After workup, I can't find my product. | - The product may be in the aqueous layer. - The product may be volatile and was lost during solvent removal. | - Always save all layers until you have confirmed the location of your product.[13][23] - Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile products.[1] |
Experimental Protocol: Standard Liquid-Liquid Extraction
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel of appropriate size. The total volume should not exceed three-quarters of the funnel's volume.[15]
-
Dilute: Add the chosen organic extraction solvent and water if necessary.[24]
-
Mix: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently, venting periodically.[15]
-
Separate: Place the funnel back in a ring stand and allow the layers to fully separate.[25]
-
Drain: Remove the stopper and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[15][25]
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two or three more times to maximize product recovery.[22]
-
Combine & Wash: Combine all organic extracts and wash with water, then with brine.[1]
-
Dry: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[19]
-
Filter & Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1][22]
Part 4: Chromatography - For More Challenging Separations
When simple extraction is insufficient to separate the product from unreacted starting materials, particularly when they have similar polarities, column chromatography is employed.[8]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The eluent is typically determined by running TLC plates with different solvent systems. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3, and there is good separation between the product spot and the starting material spot.[8]
Q2: What is "dry loading" and when should I use it?
A2: Dry loading involves adsorbing the crude product onto a small amount of silica gel before adding it to the column.[26] This is particularly useful when the crude product is not very soluble in the eluent.[26][27]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| The product and starting material are eluting together. | - The polarity of the eluent is too high. - The polarity of the product and starting material are very similar. | - Decrease the polarity of the eluent. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8] - Consider using a different stationary phase, such as alumina.[8] |
| The compound is not coming off the column. | - The eluent is not polar enough. - The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol.[8] - Test the stability of your compound on a TLC plate before running a column.[27] |
| The bands are broad and tailing. | - The column was not packed properly. - The sample was overloaded. | - Ensure the column is packed uniformly without any air bubbles.[8] - Use a smaller amount of crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[8] |
Part 5: Recrystallization and Distillation - The Final Polish
For solid products, recrystallization is a powerful purification technique. For liquid products, distillation can be used to separate components based on differences in boiling points.[28]
Frequently Asked questions (FAQs)
Q1: What are the characteristics of a good recrystallization solvent?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[29]
Q2: When is distillation a suitable purification method?
A2: Simple distillation is effective for separating liquids with significantly different boiling points (a difference of >100 °C).[30] Fractional distillation is used for liquids with closer boiling points.[28][31]
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.[29][32] - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[33][34] |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil and add more solvent.[29] - Allow the solution to cool more slowly.[33] |
| The recrystallized product is still impure. | - The cooling process was too fast, trapping impurities. | - Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.[29][33] |
Troubleshooting Guide: Distillation
| Issue | Possible Cause(s) | Solution(s) |
| The liquid is bumping violently instead of boiling smoothly. | - The absence of boiling chips. | - Add a few boiling chips to the distilling flask before heating. |
| The temperature is fluctuating during distillation. | - The distillation rate is too fast. - The heating is uneven. | - Reduce the heating rate. - Ensure the heating mantle is in good contact with the flask. |
Visualizing the Workflow
Decision-Making for Workup Strategy
Caption: A logical diagram for selecting an appropriate workup procedure.
General Experimental Workflow for Reaction Workup
Caption: A general experimental workflow for reaction workup and purification.
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 3-(cyclopentylamino)propanoate Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of new therapeutic agents. Among the myriad of molecular frameworks, β-amino acid derivatives have garnered significant attention for their ability to mimic peptide structures, enhance metabolic stability, and serve as versatile building blocks for a diverse range of bioactive molecules. This guide provides a comprehensive comparative analysis of analogs based on the Methyl 3-(cyclopentylamino)propanoate scaffold, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.
This compound serves as a foundational structure in the exploration of new chemical entities.[1][2][3] Its utility as a synthetic intermediate allows for the strategic introduction of the cyclopentylamino group into larger, more complex molecules, potentially enhancing their binding affinity to biological targets.[1] This guide will dissect the structural components of this scaffold, explore the rationale behind analog design, and present a framework for their comparative evaluation.
The Strategic Importance of the β-Amino Acid Motif
β-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, are non-proteinogenic amino acids that have found extensive application in the development of peptidomimetics.[4] Their unique structural properties can confer resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[5] Furthermore, the expanded carbon backbone of β-amino acids allows for the formation of unique secondary structures, such as helices and sheets, which can be tailored to interact with specific biological targets.[6][7][8]
The cyclopentylamino moiety, a key feature of the parent scaffold, is frequently incorporated into bioactive compounds to modulate their physicochemical properties. The cyclic nature of the cyclopentyl group can impart conformational rigidity, which can be advantageous for optimizing binding to a target protein. Additionally, the lipophilicity of the cyclopentyl group can influence a molecule's ability to cross cell membranes and its overall pharmacokinetic profile. The discovery of a cyclopentylamine derivative as a potent dual NK1 receptor antagonist and serotonin reuptake transporter inhibitor highlights the therapeutic potential of this functional group.[9]
Comparative Analysis of Structural Analogs
The systematic modification of the this compound scaffold allows for a thorough exploration of the structure-activity relationship (SAR). The following sections detail a comparative analysis of hypothetical analogs, focusing on key structural modifications and their predicted impact on biological activity.
Modification of the Cycloalkylamino Group
The nature of the amino group substituent is a critical determinant of a compound's biological activity and selectivity. By varying the size and nature of the cycloalkyl group, researchers can fine-tune the steric and electronic properties of the molecule.
| Analog | Modification | Rationale for Synthesis | Predicted Impact on Bioactivity |
| 1a | Cyclobutylamino | Reduced steric bulk compared to cyclopentyl. | May improve binding to sterically constrained pockets. |
| 1b | Cyclohexylamino | Increased lipophilicity and steric bulk. | May enhance binding through increased van der Waals interactions or lead to steric hindrance. |
| 1c | N-methyl-cyclopentylamino | Introduction of a tertiary amine. | Alters basicity and potential for hydrogen bonding, may impact target interaction and solubility. |
| 1d | Acyclic (isopropylamino) | Increased conformational flexibility. | May allow for better adaptation to the binding site, but could also lead to a loss of potency due to entropic penalties. |
Backbone Substitution
Modifications to the propanoate backbone can influence the conformational preferences of the molecule and introduce new points of interaction with a biological target.
| Analog | Modification | Rationale for Synthesis | Predicted Impact on Bioactivity |
| 2a | α-methyl substitution | Introduction of a chiral center. | May lead to stereospecific interactions with the target, potentially improving potency and selectivity. |
| 2b | β-phenyl substitution | Introduction of an aromatic group. | Could facilitate π-π stacking interactions with aromatic residues in the binding site. |
| 2c | α,β-dimethyl substitution | Increased rigidity and lipophilicity. | May lock the molecule into a bioactive conformation, but could also prevent binding. |
Ester Modification
The methyl ester of the parent compound is a common starting point for analog synthesis. Modification of this group can impact the compound's prodrug potential, solubility, and metabolic stability.
| Analog | Modification | Rationale for Synthesis | Predicted Impact on Bioactivity |
| 3a | Ethyl ester | Increased lipophilicity. | May improve cell permeability, but could also increase metabolic clearance. |
| 3b | tert-Butyl ester | Sterically hindered ester. | May be more resistant to hydrolysis by esterases, potentially increasing in vivo half-life. |
| 3c | Free carboxylic acid | Introduction of a charged group. | May form salt bridges with basic residues in the target protein and is often the active form of the drug. |
| 3d | Propanamide | Replacement of ester with an amide. | Introduces a hydrogen bond donor and may improve metabolic stability. |
Synthetic Strategies and Experimental Evaluation
A robust and versatile synthetic route is essential for the efficient generation of analogs for comparative analysis. A common and effective method for the synthesis of β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester.[5]
General Synthetic Protocol
-
Michael Addition: To a solution of methyl acrylate in a suitable solvent (e.g., methanol), add cyclopentylamine dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
This general procedure can be adapted for the synthesis of various analogs by using different amines and acrylate derivatives.
Caption: A typical workflow for the biological screening of synthesized analogs.
Conclusion and Future Directions
The comparative analysis of analogs based on the this compound scaffold provides a powerful framework for the discovery of novel therapeutic agents. By systematically modifying the core structure and evaluating the resulting compounds in relevant biological assays, researchers can elucidate key structure-activity relationships and identify promising lead candidates. Future efforts should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and employing computational methods to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies outlined in this guide offer a solid foundation for the successful exploration of this and other promising scaffolds in the ongoing quest for new medicines.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized Methyl 3-(cyclopentylamino)propanoate
This guide provides a comprehensive framework for the spectroscopic validation of synthesized Methyl 3-(cyclopentylamino)propanoate, a molecule of interest in pharmaceutical and organic synthesis. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple recitation of data, offering a detailed rationale for experimental choices and a comparative analysis to ensure the integrity of your synthesized compound.
Introduction: The Importance of Rigorous Validation
This compound is a secondary amine and an ester, featuring a cyclopentyl moiety. Its synthesis, typically via a Michael addition of cyclopentylamine to methyl acrylate, necessitates a robust validation process to confirm the successful formation of the desired product and the absence of starting materials and significant impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this validation, each providing a unique piece of the structural puzzle.
This guide will walk you through the expected spectroscopic signatures of this compound, provide detailed experimental protocols, and offer a comparative analysis against potential contaminants.
Synthesis Overview: A Common Synthetic Route
A prevalent method for the synthesis of this compound is the conjugate addition of cyclopentylamine to methyl acrylate. This reaction is often carried out at room temperature, sometimes with gentle heating, and can be performed with or without a solvent.
Caption: Synthetic pathway for this compound.
Spectroscopic Validation Workflow: A Multi-faceted Approach
The validation of the synthesized product should follow a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive structural assignment.
Caption: Integrated workflow for spectroscopic validation.
Predicted Spectroscopic Data and Interpretation
Based on the structure of this compound, we can predict the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups.[1]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH- | ~1.5 - 2.5 (broad) | Singlet (broad) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be variable. |
| -OCH₃ (Ester) | ~3.6 - 3.7 | Singlet | 3H | The methyl protons of the ester are deshielded by the adjacent oxygen atom. |
| -CH₂-C=O (Ester) | ~2.5 | Triplet | 2H | These protons are adjacent to the carbonyl group and a CH₂ group. |
| -N-CH₂- | ~2.8 | Triplet | 2H | These protons are adjacent to the nitrogen atom and a CH₂ group. |
| Cyclopentyl -CH- | ~2.9 - 3.1 | Multiplet | 1H | The proton on the carbon directly attached to the nitrogen is the most deshielded of the cyclopentyl protons. |
| Cyclopentyl -CH₂- | ~1.4 - 1.8 | Multiplet | 8H | The remaining eight protons of the cyclopentyl ring will appear as a complex multiplet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C=O (Ester) | ~172 - 174 | The carbonyl carbon of an ester typically appears in this downfield region.[2][3] |
| -OCH₃ (Ester) | ~51 - 52 | The methyl carbon of the ester is deshielded by the oxygen.[2] |
| Cyclopentyl -CH-N- | ~58 - 60 | The carbon atom of the cyclopentyl ring bonded to the nitrogen is significantly deshielded. |
| -N-CH₂- | ~45 - 47 | The carbon adjacent to the nitrogen is deshielded.[2] |
| -CH₂-C=O (Ester) | ~35 - 37 | The carbon adjacent to the ester carbonyl group. |
| Cyclopentyl -CH₂- | ~24 - 33 | The remaining four carbons of the cyclopentyl ring will have distinct signals in this range.[4][5] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[6]
| Functional Group | Expected Absorption (cm⁻¹) | Appearance | Rationale |
| N-H Stretch (Secondary Amine) | ~3300 - 3350 | Weak to medium, sharp | Characteristic for a secondary amine.[7][8][9][10][11][12] Primary amines would show two bands in this region.[7][9][10][12] |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong | From the CH₂ and CH groups of the cyclopentyl and propanoate chains.[6] |
| C=O Stretch (Ester) | ~1735 - 1750 | Strong, sharp | A strong absorption in this region is a clear indicator of the ester carbonyl group.[6][13][14][15][16][17] |
| C-O Stretch (Ester) | ~1160 - 1210 | Strong | Esters typically show a strong C-O stretching vibration.[13][14] |
| N-H Bend (Secondary Amine) | ~1550 - 1650 | Variable | This band can sometimes be observed for secondary amines. |
| C-N Stretch (Aliphatic Amine) | ~1020 - 1250 | Medium to weak | Characteristic of the stretching vibration of the carbon-nitrogen bond.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.
| Analysis | Expected Result | Rationale |
| Molecular Ion (M⁺) | m/z = 171.24 | The molecular weight of this compound (C₉H₁₇NO₂) is 171.24 g/mol .[18] The mass spectrum should show a peak corresponding to this mass. |
| Key Fragmentation Patterns | The molecule may fragment in predictable ways, such as loss of the methoxy group (-OCH₃) or cleavage of the bond between the cyclopentyl group and the nitrogen. |
Comparative Analysis: Distinguishing Product from Starting Materials
A crucial step in validation is comparing the spectroscopic data of the synthesized product with that of the starting materials, cyclopentylamine and methyl acrylate, to ensure the reaction has gone to completion and the product is pure.
Spectroscopic Data of Starting Materials
| Compound | ¹H NMR Highlights | ¹³C NMR Highlights | IR Highlights (cm⁻¹) | Molecular Weight ( g/mol ) |
| Cyclopentylamine | Broad NH₂ signal (~1.1 ppm), complex multiplets for cyclopentyl protons (~1.2-1.8 ppm), CH-N proton (~3.2 ppm).[19][20] | C-N carbon (~50-55 ppm), other cyclopentyl carbons (~23-34 ppm). | Strong, broad N-H stretch (two bands for primary amine) ~3300-3400, N-H bend ~1600.[19][21] | 85.15[19][22] |
| Methyl Acrylate | Vinyl protons (~5.8, 6.1, 6.4 ppm), methyl protons (~3.7 ppm).[23] | C=C carbons (~128, 130 ppm), C=O carbon (~166 ppm), OCH₃ carbon (~51 ppm). | C=O stretch ~1730, C=C stretch ~1635.[23] | 86.09[24][25] |
Key Differentiating Features
-
¹H NMR: The disappearance of the vinyl proton signals from methyl acrylate and the appearance of two new triplet signals for the -CH₂-CH₂- bridge are definitive indicators of product formation. The NH₂ signal of cyclopentylamine will be replaced by a single, broader NH signal.
-
¹³C NMR: The disappearance of the C=C signals from methyl acrylate and the appearance of new aliphatic carbon signals for the propanoate backbone confirm the reaction.
-
IR: The presence of a single, sharp N-H stretch around 3300-3350 cm⁻¹ confirms the formation of a secondary amine from a primary amine (which has two N-H stretches).[7][8][9][10][11][12] The C=C stretch from methyl acrylate at ~1635 cm⁻¹ should be absent in the purified product.
-
MS: The molecular ion peak at m/z = 171.24 will be significantly different from the molecular weights of the starting materials (85.15 and 86.09).
Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols should be followed.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile. The specific concentration will depend on the ionization technique used (e.g., ESI, EI).
Instrumentation and Data Acquisition
-
¹H and ¹³C NMR: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer should be used. Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Mass Spectrometry: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for ESI-MS or Electron Ionization for EI-MS) should be used.
Conclusion
The spectroscopic validation of synthesized this compound requires a systematic and comparative approach. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and Mass spectra and comparing them to the expected data and the spectra of the starting materials, researchers can confidently confirm the structure and assess the purity of their compound. This rigorous validation is a critical step in ensuring the reliability of subsequent research and development activities.
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Propanoate Esters
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] This guide provides an in-depth comparison of ¹H and ¹³C NMR spectral analysis as applied to propanoate esters, offering field-proven insights and experimental data to aid in the accurate characterization of these common structural motifs. We will delve into the nuances of chemical shifts, coupling constants, and spectral patterns, using methyl propanoate and ethyl propanoate as primary examples to illustrate key principles.
The Foundational Role of NMR in Ester Characterization
NMR spectroscopy operates on the principle of nuclear spin in the presence of an external magnetic field.[2] The chemical environment surrounding a nucleus influences its resonance frequency, providing a detailed fingerprint of the molecule's structure. For esters, NMR is particularly powerful in confirming the connectivity of the carbonyl group, the acyl chain, and the alkoxy group.[3][4]
¹H NMR Spectral Analysis of Propanoate Esters
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling).
Key Features of a Propanoate Ester ¹H NMR Spectrum:
-
Acyl Chain Protons: The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and typically appear as a quartet in the range of δ 2.2-2.4 ppm.[3][5] The terminal methyl protons (β-protons) of the propanoate group resonate further upfield, typically as a triplet around δ 1.1-1.2 ppm.[5]
-
Alkoxy Group Protons: The chemical shift of the protons on the carbon attached to the ester oxygen is highly dependent on the nature of the alkyl group.
-
For methyl propanoate , a sharp singlet is observed around δ 3.6-3.7 ppm for the methoxy protons.
-
For ethyl propanoate , the methylene protons of the ethoxy group appear as a quartet around δ 4.1 ppm, while the methyl protons are a triplet at approximately δ 1.2 ppm.[5]
-
Spin-Spin Coupling (J-coupling): A Window into Connectivity
The splitting of signals in ¹H NMR, known as J-coupling, arises from the interaction of non-equivalent protons on adjacent carbons.[2][6] The "n+1 rule" is a fundamental principle for interpreting these splitting patterns in first-order spectra.[6]
-
In the propanoate acyl chain, the α-methylene protons are adjacent to the β-methyl group (3 protons). Thus, their signal is split into a quartet (3+1=4).
-
Conversely, the β-methyl protons are adjacent to the α-methylene group (2 protons), resulting in a triplet (2+1=3).
-
A similar pattern is observed for the ethyl group in ethyl propanoate. The methylene protons are split by the methyl protons into a quartet, and the methyl protons are split by the methylene protons into a triplet.[5]
The magnitude of the coupling constant, J, measured in Hertz (Hz), is independent of the external magnetic field strength and provides valuable structural information.[2][7] For acyclic systems like propanoate esters, typical ³JHH coupling constants are in the range of 6-8 Hz.[8]
¹³C NMR Spectral Analysis of Propanoate Esters
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.[9][10]
Characteristic ¹³C Chemical Shifts in Propanoate Esters:
-
Carbonyl Carbon: The most deshielded carbon is the carbonyl carbon of the ester group, appearing in the range of δ 170-175 ppm.[9][11]
-
Alkoxy Carbon: The carbon attached to the ester oxygen resonates between δ 50-70 ppm. For methyl propanoate, this peak is around δ 51.5 ppm, while for ethyl propanoate, it is closer to δ 60 ppm.[9][11]
-
Acyl Chain Carbons: The α-carbon of the propanoate chain is found around δ 27-28 ppm, and the terminal β-methyl carbon is the most shielded, appearing at approximately δ 9 ppm.[11]
The electronegativity of the oxygen atoms significantly influences the chemical shifts, with carbons closer to the oxygen atoms appearing further downfield.[11][12]
Comparative Analysis: Methyl Propanoate vs. Ethyl Propanoate
The power of NMR spectroscopy lies in its ability to distinguish between closely related isomers. Let's compare the expected NMR data for methyl propanoate and ethyl propanoate.
| Compound | Structure | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |
| Methyl Propanoate | CH₃CH₂COOCH₃ | ~3.67 (s, 3H), ~2.32 (q, 2H), ~1.15 (t, 3H)[13] | ~174.9 (C=O), ~51.5 (OCH₃), ~27.5 (CH₂), ~9.2 (CH₃)[11] |
| Ethyl Propanoate | CH₃CH₂COOCH₂CH₃ | ~4.1 (q, 2H), ~2.3 (q, 2H), ~1.2 (t, 3H), ~1.1 (t, 3H)[5] | ~174 (C=O), ~60 (OCH₂), ~28 (CH₂CO), ~14 (OCH₂C H₃), ~9 ( C H₃CH₂)[14] |
Key Differentiating Features:
-
¹H NMR: The presence of a singlet around δ 3.7 ppm is characteristic of the methyl ester. In contrast, the ethyl ester exhibits an additional quartet and triplet corresponding to the ethoxy group. The quartet at a downfield shift of ~4.1 ppm is a clear indicator of the -OCH₂- group.[5][15]
-
¹³C NMR: While both have a carbonyl signal around δ 174 ppm, the signals for the alkoxy carbons are distinct. Methyl propanoate shows a peak around δ 51.5 ppm, whereas ethyl propanoate has a peak around δ 60 ppm and an additional upfield signal around δ 14 ppm for the terminal methyl of the ethyl group.[11][14]
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16]
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the propanoate ester for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[17]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar esters.[12][18]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[16] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[18][19]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard, with its proton and carbon signals set to 0.0 ppm.[6][12] Add a small amount of TMS to the sample, or use a solvent that already contains it.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 4 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.
-
Acquisition Time: Typically 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Number of Scans: Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.[17][19]
-
Relaxation Delay: A 2-5 second delay is recommended to ensure quantitative signal intensities, especially for quaternary carbons.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is needed to encompass the full range of carbon chemical shifts.[11]
Visualization of Concepts
Caption: General structure of a propanoate ester and its corresponding ¹H and ¹³C NMR signals.
Caption: Workflow for the interpretation of NMR spectra for structural elucidation.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural analysis of propanoate esters. By carefully examining chemical shifts, integration ratios, and spin-spin coupling patterns, researchers can confidently distinguish between isomers and confirm the identity of synthesized compounds. The methodologies and comparative data presented in this guide serve as a practical resource for scientists engaged in organic synthesis and drug development, ensuring the integrity and accuracy of their molecular characterizations.
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A Senior Application Scientist's Guide to the Reactivity of N-Substituted β-Alanine Esters
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of synthetic chemistry, N-substituted β-alanine esters serve as fundamental building blocks for a vast array of molecules, from peptidomimetics to specialized polymers. Their utility is largely dictated by the reactivity of the ester moiety, which is, in turn, intricately modulated by the nature of the substituent on the nitrogen atom.
This guide moves beyond simple protocols to provide a deep, mechanistic understanding of how different N-substituents—ranging from common protecting groups to complex aryl moieties—influence the chemical behavior of β-alanine esters. We will explore the interplay of electronic and steric effects, present validated experimental methods for comparing reactivity, and offer insights to help you select the optimal building block for your specific application.
The Heart of Reactivity: Understanding the Influences on the Ester Carbonyl
The reactivity of any ester is centered on the electrophilicity of its carbonyl carbon. This carbon is the target for nucleophilic attack in fundamental reactions like hydrolysis, aminolysis, and transesterification. In N-substituted β-alanine esters, the group attached to the nitrogen atom exerts a profound influence on this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: The Push and Pull of Electrons
The N-substituent's ability to donate or withdraw electron density is the primary determinant of the ester's reactivity. This is governed by two main phenomena: the inductive effect and the resonance effect.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like N-alkoxycarbonyls (e.g., Boc, Cbz) or N-sulfonyls (e.g., Tosyl) are strongly electron-withdrawing. They pull electron density away from the carbonyl carbon, increasing its partial positive charge (δ+). This heightened electrophilicity makes the ester significantly more susceptible to nucleophilic attack, thereby increasing its reactivity. Recent studies have even shown that attaching a cationic heterocycle directly to the carbonyl carbon can dramatically enhance ester reactivity, enabling reactions under exceptionally mild conditions.[2]
-
Electron-Donating Groups (EDGs): Conversely, N-alkyl or N-aryl groups are generally electron-donating. They push electron density towards the carbonyl carbon, reducing its electrophilicity and making the ester less reactive. While aryl groups can be withdrawing via induction, they can also donate electron density through resonance, and the net effect depends on the specific substitution pattern on the ring.[3]
Steric Hindrance: A Physical Barrier
The size and bulk of the N-substituent can physically block the trajectory of an incoming nucleophile. A large group like tert-butoxycarbonyl (Boc) presents a greater steric shield around the carbonyl center compared to a smaller group like an acetyl. This effect becomes particularly important when reacting with bulky nucleophiles.
Intramolecular Reactivity: Cyclization Pathways
The proximity of the N-H bond or other functionalities on the substituent can open pathways for intramolecular reactions, most notably cyclization to form dihydrouracils or other heterocyclic systems.[4][5] The propensity for these side reactions is also governed by the nature of the N-substituent, which can influence the nucleophilicity of the nitrogen atom.[6]
A Comparative Overview of Common N-Substituents
The choice of N-substituent is often dictated by its role as a protecting group in a larger synthetic scheme. However, understanding its inherent effect on the ester's reactivity is crucial for predicting reaction outcomes and optimizing conditions.
| N-Substituent | Common Abbreviation | Primary Effect | Expected Relative Reactivity | Key Considerations |
| tert-Butoxycarbonyl | Boc | Strong EWG; High Steric Bulk | Moderate to High | Steric hindrance can be a factor with bulky nucleophiles.[7][8] |
| Benzyloxycarbonyl | Cbz | Strong EWG; Moderate Steric Bulk | High | Generally more reactive than Boc-protected esters due to less steric bulk.[9] |
| Acetyl | Ac | Moderate EWG; Low Steric Bulk | High | Prone to hydrolysis under both acidic and basic conditions.[10] |
| Benzoyl | Bz | Moderate EWG | High | Often used in the synthesis of derivatives for biological evaluation. |
| Alkyl (e.g., Benzyl) | Bn | EDG; Moderate Steric Bulk | Low | The ester is less activated, requiring more forcing reaction conditions.[11] |
| Aryl (e.g., Phenyl) | Ph | Weak EDG/EWG (context-dependent) | Low to Moderate | Reactivity is influenced by substituents on the aryl ring. Can be prone to cyclization.[4][5] |
| Tosyl | Ts | Very Strong EWG; High Steric Bulk | Very High | Significantly activates the ester but can be difficult to remove.[12] |
This table provides a generalized comparison. Absolute reactivity is dependent on the specific ester group (e.g., methyl vs. ethyl vs. tert-butyl), solvent, and reaction conditions.
Validated Experimental Protocols for Reactivity Comparison
To move from theoretical prediction to empirical validation, standardized assays are essential. The following protocols are designed to be robust and self-validating, providing a clear framework for comparing the reactivity of different N-substituted β-alanine esters in your own laboratory.
Protocol 1: Comparative Hydrolysis Rate by pH-Stat Titration
This kinetic experiment measures the rate of acid production during ester hydrolysis, allowing for a quantitative comparison of ester lability under basic conditions.
Rationale: The pH-stat method maintains a constant pH by titrating the carboxylic acid product with a standard base as it is formed. The rate of base addition is directly proportional to the reaction rate. This provides a real-time, continuous measure of the hydrolysis kinetics.[13]
Materials:
-
N-substituted β-alanine esters (e.g., N-Boc-β-alanine methyl ester, N-Cbz-β-alanine methyl ester)
-
Solvent: 1:1 Dioxane/Water or Acetonitrile/Water
-
Titrant: 0.01 M NaOH (standardized)
-
pH-Stat apparatus (autotitrator) with a calibrated pH electrode
-
Thermostatted reaction vessel
Procedure:
-
Setup: Calibrate the pH electrode and set up the autotitrator to maintain a constant pH of 10.0. Thermostat the reaction vessel to 25.0 ± 0.1 °C.
-
Reaction Initiation: Add 20 mL of the solvent mixture to the vessel. Allow it to equilibrate thermally.
-
Substrate Addition: Accurately prepare a 1.0 M stock solution of the ester in the organic solvent (dioxane or acetonitrile). Inject 200 µL of the stock solution into the reaction vessel to achieve a final concentration of 10 mM.
-
Data Collection: Start the titration immediately. Record the volume of NaOH added over time. The reaction is typically followed for at least 2-3 half-lives or until the rate of base addition becomes negligible.
-
Analysis: Plot the volume of titrant vs. time. The initial slope of this curve is proportional to the initial reaction rate. For a pseudo-first-order reaction (with [OH⁻] constant), a plot of ln([Ester]t/[Ester]₀) vs. time will yield a straight line with a slope of -k_obs. Compare the observed rate constants (k_obs) for different esters.
Protocol 2: Competitive Aminolysis Assay by HPLC
This method provides a direct head-to-head comparison of two different esters competing for a limited amount of a nucleophile.
Rationale: By reacting two esters simultaneously in the same flask with a sub-stoichiometric amount of an amine, the ratio of the resulting amide products directly reflects the relative reactivity of the starting esters. HPLC is the ideal analytical tool for separating and quantifying the components of the reaction mixture.
Materials:
-
Ester A (e.g., N-Boc-β-alanine methyl ester)
-
Ester B (e.g., N-Cbz-β-alanine methyl ester)
-
Amine Nucleophile (e.g., Benzylamine)
-
Solvent: Anhydrous Acetonitrile
-
Internal Standard (e.g., Naphthalene)
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solutions: Prepare 100 mM stock solutions of Ester A, Ester B, Benzylamine, and the Internal Standard in anhydrous acetonitrile.
-
Reaction: In a vial, combine 500 µL of Ester A stock, 500 µL of Ester B stock, and 100 µL of the Internal Standard stock.
-
Initiation: To start the reaction, add 250 µL of the Benzylamine stock solution (0.5 equivalents relative to each ester). Start a timer.
-
Time Points: At designated time points (e.g., 10, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately add it to a vial containing 450 µL of the Quenching Solution. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that cleanly separates both starting esters, both amide products, the amine, and the internal standard.
-
Data Analysis: Using the internal standard for calibration, determine the concentration of each amide product at each time point. The ratio of [Amide Product A] / [Amide Product B] provides a direct measure of the relative reactivity of Ester A vs. Ester B.
Concluding Remarks
The N-substituent on a β-alanine ester is not a passive spectator; it is an active director of the molecule's chemical fate. By understanding the principles of electronic activation, steric hindrance, and potential intramolecular pathways, chemists can make more informed decisions. Electron-withdrawing groups like Cbz and Boc enhance reactivity, making them suitable for reactions under mild conditions, while electron-donating alkyl groups result in more stable esters that require more forcing conditions to react.
The provided protocols offer a robust framework for quantifying these differences, empowering you to select or design the β-alanine derivative with the precise reactivity profile required for your synthetic goals, ultimately accelerating your research and development efforts.
References
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Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-16. [Link]
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Das, D., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 6, 27519. [Link]
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Kim, D., et al. (2024). Charge-Enhanced Reactivity of Esters by a Cationic Substituent. Organic Letters. [Link]
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RSC Education. Making esters from alcohols and acids. Royal Society of Chemistry. [Link]
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Clarke, D. D., & Roth, H. J. (1975). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. International Journal of Peptide and Protein Research, 7(6), 461-6. [Link]
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Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 749-756. [Link]
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Kumar, A., et al. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 5(3), 159-167. [Link]
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Anusevicius, K., Vaickelioniene, R., & Mickevicius, V. (2012). UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXYETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. Chemistry of Heterocyclic Compounds, 48(7), 1126-1128. [Link]
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Storer, A. C., Angus, R. H., & Carey, P. R. (1988). Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. Biochemistry, 27(1), 264-8. [Link]
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Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1198220. [Link]
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Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]
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E-M. Cory, et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 197(1), 125-32. [Link]
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Drake, N. L., & McElvain, S. M. (1926). An Improved Synthesis of β-Alanine. Journal of the American Chemical Society, 48(8), 2225–2227. [Link]
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Quora. (2022). What makes esters more reactive towards hydrolysis than other common functional groups? [Link]
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Lee, J., & Oh, J. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Tetrahedron Letters, 52(48), 6421-6424. [Link]
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Wikipedia. (2023). β-Alanine. [Link]
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ResearchGate. (2025). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. [Link]
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MDPI. (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]
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ResearchGate. (2015). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). [Link]
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Bechet, J. J., et al. (1973). The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. European Journal of Biochemistry, 35(3), 527-32. [Link]
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Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]
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Khan Academy. Reactivity of carboxylic acid derivatives. [Link]
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A Guide to Predicting the Mass Spectrometry Fragmentation of Methyl 3-(cyclopentylamino)propanoate
In the landscape of drug development and metabolic studies, the unambiguous identification of novel or modified small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, with the fragmentation patterns generated by methods like electron ionization (EI) providing a veritable fingerprint of a molecule's structure. This guide provides an in-depth analysis of the predicted fragmentation pattern of Methyl 3-(cyclopentylamino)propanoate, a molecule featuring both a secondary amine and a methyl ester. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting the mass spectra of this and structurally related compounds.
Our approach will be grounded in the fundamental principles of mass spectrometry, explaining the causality behind the predicted fragmentation pathways. We will also present a comparative analysis with structurally similar compounds to highlight the unique spectral features of our target molecule.
Predicted Fragmentation Pathways of this compound
The structure of this compound presents two key functional groups that will dictate its fragmentation under electron ionization: a secondary amine and a methyl ester. The interplay of these groups leads to a series of characteristic fragmentation pathways.
The molecular ion (M+) of this compound is expected at an m/z of 171, corresponding to its molecular weight. As a compound with a single nitrogen atom, it follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][2]
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage (α-Cleavage) adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for aliphatic amines.[1][2][3] The cleavage of the C-C bond alpha to the nitrogen atom is favored due to the formation of a resonance-stabilized iminium cation. For this compound, two primary α-cleavage routes are possible:
-
Loss of the cyclopentyl ring: This pathway involves the cleavage of the bond between the nitrogen and the cyclopentyl ring, leading to the formation of a stable iminium ion at m/z 102 . This is predicted to be a major fragment.
-
Cleavage within the propanoate chain: The C-C bond between the nitrogen-bearing carbon and the adjacent methylene group can cleave, resulting in a resonance-stabilized iminium ion at m/z 114 .
-
-
Fragmentation of the Ester Group: The methyl ester functionality will also direct fragmentation.[2] Key fragmentation patterns for esters include:
-
Loss of the methoxy group (-OCH3): Cleavage of the C-O bond can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z 140 .
-
Formation of the methoxycarbonyl ion: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can produce the characteristic methyl ester fragment at m/z 59 ([CH3OCO]+).[3]
-
-
McLafferty Rearrangement: While less likely to be the base peak, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the γ-position (in the cyclopentyl ring) to the carbonyl oxygen, followed by the elimination of a neutral alkene.
The following Graphviz diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound.
Comparative Analysis with Structurally Related Compounds
| Compound/Fragment | Key Fragmentation Pathways | Expected Key Fragments (m/z) | Reference |
| This compound (Predicted) | α-cleavage at the amine, ester fragmentation. | 114 (base peak) , 102, 140, 59, 84 | N/A |
| Ethyl 3-(cyclohexylamino)propanoate | Similar α-cleavage and ester fragmentation, with mass shifts due to the larger alkyl groups. | Base peak likely at m/z 128 (from α-cleavage). | [4] |
| N-methyl-beta-alanine | Fragmentation of the amino acid backbone without the N-alkyl group. | Fragments related to the loss of the carboxyl group and cleavage of the C-C backbone. | [5] |
| Secondary Amines (general) | Dominant α-cleavage adjacent to the nitrogen. | Varies with alkyl substituents. | [1][2] |
| Methyl Esters (general) | Loss of the alkoxy group, formation of m/z 59. | m/z 59 is a common indicator. | [3] |
This comparative table highlights that the base peak in the mass spectrum of this compound is likely to arise from α-cleavage at the nitrogen, a hallmark of secondary amines. The presence of fragments at m/z 59 and 140 would provide strong evidence for the methyl ester functionality.
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed.
GC-MS Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and the major fragment ions.
The following diagram outlines the general workflow for this experimental approach.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by characteristic cleavages directed by its secondary amine and methyl ester functionalities. The most prominent fragmentation pathway is expected to be α-cleavage adjacent to the nitrogen atom, leading to a base peak at m/z 114. The presence of other key fragments, such as those at m/z 102, 140, and 59, would serve to confirm the overall structure of the molecule. This guide provides a robust framework for researchers to interpret the mass spectrum of this compound and to design appropriate analytical methodologies for its identification and characterization.
References
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β-Alanine, N-(3-cyclopentylpropionyl)-, ethyl ester. NIST WebBook. [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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N-methyl-beta-alanine. PubChem. [Link]
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β-Alanine, N-cyclohexylcarbonyl-, pentyl ester. NIST WebBook. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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The Nexus of Discovery: A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Chemical Databases
For the modern researcher, raw experimental data is not the final destination, but a crucial waypoint on the journey to groundbreaking discovery. The true power of this data is unlocked when it is contextualized, validated, and integrated with the vast repositories of global chemical and biological knowledge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively cross-reference their experimental findings with established chemical databases, transforming isolated data points into a cohesive, actionable narrative.
Introduction: Beyond the Benchtop - The Imperative of Data Integration
In the fast-paced world of drug discovery and chemical biology, the ability to rapidly and accurately interpret experimental results is paramount. A single bioassay hit or a novel compound synthesized in the lab holds immense potential, but its true value is only realized when placed within the broader landscape of existing scientific knowledge. Cross-referencing experimental data with chemical databases is no longer a supplementary step but a core component of the research lifecycle. It is the process that validates our findings, reveals novel biological insights, and ultimately, accelerates the translation of laboratory discoveries into tangible therapeutic solutions.[1][2]
This guide will navigate the critical steps of this process, from the initial curation of your experimental data to the sophisticated analysis of integrated datasets. We will explore the rationale behind choosing the right database for your specific research question and provide practical, step-by-step protocols for querying these resources and interpreting the results. Our focus will be on not just the "how," but the "why," empowering you to make informed decisions that enhance the scientific rigor and impact of your work.
The Foundation of Trust: Data Curation and Validation
Best Practices in Experimental Data Curation
Before your data can be compared to the wealth of information in public repositories, it must be organized, standardized, and thoroughly documented.[3][4][5] This process, known as data curation, ensures that your data is Findable, Accessible, Interoperable, and Reusable (FAIR).[6]
Key Curation Steps:
-
Standardize Chemical Representations: Ensure all chemical structures are represented in a consistent, machine-readable format. The two most widely used formats are SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier).[7] The use of a standardized format is crucial for accurate structure matching in databases.
-
Adopt Standard Data Formats: For tabular data, use non-proprietary formats like CSV (Comma-Separated Values) or TSV (Tab-Separated Values). For chemical structures, the SDF (Structure-Data File) format is a common standard.[8] Adhering to these standards facilitates seamless data submission and integration with various platforms.[6]
-
Comprehensive Metadata: Accompany your data with detailed metadata. This should include a clear description of the experimental protocol, the instrumentation used, and any data processing steps.[9] Well-documented metadata is essential for others to understand and reproduce your findings.
Validating Your Experimental Data: A Multi-faceted Approach
Data validation is the process of ensuring the accuracy and reliability of your experimental results. The specific validation procedures will vary depending on the experimental technique.
For High-Throughput Screening (HTS) Data:
HTS campaigns generate vast amounts of data, making rigorous quality control essential.[10] Key considerations include:
-
Hit Confirmation: Primary hits from HTS should be confirmed through secondary assays to eliminate false positives.[10]
-
Dose-Response Analysis: For confirmed hits, generating dose-response curves is crucial for determining potency (e.g., IC50, EC50).[11]
-
Data Normalization: HTS data can be prone to systematic errors. Proper normalization techniques are necessary to ensure the reliability of the results.[12]
For Spectroscopic Data (NMR and Mass Spectrometry):
-
NMR Data: When comparing experimental NMR spectra to database entries, it's crucial that the data was acquired under similar conditions.[13] Databases like the Human Metabolome Database (HMDB) provide a valuable resource for this comparison.[13][14] The raw free induction decay (FID) files should be retained as they contain the most complete information.[15]
-
Mass Spectrometry Data: Quality control in mass spectrometry involves monitoring key parameters like mass accuracy and peptide length distribution.[16] Regular analysis of quality control samples is imperative to ensure instrument performance and data reliability.[8][17]
Choosing Your Compass: Selecting the Right Chemical Database
The landscape of chemical databases is vast and diverse, with each resource offering unique strengths and focuses.[1][18][19] Selecting the appropriate database is a strategic decision that will significantly impact the insights you can glean from your data.
| Database | Primary Focus | Key Data Types | Strategic Use Case |
| PubChem | A comprehensive public repository of chemical substances and their biological activities.[19] | Chemical structures, bioassay results, physical properties, patents.[20] | Initial discovery, data aggregation, finding links to literature and other NCBI databases.[21] |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties.[1] | Bioactivity data (IC50, Ki, Kd), ADMET properties, clinical trial information.[22] | Drug discovery, identifying structure-activity relationships, exploring drug repurposing candidates.[9][22] |
| DrugBank | A comprehensive, expert-curated resource on drugs and drug targets.[2][23] | Drug targets, mechanisms of action, pharmacogenomics, drug-drug interactions.[2][23] | Understanding drug mechanisms, identifying potential drug targets, exploring drug repurposing.[2][23][24] |
| ChEBI | A dictionary and ontology of Chemical Entities of Biological Interest.[7][25] | Standardized chemical terminology, chemical structures, and their relationships.[7][26][27] | Standardizing chemical nomenclature, ensuring data interoperability.[7][26][28] |
Rationale for Selection:
-
For broad, exploratory searches and to link your compound to a wide range of biological data, PubChem is an excellent starting point.[21]
-
If your research is focused on drug discovery and you have quantitative bioactivity data, ChEMBL 's curated dataset is invaluable.[22]
-
To understand the mechanism of action of a compound or to identify its potential targets, DrugBank provides a wealth of expertly curated information.[2][23]
-
To ensure the consistent and standardized representation of your chemical entities, referencing ChEBI is a best practice.[7][26]
The Workflow: A Step-by-Step Guide to Cross-Referencing
This section provides a detailed, practical workflow for cross-referencing your experimental data with chemical databases. We will use a hypothetical scenario of having identified a novel kinase inhibitor from a high-throughput screen.
Step 1: Data Preparation and Formatting
-
Structure Standardization: Convert the chemical structure of your hit compound into a SMILES string. For example, CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C4=CC=CC=N4.
-
Data Tabulation: Organize your experimental data in a CSV file. Include columns for the compound identifier (SMILES), the assay target (e.g., Kinase XYZ), the type of measurement (e.g., IC50), and the value.
Step 2: Programmatic Database Querying
We will use the Python library requests to interact with the PubChem and ChEMBL APIs. The rdkit library will be used for chemical structure manipulation.
Workflow Diagram:
Caption: A generalized workflow for cross-referencing experimental data with chemical databases.
Python Protocol for Querying PubChem and ChEMBL:
Step 3: Data Integration and Analysis
The real power of cross-referencing lies in the integration and comparative analysis of the retrieved data.
Structure and Substructure Matching:
Using libraries like RDKit, you can perform substructure searches to identify compounds in the databases that share key chemical features with your experimental compound. This can help in understanding the structure-activity relationship (SAR).
Bioactivity Comparison:
Compare the bioactivity profile of your compound with those of structurally similar compounds from the databases. This can reveal:
-
On-target validation: If similar compounds in the database show activity against your target of interest, it strengthens the validity of your findings.
-
Off-target prediction: If similar compounds have known off-target activities, it provides a list of potential off-targets for your compound that should be experimentally validated.[29]
Target Identification and Pathway Analysis:
If your initial screen was phenotypic (i.e., you observed a cellular effect without knowing the direct target), cross-referencing can help in target identification. Databases like DrugBank and ChEMBL link compounds to their known targets.[22][23] By identifying the targets of structurally similar compounds, you can generate a list of putative targets for your experimental compound. These targets can then be mapped to biological pathways using resources like KEGG and Reactome to understand the potential mechanism of action.[30][31]
Case Study: Uncovering Off-Target Effects of a Kinase Inhibitor
A research group develops a novel inhibitor for Kinase A, a known cancer target. Initial in-vitro assays show high potency and selectivity.
Cross-Referencing Workflow:
-
Database Search: They perform a similarity search in ChEMBL for compounds with a similar chemical scaffold.
-
Data Retrieval: The search returns several approved drugs that, while structurally similar, are known to inhibit Kinase B, a protein involved in cardiac function.
-
Experimental Validation: Based on this information, the researchers test their novel inhibitor against Kinase B and find that it has significant off-target activity.
Conclusion: From Data to Discovery
The journey from a single experimental result to a profound scientific discovery is paved with the careful integration and interpretation of data. By embracing a systematic and rigorous approach to cross-referencing your experimental findings with the wealth of information in chemical databases, you can elevate the quality, impact, and trustworthiness of your research. This guide provides a foundational framework, but the true power lies in the inquisitive and analytical mindset of the researcher. As you navigate this nexus of experimental and database information, you will not only validate your own findings but also contribute to the collective knowledge that drives scientific progress.
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de Matos, P., et al. (2007). ChEBI: a database and ontology for chemical entities of biological interest. Nucleic acids research, 36(Database issue), D344–D350. [Link]
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Fabregat, A., et al. (2018). The Reactome Pathway Knowledgebase. Nucleic acids research, 46(D1), D649–D655. [Link]
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Wishart, D. S., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic acids research, 36(Database issue), D901–D906. [Link]
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Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945–D954. [Link]
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Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074–D1082. [Link]
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Hastings, J., et al. (2013). The ChEBI reference database and ontology for biologically relevant chemistry: enhancements for 2013. Nucleic acids research, 41(Database issue), D456–D463. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
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Ma, Z., et al. (2019). Quality control validation of mass spectrometry (MS) data. ResearchGate. [Link]
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Falcon Scientific Editing. (2023, September 6). Research Data Repositories: Best Practices and Benefits. [Link]
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Günther, S., et al. (2021). Overlap of compound hits between different drug repurposing screening campaigns for SARS-CoV-2. iScience, 24(5), 102439. [Link]
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For researchers and professionals in drug development, the exploration of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for evaluating the biological activity of Methyl 3-(cyclopentylamino)propanoate, a β-amino acid ester with potential as a scaffold in medicinal chemistry. While specific biological data for this compound is not extensively documented in publicly available literature, its structure suggests potential interactions with biological targets. This guide, therefore, outlines a robust, experimentally-driven approach to characterize its activity profile in comparison to structurally related analogs.
The core of this guide is a proposed research plan, detailing the rationale behind experimental choices and providing validated protocols for key assays. By understanding the structure-activity relationships (SAR) within this chemical series, researchers can gain valuable insights into the compound's potential therapeutic applications and liabilities.
Rationale for Comparative Analysis and Selection of Analogs
To understand the biological significance of this compound's structural features, a comparative analysis with related compounds is essential. The selection of these analogs is crucial for elucidating the contribution of different moieties to the overall activity. The following compounds are proposed for a comparative study:
-
Methyl 3-(cyclohexylamino)propanoate: To assess the impact of ring size in the cycloalkyl group.
-
Ethyl 3-(cyclopentylamino)propanoate: To evaluate the effect of altering the ester group.
-
Methyl 3-(cyclopentyl(methyl)amino)propanoate: To probe the influence of N-alkylation on activity.
-
3-(Cyclopentylamino)propanoic acid: To understand the contribution of the methyl ester functionality.
This selection allows for a systematic investigation of how modifications to the cyclopentyl ring, the ester group, and the amino group affect biological activity.
Proposed Biological Screening Cascade
A tiered screening approach is recommended to efficiently characterize the biological profile of these compounds. This cascade will begin with an assessment of potential neurological activity, a common feature of small amine-containing molecules, followed by a fundamental evaluation of cytotoxicity.
Primary Screening: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of these enzymes can have therapeutic effects in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1] Given the structural resemblance of our target compounds to known MAO inhibitors, this is a logical starting point for biological evaluation.
A fluorescence-based assay is a sensitive and high-throughput method for screening potential MAO inhibitors.[2][3] The principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[4][5]
Caption: Workflow for the fluorescence-based monoamine oxidase (MAO) inhibition assay.
This protocol is adapted from commercially available kits and established methodologies.[6][7]
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and known inhibitors (e.g., Selegiline for MAO-B) in DMSO.
-
Reconstitute lyophilized MAO-B enzyme in the provided assay buffer.
-
Prepare the MAO-B substrate solution containing the substrate (e.g., Tyramine), a developer, and a fluorescent probe (e.g., GenieRed Probe) in the assay buffer.
-
-
Assay Procedure:
-
Add test compounds at various concentrations, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 96-well black plate.
-
Add the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode at 37°C for 10-40 minutes.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Secondary Screening: Cytotoxicity Assessment
Cytotoxicity assays are fundamental in early drug discovery to evaluate the potential of a compound to cause cell death.[8][9][10] A widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[11] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Caption: Workflow for the MTT cytotoxicity assay.
This protocol is based on standard and widely accepted methodologies.[12][13]
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 for general toxicity or a cancer cell line if evaluating anti-cancer potential) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.
-
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data obtained from the MAO inhibition and cytotoxicity assays should be tabulated for a clear comparison of the compounds' activities.
Table 1: Hypothetical Biological Activity Data for this compound and Analogs
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Cytotoxicity CC50 (µM) |
| This compound | ||||
| Methyl 3-(cyclohexylamino)propanoate | ||||
| Ethyl 3-(cyclopentylamino)propanoate | ||||
| Methyl 3-(cyclopentyl(methyl)amino)propanoate | ||||
| 3-(Cyclopentylamino)propanoic acid |
-
Effect of Cycloalkyl Ring Size: Comparing the cyclopentyl and cyclohexyl analogs will reveal if a larger, more lipophilic ring enhances or diminishes MAO inhibitory activity and cytotoxicity.
-
Role of the Ester Group: The difference in activity between the methyl and ethyl esters, and the corresponding carboxylic acid, will highlight the importance of this functional group for target engagement and cell permeability.
-
Impact of N-Alkylation: The N-methyl analog will provide insight into whether substitution on the nitrogen atom is tolerated and how it affects the compound's biological profile.
Conclusion
This guide presents a systematic and scientifically rigorous approach to characterizing the biological activity of this compound and its analogs. By employing validated in vitro assays for MAO inhibition and cytotoxicity, researchers can generate crucial data to understand the compound's potential as a pharmacological agent. The proposed comparative analysis will enable the elucidation of key structure-activity relationships, guiding future optimization efforts in the pursuit of novel therapeutics. This framework underscores the importance of a logical, data-driven strategy in the early stages of drug discovery.
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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PubMed. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]
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Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]
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ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
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A Comparative Guide to the Stereochemistry of Methyl 3-(Cyclopentylamino)propanoate Reactions
For researchers, scientists, and professionals in drug development, the precise control and assessment of stereochemistry are paramount. Chiral β-amino esters, such as methyl 3-(cyclopentylamino)propanoate, are valuable building blocks in medicinal chemistry. The spatial arrangement of substituents around the chiral center can profoundly influence a molecule's biological activity, making stereochemical control a critical aspect of synthesis and analysis. This guide provides an in-depth comparison of methodologies for synthesizing and assessing the stereochemistry of reactions involving this compound and its analogs, grounded in experimental data and mechanistic insights.
The Significance of Stereoisomerism in Drug Design
The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to selectively synthesize and accurately quantify the stereoisomers of key intermediates like this compound is not merely an academic exercise but a regulatory and clinical necessity.
I. Comparative Analysis of Stereoselective Synthetic Routes
The synthesis of enantiomerically enriched this compound can be approached through several strategies. Here, we compare two prominent methods: the Aza-Michael addition and biocatalytic reductive amination, highlighting the causality behind the experimental choices.
Asymmetric Aza-Michael Addition: A Powerful C-N Bond Forming Strategy
The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, is a direct and atom-economical method for synthesizing β-amino esters.[1] Achieving high stereoselectivity in this reaction is key to producing enantiomerically pure products.
A common approach involves the use of a chiral auxiliary or a chiral catalyst. For instance, the conjugate addition of cyclopentylamine to methyl acrylate can be mediated by a chiral catalyst to induce facial selectivity in the attack on the prochiral enoate.
Conceptual Workflow for Asymmetric Aza-Michael Addition:
Caption: Asymmetric Aza-Michael Addition Workflow.
Experimental Protocol: Catalytic Asymmetric Aza-Michael Addition
-
To a solution of methyl acrylate (1.0 mmol) and the chiral catalyst (e.g., a chiral phosphoric acid, 5 mol%) in a suitable solvent (e.g., toluene, 2 mL) at -20 °C, add cyclopentylamine (1.2 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is conducted at a reduced temperature to enhance the energy difference between the diastereomeric transition states, thereby increasing the enantioselectivity.
-
Chiral Catalyst: The catalyst forms a transient chiral complex with the reactants, creating a chiral environment that directs the nucleophilic attack of the amine from a specific face of the acrylate.
-
Solvent: The choice of a non-polar solvent like toluene can maximize the effectiveness of hydrogen-bonding interactions between the catalyst and the substrates, which is often crucial for high stereocontrol.
Biocatalytic Reductive Amination: A Green Chemistry Approach
Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), offer a highly selective and environmentally benign alternative for the synthesis of chiral amines and their derivatives. This approach involves the reductive coupling of a keto-ester with an amine.
Comparative Data for Synthetic Methods:
| Method | Typical Enantiomeric Excess (ee) | Key Advantages | Key Limitations |
| Asymmetric Aza-Michael Addition | 85-99% | Broad substrate scope, well-established. | May require expensive catalysts and cryogenic conditions. |
| Biocatalytic Reductive Amination | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited by enzyme specificity, requires specialized equipment. |
II. Comparative Analysis of Stereochemical Assessment Techniques
Once the chiral β-amino ester is synthesized, its stereochemical purity must be rigorously assessed. The two most common and powerful techniques for this are chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[2] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Conceptual Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC Analysis Workflow.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating chiral amines and amino esters.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm for the ester carbonyl group).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
NMR Spectroscopy with Chiral Resolving Agents
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for physical separation.[3][4] This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, or by forming diastereomeric complexes with a chiral solvating agent. These diastereomers will have distinct NMR spectra.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
In an NMR tube, dissolve the enantioenriched this compound (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton or fluorine atom in the newly formed diastereomeric amides.
-
Integrate the signals for each diastereomer. The ratio of the integrals corresponds to the enantiomeric ratio of the original β-amino ester.
Comparative Data for Analytical Techniques:
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision, can be used for preparative separation. | Requires method development, expensive columns. |
| NMR with Chiral Agents | Formation of diastereomers with distinct NMR signals.[4] | Rapid analysis, no separation needed, can provide structural information. | May require derivatization, potential for kinetic resolution, lower accuracy than HPLC for very high ee values. |
III. Influence of Stereochemistry on Subsequent Reactions
The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of more complex molecules, this stereocenter can act as a control element.
Consider the intramolecular cyclization of a derivative of this compound. The pre-existing stereocenter can influence the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer of the cyclic product. This principle, known as substrate-controlled diastereoselection, is a cornerstone of modern asymmetric synthesis.
Logical Relationship in Substrate-Controlled Cyclization:
Caption: Substrate-Controlled Diastereoselective Cyclization.
The choice of reaction conditions, such as the nature of the base or Lewis acid used to promote cyclization, can further enhance this diastereoselectivity. By carefully selecting both the substrate's absolute configuration and the reaction conditions, chemists can achieve high levels of control over the stereochemistry of the final product.
Conclusion
The stereochemical integrity of molecules like this compound is a critical consideration in modern drug discovery and development. This guide has compared key methodologies for the stereoselective synthesis and analysis of this important class of compounds. The choice between synthetic strategies, such as asymmetric aza-Michael addition and biocatalysis, will depend on factors including substrate scope, cost, and desired level of "greenness." Similarly, the selection of an analytical technique, be it the high-precision of chiral HPLC or the rapidity of NMR with chiral resolving agents, will be dictated by the specific requirements of the research. A thorough understanding of these comparative advantages and the underlying chemical principles is essential for any scientist working in this field.
References
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Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(9), 1628-1631. [Link]
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Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 353-359. [Link]
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Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 239-248. [Link]
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Bhattacharjee, S., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. [Link]
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Simplício, A. L., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. [Link]
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Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(13), 5195-5199. [Link]
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Gutiérrez-García, J. D. M., et al. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). Journal of the Brazilian Chemical Society, 12(5), 654-659. [Link]
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A Comparative Guide to HPLC and GC-MS for the Purity Assessment of Methyl 3-(cyclopentylamino)propanoate
Executive Summary
The rigorous assessment of purity for pharmaceutical intermediates like Methyl 3-(cyclopentylamino)propanoate is a cornerstone of drug development, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this secondary amine ester. We move beyond mere procedural descriptions to explore the fundamental causality behind methodological choices, offering a strategic framework for leveraging these techniques in a complementary, scientifically sound manner. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and compliant analytical workflows.
Introduction: The Analyte and the Analytical Imperative
This compound: A Key Building Block
This compound is a chemical intermediate used in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its structure, featuring a secondary amine and an ester functional group, presents a unique set of analytical challenges and considerations. The secondary amine is susceptible to oxidation and side reactions, while the ester is prone to hydrolysis. Potential impurities can arise from the synthesis process, such as unreacted starting materials, by-products from side reactions, or degradation products formed during storage.
Why Purity Assessment is Non-Negotiable
In pharmaceutical development, the purity of an intermediate directly dictates the purity of the final API. Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the drug substance, or interfere with downstream manufacturing processes. Regulatory bodies like the FDA and EMA mandate stringent purity control, making the validation of analytical methods a critical part of the development lifecycle.[3][4]
HPLC and GC-MS: A Tale of Two Techniques
The choice of analytical technique is governed by the physicochemical properties of the analyte and the potential impurities.[5]
-
High-Performance Liquid Chromatography (HPLC) is the default workhorse for non-volatile and thermally labile compounds, making it an obvious first choice for analyzing this compound.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for the analysis of volatile and semi-volatile compounds. While the target analyte itself is not ideally suited for direct GC analysis due to its polarity and hydrogen-bonding capabilities, GC-MS is the gold standard for identifying volatile impurities and residual solvents.[4][5] Furthermore, with chemical modification (derivatization), the analyte itself can be made amenable to GC-MS analysis, unlocking the high separation efficiency of capillary GC and the definitive identification power of mass spectrometry.
This guide will dissect the application of both techniques, not as competitors, but as complementary partners in achieving a complete and trustworthy purity profile.
The Science of Separation: A Priori Considerations
The Logic of HPLC: Taming Polarity
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For an analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.
-
Causality: The molecule has both polar (amine, ester) and non-polar (cyclopentyl ring, alkyl chain) regions. A C18 (octadecylsilyl) stationary phase provides a non-polar surface that interacts with the non-polar parts of the molecule. By using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), we can elute the compound from the column. The separation of impurities is achieved by finely tuning the mobile phase composition, allowing more polar impurities to elute earlier and more non-polar impurities to be retained longer. UV detection is suitable due to the presence of the carbonyl group in the ester, which acts as a chromophore, albeit a weak one.
The Challenge of GC-MS: Overcoming Polarity and Volatility
GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous state.[7] The primary obstacles for the direct GC analysis of this compound are:
-
Low Volatility: The molecule's molecular weight and polar functional groups result in a relatively high boiling point.
-
Active Hydrogens: The hydrogen on the secondary amine is "active," meaning it can form hydrogen bonds. This leads to undesirable interactions with the GC system (e.g., adsorption on the column), resulting in poor peak shape (tailing) and inaccurate quantification.[8]
-
The Solution: Derivatization: To overcome these issues, we must chemically modify the molecule in a process called derivatization.[9] The goal is to replace the active amine hydrogen with a non-polar, bulky group.[10] This modification increases volatility and shields the polar amine, dramatically improving its chromatographic behavior.[11] Common derivatization strategies include acylation or silylation.
dot digraph "Purity_Assessment_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Purity Assessment Workflow Diagram
Validated Methodologies: From Theory to Practice
The protocols described below are grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, specificity, and robustness.[12][13]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantification of this compound (assay) and the detection of non-volatile impurities.
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: Provides excellent retention and separation for compounds of moderate polarity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine by minimizing tailing.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
Rationale: A gradient is essential to elute a wide range of potential impurities with varying polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Ensures reproducible retention times.
-
Detection Wavelength: 210 nm. Rationale: The ester carbonyl group provides UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is tailored for identifying and quantifying volatile impurities and, after derivatization, the main component itself.
Step-by-Step Protocol:
-
Derivatization (Acylation):
-
a. To 1 mg of the sample in a vial, add 200 µL of anhydrous Ethyl Acetate.
-
b. Add 100 µL of Trifluoroacetic Anhydride (TFAA).[8] Rationale: TFAA is a highly reactive acylation reagent that converts the secondary amine to a stable, volatile trifluoroacetyl derivative.
-
c. Cap the vial tightly and heat at 60 °C for 20 minutes.
-
d. Cool to room temperature. The sample is now ready for injection.
-
-
Instrumentation: GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
-
Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This "5% phenyl" phase is a robust, general-purpose column suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading from the high concentration of the main component.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI provides reproducible fragmentation patterns for library matching and structural elucidation.
-
Scan Range: 40-450 m/z.
-
Performance Metrics: A Head-to-Head Comparison
To provide an objective comparison, we present typical validation data for both methodologies. These values are illustrative and represent what a well-validated method should achieve.
| Validation Parameter | HPLC-UV Method | GC-MS Method (Derivatized) | Expert Commentary |
| Specificity | High. Demonstrated by peak purity analysis and resolution from known impurities. | Very High. Mass spectral data provides definitive identification, easily distinguishing co-eluting peaks. | GC-MS offers superior specificity due to the second dimension of mass analysis.[14] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity. The slightly lower r² in GC-MS can be due to the multi-step derivatization process. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC's direct analysis typically yields slightly better accuracy. The broader range for GC-MS accounts for derivatization efficiency. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 2.0% Intermediate: < 3.0% | The additional derivatization step in the GC-MS workflow introduces more potential variability, leading to slightly higher RSD values.[15] |
| LOD (Limit of Detection) | ~0.01% (area percent) | ~0.001% (area percent) | GC-MS is generally more sensitive, especially in Selected Ion Monitoring (SIM) mode, allowing for detection of trace-level impurities.[16] |
| LOQ (Limit of Quantitation) | ~0.03% (area percent) | ~0.003% (area percent) | The superior sensitivity of GC-MS translates to a lower LOQ, which is critical for quantifying genotoxic or other harmful impurities.[17][18] |
| Throughput | Higher. Direct injection allows for faster sample processing. | Lower. The derivatization step adds significant time to the workflow. | HPLC is better suited for high-throughput screening and routine QC testing of the main component. |
dot digraph "Method_Selection_Logic" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, ranksep=0.5]; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124", width=3, height=1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Logic for selecting the appropriate analytical method.
Strategic Implementation: A Symbiotic Workflow
Neither HPLC nor GC-MS alone can provide a complete purity picture for this compound. A truly robust quality control strategy employs them in tandem, leveraging the strengths of each.
-
Routine QC and Assay: For batch release testing where the primary goal is to determine the potency (assay) and quantify known, non-volatile impurities, HPLC is the method of choice . Its higher throughput, excellent precision, and direct analysis make it efficient and cost-effective.
-
Impurity Identification and Volatiles: For impurity profiling, structural elucidation of unknown peaks, and the quantification of residual solvents or volatile by-products, GC-MS is indispensable . Its high sensitivity and the structural information from mass spectra are crucial for a deep understanding of the impurity profile and for regulatory submissions.
This dual-pronged approach ensures that all potential impurities—from polar, non-volatile degradation products to trace residual solvents—are effectively monitored and controlled.
Conclusion
The purity assessment of this compound requires a nuanced analytical approach that acknowledges the compound's physicochemical properties. While HPLC-UV provides a robust, high-throughput method for assay and the analysis of non-volatile impurities, it cannot address the full spectrum of potential contaminants. GC-MS, though requiring a preliminary derivatization step, offers unparalleled sensitivity and specificity for volatile impurities and provides the definitive structural identification necessary for comprehensive impurity profiling.
Ultimately, a synergistic strategy that integrates both HPLC and GC-MS is the most scientifically sound and regulatorily defensible path forward. This allows drug development professionals to build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-221. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Lee, K. H., & Ward, T. J. (2000). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 38(6), 246-250. [Link]
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Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Tsikas, D. et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1696. [Link]
-
ResearchGate. (2016). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu synthesized with absolute ethanol. ResearchGate. [Link]
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HPLC Calculator. LC-MS vs GC-MS in Pharmaceutical Analysis. HPLC Calculator. [Link]
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Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]
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Franzyk, H. et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Combinatorial Science, 16(12), 641-645. [Link]
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Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
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Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Patel, K. D. & Patel, D. J. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 50-58. [Link]
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S2M Trainings. Validation of GC / GC-MS Methodologies. S2M Trainings. [Link]
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GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. [Link]
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ResearchGate. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. LinkedIn. [Link]
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MySkinRecipes. This compound. MySkinRecipes. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 3-(cyclopentylamino)propanoate
As a novel compound in drug development, Methyl 3-(cyclopentylamino)propanoate presents both unique opportunities and responsibilities for the diligent researcher. Ensuring a comprehensive understanding of its handling, necessary personal protective equipment (PPE), and disposal is paramount to maintaining a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety protocols, to empower researchers in their work with this compound.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of safe laboratory practice. Before beginning any work, researchers must evaluate the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure.[2] This assessment will inform the selection of appropriate engineering controls, personal protective equipment, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to laboratory hazards[3][4]. The following PPE is essential when handling this compound:
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills[5]. Ensure the lab coat is fully buttoned.
-
Eye and Face Protection: Chemical splash goggles are required to protect against splashes.[6] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing, such as when transferring large volumes.[6][7]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection.[6] Given the potential for skin irritation, it is advisable to double-glove. If prolonged or direct contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a glove with a low permeation rate for esters and amines.[7]
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[7]
Table 1: Personal Protective Equipment Summary
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from splashes of a potentially combustible liquid.[5] |
| Eye Protection | Chemical splash goggles | Prevents eye contact with irritating or corrosive liquids.[6] |
| Face Protection | Face shield (in addition to goggles) | Provides broader protection from splashes during high-risk procedures.[6][7] |
| Hand Protection | Double-layered nitrile gloves | Minimizes skin contact with a potential irritant.[6] |
| Respiratory Control | Chemical fume hood | Engineering control to prevent inhalation of potentially harmful vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment and reagents.
- Don the appropriate PPE as outlined in the section above.
2. Handling:
- Conduct all manipulations of the compound within the fume hood.
- Use the smallest quantity of the substance necessary for the experiment.
- Keep containers of this compound tightly closed when not in use.[8][9]
- Ground/bond containers when transferring to prevent static discharge, as the compound may be combustible.[8][9]
3. Post-Handling:
- Decontaminate all surfaces and equipment after use.
- Remove PPE in the correct order to avoid cross-contamination (see diagram below).
- Wash hands thoroughly with soap and water after removing gloves.[10]
Diagram: PPE Donning and Doffing Workflow
Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to prevent contamination.
Disposal Plan: Responsible Waste Management
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Improper disposal can lead to significant environmental harm and legal consequences.
1. Waste Identification:
- All waste containing this compound must be treated as hazardous waste.
2. Waste Segregation and Storage:
- Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solvents and amines.
- Solid waste, such as contaminated gloves and bench paper, should be collected in a separate, clearly labeled hazardous waste bag.
- Never mix incompatible waste streams.
3. Labeling:
- All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Combustible," "Toxic," "Irritant").[13]
4. Disposal:
- Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[14]
- Never dispose of this compound down the drain or in the regular trash.[14]
Diagram: Chemical Waste Disposal Workflow
Caption: A step-by-step process for the safe and compliant disposal of hazardous chemical waste in a laboratory setting.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Thomasnet. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Certified Safety. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety, Vanderbilt University. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Methyl 3-cyclopentylpropanoate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
